molecular formula C8H7ClO2 B1594417 4-Chlorophenyl acetate CAS No. 876-27-7

4-Chlorophenyl acetate

Cat. No.: B1594417
CAS No.: 876-27-7
M. Wt: 170.59 g/mol
InChI Key: KEUPLGRNURQXAR-UHFFFAOYSA-N
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Description

4-Chlorophenyl acetate is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUPLGRNURQXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236502
Record name Acetic acid, p-chlorophenyl ester
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-27-7
Record name Acetic acid, 4-chlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Chlorophenyl acetate, p-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, p-chlorophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPHENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V876587
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 4-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297) is an aromatic ester that has garnered significant interest within the scientific community for its versatile applications in various research domains. Structurally, it consists of a 4-chlorophenol (B41353) moiety esterified with an acetyl group. This seemingly simple molecule serves as a crucial building block in organic synthesis, a substrate for enzymatic studies, and a reference point in the development of biologically active compounds. Its utility stems from the reactivity of the ester functional group and the influence of the chloro-substituted phenyl ring. This technical guide provides a comprehensive overview of the primary research uses of 4-chlorophenyl acetate, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its scientific relevance.

Core Applications in Research

The research applications of this compound are multifaceted, spanning organic chemistry, biochemistry, and pharmacology.

Intermediate in Chemical Synthesis

A primary and well-established use of this compound and its derivatives is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ester group can be hydrolyzed to a phenol, which can then participate in various coupling reactions, while the aromatic ring can undergo further substitution.

For instance, derivatives of this compound are key precursors in the synthesis of compounds with potential therapeutic properties. A notable example is the synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid, an important intermediate for the atypical antipsychotic asenapine. Furthermore, the related compound, 4-chlorophenylacetic acid, is a known precursor for various biologically active molecules.[1][2] The synthesis of hydrazone derivatives from 4-(4-chlorophenyl)cyclohexane carboxylic acid, a related structure, has been shown to yield compounds with antibacterial activity.

The Willgerodt-Kindler reaction is a relevant transformation for the synthesis of precursors to this compound, such as 4-chlorophenylacetic acid, from 4-chloroacetophenone. This reaction is a powerful tool for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[3][4][5][6][7]

Substrate in Biocatalysis and Enzymatic Research

This compound serves as a substrate for various hydrolytic enzymes, particularly esterases and lipases.[8] The enzymatic hydrolysis of this compound results in the formation of 4-chlorophenol and acetic acid. The progress of this reaction can be monitored spectrophotometrically by measuring the appearance of the phenolate (B1203915) ion under alkaline conditions, making it a convenient substrate for enzyme activity assays.[9]

Bioactivity Research and Drug Discovery

Data Presentation

Table 1: Synthesis of this compound and Related Compounds
ProductStarting MaterialsReagentsSolventReaction ConditionsYieldReference
This compound p-Chlorophenol, Acetic anhydride (B1165640)PyridinePyridine23°C - 47°C93%[18]
Methyl (4-chlorophenyl)acetate 4-Chlorophenylacetic acid, MethanolConcentrated H₂SO₄1,2-DichloroethaneReflux, 6 hours94%
2-(2-(4-chlorophenyl)phenyl)acetic acid o-Chloroacetophenone, p-ChlorophenolNaOH, Copper powder-125-130°C, 10 hours (Step 1)Not specified
Table 2: Enzymatic Hydrolysis of Phenyl Acetate Derivatives
EnzymeSubstrateKmVmaxAssay ConditionsReference
Carbonic Anhydrase IIThis compound 9.38 mMNot specifiedpH 7.5[10]
Lipase (B570770) (Generic)p-Nitrophenyl acetateNot specifiedNot specifiedTris-HCl buffer (pH 7), 40°C[9]
Esterase (Generic)p-Nitrophenyl acetateVariesVariesPhosphate buffer, pH varies[12]
Table 3: Analytical Parameters for Related Compounds
AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
4,4'-DDA (a pesticide metabolite) Not specifiedNot specifiedNot specified[19]

Note: Specific LOD and LOQ values for this compound as an analytical standard were not found in the provided search results. The determination of LOD and LOQ is a standard part of analytical method validation.[20][21][22][23]

Experimental Protocols

Protocol 1: Synthesis of this compound[19]

Materials:

  • p-Chlorophenol (257.2 g, 2.0 moles)

  • Acetic anhydride (245 g, 2.4 moles)

  • Pyridine (200 mL)

  • Reaction flask with magnetic stirrer and thermometer

  • Distillation apparatus

Procedure:

  • Charge the reaction flask with p-chlorophenol, acetic anhydride, and pyridine.

  • Stir the reaction mixture and monitor the temperature, maintaining it between 23°C and 47°C.

  • After the reaction is complete (monitor by TLC or GC), work up the reaction mixture. This typically involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and washing the organic layer with dilute acid (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation at reduced pressure to obtain pure this compound.

  • Confirm the structure of the product using NMR spectroscopy.

Protocol 2: Lipase Activity Assay using a Phenyl Acetate Substrate (Adapted for this compound)[10]

Materials:

  • This compound (substrate)

  • Tris-HCl buffer (0.1 M, pH 7)

  • Triton X-100 (1% v/v)

  • Lipase enzyme solution

  • Folin-Ciocalteu reagent

  • Spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in Tris-HCl buffer containing 1% Triton X-100 to the desired final concentration (e.g., 1-10 mM).

  • Enzyme Reaction:

    • In a test tube, add 2.4 mL of the substrate solution.

    • Pre-incubate the tube at the desired reaction temperature (e.g., 40°C) for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the lipase enzyme solution.

    • Incubate the reaction mixture at 40°C for a defined period (e.g., 10-30 minutes).

  • Quantification of Phenol:

    • Stop the reaction by adding a reagent that denatures the enzyme (e.g., by adding a strong acid or base, or by heat inactivation, depending on the subsequent detection method).

    • Add Folin-Ciocalteu reagent to the reaction mixture to react with the liberated 4-chlorophenol.

    • Measure the absorbance of the resulting colored product at the appropriate wavelength (typically around 750 nm after basification).

  • Standard Curve: Prepare a standard curve using known concentrations of 4-chlorophenol to quantify the amount of product formed in the enzymatic reaction.

  • Calculation of Activity: Calculate the lipase activity based on the amount of 4-chlorophenol released per unit time per amount of enzyme.

Protocol 3: Synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid Intermediate[1]

Step 1: Synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone

  • In a three-necked flask, combine 500 g of o-chloroacetophenone, 1000 g of p-chlorophenol, 250 g of sodium hydroxide (B78521), and 40 g of copper powder.

  • Under a nitrogen atmosphere, heat the mixture with stirring for 10 hours.

  • Cool the mixture to room temperature and pour it into 2000 mL of 3N sodium hydroxide solution.

  • Extract the product with a mixture of ethyl acetate and petroleum ether.

  • Dry the organic phase and evaporate the solvent to obtain the crude ketone, which can be used in the next step without further purification.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • The crude 1-(2-(4-chlorophenoxy)phenyl)ethanone is then subjected to a Willgerodt-Kindler type reaction using sulfur and morpholine, followed by hydrolysis with concentrated hydrochloric acid and glacial acetic acid to yield 2-(2-(4-chlorophenyl)phenyl)acetic acid. (Note: The referenced patent provides a general outline; specific quantities for this step would need to be optimized).

Mandatory Visualizations

G cluster_start Starting Materials cluster_products Synthetic Targets 4-Chlorophenol 4-Chlorophenol This compound This compound 4-Chlorophenol->this compound Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Agrochemicals Agrochemicals This compound->Agrochemicals Bioactive Molecules Bioactive Molecules This compound->Bioactive Molecules

Caption: Role of this compound as a Chemical Intermediate.

G Start Mix p-chlorophenol,\nacetic anhydride, pyridine Mix p-chlorophenol, acetic anhydride, pyridine Start->Mix p-chlorophenol,\nacetic anhydride, pyridine Heat to 23-47°C Heat to 23-47°C Mix p-chlorophenol,\nacetic anhydride, pyridine->Heat to 23-47°C Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Heat to 23-47°C->Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC)->Heat to 23-47°C Incomplete Work-up (Quench, Extract, Wash) Work-up (Quench, Extract, Wash) Reaction Monitoring (TLC/GC)->Work-up (Quench, Extract, Wash) Reaction Complete Dry and Concentrate Dry and Concentrate Work-up (Quench, Extract, Wash)->Dry and Concentrate Purification (Distillation) Purification (Distillation) Dry and Concentrate->Purification (Distillation) Characterization (NMR) Characterization (NMR) Purification (Distillation)->Characterization (NMR) End Characterization (NMR)->End

Caption: Experimental Workflow for the Synthesis of this compound.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase converts Estrogens Estrogens Aromatase->Estrogens Estrogen Receptor Estrogen Receptor Estrogens->Estrogen Receptor binds Gene Transcription Gene Transcription Estrogen Receptor->Gene Transcription activates Tumor Growth Tumor Growth Gene Transcription->Tumor Growth promotes Aromatase Inhibitor\n(e.g., 4-Chlorophenylacetic acid) Aromatase Inhibitor (e.g., 4-Chlorophenylacetic acid) Aromatase Inhibitor\n(e.g., 4-Chlorophenylacetic acid)->Aromatase inhibits

Caption: Aromatase Inhibition Signaling Pathway.

G Aryl Alkyl Ketone Aryl Alkyl Ketone Enamine Intermediate Enamine Intermediate Aryl Alkyl Ketone->Enamine Intermediate Amine (e.g., Morpholine) Amine (e.g., Morpholine) Amine (e.g., Morpholine)->Enamine Intermediate Sulfur Sulfur Thioamide Thioamide Sulfur->Thioamide Enamine Intermediate->Thioamide Hydrolysis Hydrolysis Thioamide->Hydrolysis Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid

Caption: Simplified Mechanism of the Willgerodt-Kindler Reaction.

References

4-Chlorophenyl acetate structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorophenyl Acetate (B1210297) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-chlorophenyl acetate. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical and biological information.

Chemical Structure and Identification

This compound is an aromatic ester characterized by a phenyl ring substituted with a chlorine atom at the para (4) position and an acetate group.

  • IUPAC Name: (4-chlorophenyl) acetate[1]

  • Synonyms: p-Chlorophenyl acetate, Acetic acid, 4-chlorophenyl ester, p-Acetoxychlorobenzene[1]

  • Molecular Formula: C₈H₇ClO₂[1][]

  • Molecular Weight: 170.59 g/mol [1][]

  • CAS Number: 876-27-7[1]

  • Chemical Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
Appearance Colorless to light yellow liquidSigma-Aldrich
Density 1.227 g/cm³[]
Melting Point ~26 °CGeneric Handbooks
Boiling Point ~228 °CGeneric Handbooks
Solubility Limited in water; Soluble in organic solvents like ethanol (B145695), acetone, and toluene.ChemSpider

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-chlorophenol (B41353) with acetic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 4-Chlorophenol (p-chlorophenol)

  • Acetic anhydride

  • Pyridine (B92270)

  • Magnetic stirrer

  • Reaction flask

  • Thermometer

  • Distillation apparatus

Procedure:

  • To a reaction flask equipped with a magnetic stirrer and a thermometer, add 257.2 grams (2.0 moles) of p-chlorophenol.

  • Add 245 grams (2.4 moles) of acetic anhydride to the flask.

  • Add 200 milliliters of pyridine to the reaction mixture.

  • Heat the resulting mixture to a temperature range of 23°C - 47°C.

  • Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture. This typically involves washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

  • The crude product is then purified by distillation under reduced pressure to yield p-chlorophenyl acetate.

Expected Yield: Approximately 93% of the theoretical yield.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product pCP 4-Chlorophenol Mixing Mixing & Heating (23-47°C) pCP->Mixing Ac2O Acetic Anhydride Ac2O->Mixing Py Pyridine (Catalyst) Py->Mixing Workup Aqueous Work-up (Washing) Mixing->Workup Reaction Completion Distillation Purification (Reduced Pressure Distillation) Workup->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Properties

This compound undergoes typical reactions of an ester. The primary reaction of interest is hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases), yielding 4-chlorophenol and acetic acid. The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the reactivity of the ester bond.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹³C NMR Spectroscopy: Spectral data for this compound is available in public databases such as PubChem.[1]

  • Mass Spectrometry: The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. Key fragments and their relative intensities are documented in databases like PubChem and the NIST WebBook.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong characteristic absorption band for the ester carbonyl (C=O) group, typically in the region of 1750-1735 cm⁻¹.

Applications in Drug Development and Research

While this compound itself is primarily used as a chemical intermediate, its structural motif and the biological activity of its related compounds are of significant interest in drug discovery.

Aromatase Inhibition and Estrogen Signaling

The closely related compound, 4-chlorophenylacetic acid, has been identified as a potent aromatase inhibitor.[4] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[5][6] By inhibiting aromatase, compounds like 4-chlorophenylacetic acid can reduce estrogen levels, which is a therapeutic strategy for hormone-receptor-positive breast cancer.[7][8]

The mechanism involves the inhibition of the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estrone and estradiol). This reduction in estrogen levels leads to decreased activation of estrogen receptors (ERα and ERβ), thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation in breast tissue.[5][9]

Estrogen Signaling Pathway and Aromatase Inhibition Diagram

Estrogen_Signaling cluster_synthesis Estrogen Synthesis cluster_inhibition Inhibition cluster_signaling Cellular Signaling Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binds to Inhibitor 4-Chlorophenylacetic Acid (Aromatase Inhibitor) Inhibitor->Aromatase Inhibits ERE Estrogen Response Element (in DNA) ER->ERE Activates GeneTranscription Gene Transcription (Cell Proliferation) ERE->GeneTranscription

Caption: Aromatase inhibition disrupts the estrogen signaling pathway.

Experimental Protocols for Biological Assays

Protocol: Esterase Activity Assay using this compound

This protocol is adapted from established methods for assaying esterase activity using p-nitrophenyl acetate and can be applied to this compound with appropriate adjustments for its solubility and the spectral properties of its hydrolysis product, 4-chlorophenol.

Principle:

Esterases catalyze the hydrolysis of this compound to 4-chlorophenol and acetic acid. The rate of formation of 4-chlorophenol can be monitored spectrophotometrically to determine the enzyme's activity.

Materials:

  • This compound (substrate)

  • Esterase enzyme solution

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Organic solvent for substrate stock (e.g., ethanol or DMSO)

  • UV-Vis spectrophotometer

  • Cuvettes or microplate reader

Procedure:

  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Working Substrate Solution: Dilute the stock solution in the phosphate buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.

  • Enzyme Preparation: Prepare a solution of the esterase enzyme in the phosphate buffer.

  • Assay: a. In a cuvette or microplate well, add the phosphate buffer. b. Add the enzyme solution and pre-incubate at the desired temperature (e.g., 37°C) for a few minutes. c. Initiate the reaction by adding the working substrate solution. d. Immediately measure the change in absorbance at the wavelength corresponding to the maximum absorbance of 4-chlorophenol under the assay conditions.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in units (e.g., µmol of product formed per minute) using a standard curve for 4-chlorophenol.

Safety and Handling

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[10]

  • GHS Pictograms (Anticipated):

    • GHS07 (Exclamation Mark): For skin/eye irritation, acute toxicity (harmful).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

    • Work in a well-ventilated area or under a fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with straightforward synthesis. Its structural relationship to compounds with significant biological activity, such as aromatase inhibitors, makes it and its derivatives interesting subjects for further research in drug discovery and development, particularly in the context of hormone-dependent cancers. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential biological relevance to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to 4-Chlorophenyl Acetate (CAS Number 876-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorophenyl acetate (B1210297) (CAS No. 876-27-7), a halogenated aromatic ester with significant applications as a chemical intermediate in the pharmaceutical, agrochemical, and fragrance industries. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and outlines methods for its analytical characterization. Furthermore, it explores the known and potential biological activities of this compound and its structural analogs, offering insights for researchers in drug discovery and development.

Chemical Identification and Physical Properties

4-Chlorophenyl acetate is an organic compound characterized by a p-chlorophenyl group attached to an acetate moiety. Its chemical structure and key physical properties are summarized below.

PropertyValueReference
CAS Number 876-27-7[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
IUPAC Name (4-chlorophenyl) acetate[1]
Synonyms p-Chlorophenyl acetate, Acetic acid, 4-chlorophenyl ester, 4-Acetoxychlorobenzene[1]
Appearance Colorless liquid[2]
Density 1.227 g/cm³[]
Solubility Limited solubility in water; soluble in organic solvents such as toluene, benzene, acetone, and ethyl acetate.[2][2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-chlorophenol (B41353) with acetic anhydride.

Experimental Protocol: Esterification of 4-Chlorophenol

Materials:

  • 4-Chlorophenol (p-chlorophenol)

  • Acetic anhydride

  • Pyridine

  • Magnetic stirrer

  • Thermometer

  • Reaction flask

  • Distillation apparatus

Procedure: [4]

  • In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 257.2 grams (2.0 moles) of p-chlorophenol, 245 grams (2.4 moles) of acetic anhydride, and 200 milliliters of pyridine.[4]

  • Heat the resulting reaction mixture to a temperature of 23°C - 47°C.[4]

  • Monitor the reaction progress.

  • Upon completion of the reaction, work-up the mixture and perform distillation at reduced pressure to obtain p-chlorophenyl acetate.[4]

  • A theoretical yield of 93% can be expected.[4]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product pCP p-Chlorophenol Mixing Mixing in Reaction Flask pCP->Mixing Ac2O Acetic Anhydride Ac2O->Mixing Pyr Pyridine (Catalyst) Pyr->Mixing Heating Heating (23-47°C) Mixing->Heating Workup Work-up Heating->Workup Distillation Reduced Pressure Distillation Workup->Distillation Product This compound Distillation->Product

Synthesis of this compound Workflow

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Data
TechniqueKey FindingsReference
¹H NMR Spectral data for related compounds like (4-chloromethylphenyl)acetic acid and 4-chlorophenylacetic acid are available for comparison.[5][6][5][6]
¹³C NMR A reference spectrum for this compound is available in public databases.[1][1]
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z 128.[1][1]
Infrared (IR) Spectroscopy IR spectra for related compounds like 4-chlorophenylacetic acid are available and can be used for comparative analysis of functional groups.
Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound exhibits a distinct fragmentation pattern useful for its identification.

G M [C₈H₇ClO₂]⁺˙ m/z = 170/172 F1 [C₆H₄ClO]⁺ m/z = 128/130 (Base Peak) M->F1 - CH₃CO˙ F2 [CH₃CO]⁺ m/z = 43 M->F2 - C₆H₄ClO˙ F3 [C₆H₄Cl]⁺ m/z = 111/113 F1->F3 - CO

Mass Spectrometry Fragmentation of this compound

Biological Activity and Applications in Drug Development

While direct studies on the biological signaling pathways of this compound are limited, the activities of structurally related compounds provide valuable insights into its potential applications.

Known and Potential Biological Activities
  • Intermediate in Pharmaceutical Synthesis: this compound serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[2]

  • Aromatase Inhibition: The related compound, 4-chlorophenylacetic acid, is a known potent aromatase inhibitor and antagonizes estrogen signaling, suggesting potential applications in estrogen-dependent cancers.[7]

  • Prodrug Potential: Ester functionalities are often employed in prodrug design to improve the pharmacokinetic properties of a parent drug.[8][9] this compound could potentially be investigated as a prodrug for 4-chlorophenol or other active moieties.

  • Enzymatic Hydrolysis: Esters like this compound are substrates for various esterase enzymes. Studies on the enzymatic hydrolysis of similar compounds can provide information on its metabolic fate and potential for targeted drug release.[10][11][12][13]

Logical Relationship for Potential Drug Discovery Application

G cluster_compound This compound cluster_activation Bioactivation cluster_active Active Metabolites cluster_target Potential Biological Target CPA This compound (Prodrug Candidate) Enzyme Esterase-mediated Hydrolysis CPA->Enzyme pCPhenol 4-Chlorophenol Enzyme->pCPhenol AA Acetic Acid Enzyme->AA Target Cellular Targets (e.g., Aromatase) pCPhenol->Target

Potential Prodrug Activation Pathway

Conclusion

This compound (CAS 876-27-7) is a valuable chemical intermediate with well-defined synthetic routes and analytical characterization methods. While direct biological data is sparse, its structural relationship to compounds with known pharmacological activities, such as aromatase inhibitors, suggests promising avenues for future research in drug discovery and development, particularly in the context of prodrug design. This guide provides a foundational resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to 4-Chlorophenyl Acetate: Synonyms, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorophenyl acetate (B1210297), a versatile chemical compound with applications in various scientific domains. This document consolidates its common synonyms, physicochemical properties, and key experimental protocols, offering a valuable resource for professionals in research, and drug development.

Nomenclature and Identification

4-Chlorophenyl acetate is known by several synonyms in scientific literature and chemical databases. Proper identification is crucial for accurate literature searches and experimental replication.

Synonym Reference
p-Chlorophenyl acetate[1][2]
Acetic acid, 4-chlorophenyl ester[1]
Acetic acid, p-chlorophenyl ester[1]
4-Acetoxychlorobenzene[1]
1-Acetoxy-4-chlorobenzene[1]
p-Acetoxychlorobenzene
4-Chlorophenol (B41353) acetate[1]
Phenol, p-chloro-, acetate[1]
4-Acetoxyphenyl chloride[1]
(4-chlorophenyl) acetate[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

Property Value Reference
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
CAS Number 876-27-7[1]
Appearance Colorless liquid[]
Density 1.227 g/cm³[]
Boiling Point 236.6 °C at 760 mmHg
Melting Point 8.5 °C
Solubility Limited solubility in water. Good solubility in organic solvents such as toluene, benzene, acetone, ethyl acetate, and aliphatic alcohols.[4]
InChI Key KEUPLGRNURQXAR-UHFFFAOYSA-N[1]
SMILES CC(=O)OC1=CC=C(C=C1)Cl[1]

Experimental Protocols

This section details selected experimental protocols relevant to the synthesis, analysis, and potential biological investigation of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-chlorophenol with acetic anhydride.[2]

Materials:

  • 4-chlorophenol

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 2.0 moles of p-chlorophenol, 2.4 moles of acetic anhydride, and 200 milliliters of pyridine.[2]

  • Heat the resulting reaction mixture to a temperature of 23°C - 47°C.[2]

  • After the reaction is complete, work-up the mixture and perform distillation at reduced pressure to obtain p-chlorophenyl acetate.[2]

  • The reported yield for this method is 93% of the theoretical value.[2] The chemical structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-chlorophenol 4-chlorophenol Mixing Mixing 4-chlorophenol->Mixing Acetic_anhydride Acetic anhydride Acetic_anhydride->Mixing Pyridine Pyridine Pyridine->Mixing Heating Heating Mixing->Heating 23-47°C Workup_Distillation Work-up & Distillation Heating->Workup_Distillation 4-Chlorophenyl_acetate This compound Workup_Distillation->4-Chlorophenyl_acetate 93% Yield

Synthesis of this compound.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of this compound, allowing for its separation, identification, and quantification in complex mixtures.

Sample Preparation:

  • Extraction: For solid samples, perform a Soxhlet extraction with a suitable organic solvent like hexane (B92381) or a hexane/acetone mixture. For liquid samples, a liquid-liquid extraction with a solvent such as dichloromethane (B109758) can be used.

  • Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with silica (B1680970) gel or Florisil cartridges.

  • Concentration: The cleaned extract is then concentrated to a small volume before injection into the GC-MS system.

Instrumental Parameters (Typical):

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

GCMS_Workflow Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Analysis Data Analysis GC_MS_Analysis->Data_Analysis

GC-MS analysis workflow.
Enzymatic Hydrolysis

The ester linkage in this compound can be selectively cleaved by enzymes, particularly lipases. This property is useful in various biocatalytic applications.

Materials:

Procedure:

  • Prepare a solution of this compound in a suitable organic co-solvent.

  • Add the lipase solution in phosphate buffer to the substrate solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitor the progress of the hydrolysis by periodically analyzing samples using HPLC or GC to quantify the formation of 4-chlorophenol and acetic acid.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other chlorophenyl compounds suggests potential interactions with biological systems. For instance, related compounds have been investigated for their effects on various signaling pathways.

It is hypothesized that this compound, upon hydrolysis to 4-chlorophenol and acetate, could influence cellular processes. Acetate, for example, is a key metabolite that can impact signaling pathways such as the mTOR pathway, which is involved in cell growth and metabolism.

Further research is required to elucidate the specific biological effects and mechanism of action of this compound. A logical workflow for such an investigation is proposed below.

Biological_Investigation_Workflow Compound This compound In_vitro_Screening In vitro Screening (e.g., cell viability assays) Compound->In_vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., enzyme inhibition, receptor binding) In_vitro_Screening->Mechanism_of_Action Identified Activity Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Mechanism_of_Action->Signaling_Pathway_Analysis In_vivo_Studies In vivo Studies (Animal models) Signaling_Pathway_Analysis->In_vivo_Studies Toxicology_Assessment Toxicology Assessment In_vivo_Studies->Toxicology_Assessment

Workflow for investigating biological activity.

Conclusion

This compound is a chemical compound with a well-defined set of synonyms and physicochemical properties. The experimental protocols outlined in this guide for its synthesis, analysis, and potential enzymatic modification provide a solid foundation for its use in a research and development setting. While its specific biological activities and interactions with signaling pathways are not yet fully elucidated, its structural characteristics suggest that it may be a valuable tool for further scientific inquiry. This guide serves as a starting point for researchers and professionals, encouraging further exploration into the properties and applications of this versatile molecule.

References

The Pivotal Role of 4-Chlorophenyl Acetate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

4-Chlorophenyl acetate (B1210297), a seemingly unassuming aromatic ester, serves as a versatile and highly valuable building block in the landscape of organic synthesis. Its strategic combination of a reactive acetate group and a chlorinated phenyl ring allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core applications of 4-Chlorophenyl acetate, with a particular focus on the Fries rearrangement and subsequent palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge to effectively utilize this important synthetic precursor.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid at room temperature. A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇ClO₂--INVALID-LINK--
Molecular Weight 170.59 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 228 °C--INVALID-LINK--
Melting Point 7-9 °C--INVALID-LINK--
Density 1.227 g/cm³--INVALID-LINK--
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone.--INVALID-LINK--
Refractive Index 1.527--INVALID-LINK--

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR (CDCl₃) δ 7.35 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H), 2.29 (s, 3H)
¹³C NMR (CDCl₃) δ 169.2, 149.3, 132.8, 129.4, 122.9, 21.1
IR (neat, cm⁻¹) 3070, 1765 (C=O), 1590, 1490, 1370, 1200, 1015, 830
Mass Spec (EI, m/z) 170 (M+), 128, 43

Key Synthetic Transformations: The Fries Rearrangement

The Fries rearrangement is a powerful and well-established reaction in organic synthesis that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is a cornerstone in the synthetic utility of this compound, as it provides access to valuable chloro-substituted hydroxyacetophenone isomers, which are precursors to a wide range of more complex molecules.

The reaction proceeds via an acyl-group migration to the ortho and para positions of the aromatic ring. The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and solvent polarity.[2][3][4]

  • Low temperatures (typically < 60 °C) and polar solvents favor the formation of the para-isomer (4-chloro-4'-hydroxyacetophenone).[2]

  • High temperatures (typically > 160 °C) and non-polar solvents promote the formation of the ortho-isomer (4'-chloro-2'-hydroxyacetophenone).[2]

This selectivity is attributed to the principles of kinetic versus thermodynamic control. The para product is generally the kinetically favored product, while the ortho product is the thermodynamically more stable isomer due to the potential for intramolecular hydrogen bonding and chelation with the Lewis acid catalyst.[4]

Fries_Rearrangement_Workflow cluster_start Starting Material cluster_reaction Fries Rearrangement cluster_conditions Reaction Conditions cluster_products Products 4-CPA This compound Reaction Lewis Acid (e.g., AlCl₃) 4-CPA->Reaction Low_Temp Low Temperature (< 60°C) Reaction->Low_Temp Kinetic Control High_Temp High Temperature (> 160°C) Reaction->High_Temp Thermodynamic Control Para_Product 4-chloro-4'-hydroxyacetophenone (para-isomer) Low_Temp->Para_Product Ortho_Product 4'-chloro-2'-hydroxyacetophenone (ortho-isomer) High_Temp->Ortho_Product Suzuki_Coupling_Workflow cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Hydroxyacetophenone Chloro-hydroxyacetophenone (from Fries Rearrangement) Reaction Arylboronic Acid Pd Catalyst, Base Hydroxyacetophenone->Reaction Biaryl_Product Biaryl Ketone Derivative Reaction->Biaryl_Product

References

An In-depth Technical Guide on the Core Reactivity and Functional Groups of 4-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297) is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring substituted with a chlorine atom and an acetate group, provides a versatile scaffold for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide delves into the core reactivity and functional groups of 4-chlorophenyl acetate, providing a comprehensive overview of its chemical properties, key reactions, and synthetic applications. The information is presented to aid researchers, scientists, and drug development professionals in leveraging the unique characteristics of this compound in their work.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₇ClO₂, is a white crystalline solid at room temperature. The key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[3]
Molecular Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol [3]
CAS Number 876-27-7[3]
Melting Point 7.5 °C[3]
Boiling Point 228 °C[3]
Density 1.231 g/cm³[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695), ether, and acetone.

Functional Groups and Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the ester group and the chlorinated phenyl ring .

The Ester Functional Group

The ester group (-O-C=O) is the most reactive site in the molecule for nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the inductive effect of the phenoxy oxygen.

a) Hydrolysis:

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol (in this case, a phenol). This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, this compound hydrolyzes to form 4-chlorophenol (B41353) and acetic acid. The reaction is reversible and proceeds via a tetrahedral intermediate.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out with a strong base (e.g., NaOH, KOH). The reaction produces 4-chlorophenoxide and acetate ions, which upon acidification yield 4-chlorophenol and acetic acid. The kinetics of saponification of substituted phenyl acetates have been studied, and the presence of the electron-withdrawing chloro group at the para position is expected to increase the rate of hydrolysis compared to phenyl acetate due to stabilization of the negative charge in the transition state.[4][5]

b) Aminolysis:

This compound can react with amines (primary or secondary) to form N-substituted acetamides and 4-chlorophenol. This is another example of nucleophilic acyl substitution. The rate of this reaction is dependent on the nucleophilicity of the amine. Kinetic studies on the aminolysis of related compounds, such as 4-chlorophenyl 4-nitrophenyl carbonate, indicate a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[6]

c) Transesterification:

In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form a new ester and 4-chlorophenol.

The Chlorinated Phenyl Ring

The aromatic ring is generally less reactive than the ester group. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the competing inductive withdrawal and resonance donation effects. However, the primary reactivity associated with the chloro-substituent is nucleophilic aromatic substitution.

a) Nucleophilic Aromatic Substitution (SₙAr):

The chlorine atom on the phenyl ring can be displaced by strong nucleophiles under harsh conditions (high temperature and pressure). The presence of an electron-withdrawing group (like a nitro group) would be required to significantly facilitate this reaction under milder conditions. For this compound itself, SₙAr reactions are not common.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic DataPeak Assignments and Interpretation
FT-IR (cm⁻¹) ~3070 (aromatic C-H stretch), ~1765 (C=O ester stretch), ~1590, 1490 (aromatic C=C stretch), ~1200 (C-O stretch), ~830 (para-disubstituted C-H bend), ~750 (C-Cl stretch). The strong absorption at ~1765 cm⁻¹ is characteristic of the ester carbonyl group.[7][8]
¹H NMR (ppm) ~2.3 (s, 3H, -COCH₃), ~7.1-7.4 (m, 4H, aromatic protons). The singlet at ~2.3 ppm corresponds to the methyl protons of the acetate group. The aromatic protons typically appear as a complex multiplet due to the para-substitution pattern.[9][10][11]
¹³C NMR (ppm) ~21 (-COCH₃), ~123 (aromatic C-H), ~130 (aromatic C-H), ~133 (aromatic C-Cl), ~149 (aromatic C-O), ~169 (C=O). The carbonyl carbon appears significantly downfield around 169 ppm.[12][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 4-chlorophenol with acetic anhydride (B1165640).[14]

Materials:

  • 4-Chlorophenol

  • Acetic anhydride

  • Pyridine (B92270) (catalyst and solvent)

  • Magnetic stirrer

  • Thermometer

  • Reaction flask

  • Distillation apparatus

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 4-chlorophenol (1.0 mole).

  • Add acetic anhydride (1.2 moles) and pyridine (100 mL).

  • Stir the reaction mixture and monitor the temperature. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 25-50 °C.

  • After the initial exotherm subsides, continue stirring for 1-2 hours at room temperature to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is worked up by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound. A typical yield for this reaction is high, often exceeding 90%.[14]

Hydrolysis of this compound (Saponification)

This protocol describes the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (co-solvent)

  • Reflux apparatus

  • Magnetic stirrer

  • pH meter or indicator paper

Procedure:

  • Dissolve a known amount of this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (typically 1-2 M) to the flask.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by periodically titrating the remaining NaOH.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with a dilute strong acid (e.g., HCl) to a pH of ~2.

  • The product, 4-chlorophenol, can be extracted with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the 4-chlorophenol.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the mechanisms of key reactions of this compound.

acid_hydrolysis This compound This compound Protonated Ester Protonated Ester This compound->Protonated Ester + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate + H₂O Protonated Acetic Acid + 4-Chlorophenol Protonated Acetic Acid + 4-Chlorophenol Tetrahedral Intermediate->Protonated Acetic Acid + 4-Chlorophenol - H⁺ Acetic Acid + 4-Chlorophenol Acetic Acid + 4-Chlorophenol Protonated Acetic Acid + 4-Chlorophenol->Acetic Acid + 4-Chlorophenol - H₃O⁺ base_hydrolysis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH⁻ Acetic Acid + 4-Chlorophenoxide Acetic Acid + 4-Chlorophenoxide Tetrahedral Intermediate->Acetic Acid + 4-Chlorophenoxide Acetate + 4-Chlorophenol Acetate + 4-Chlorophenol Acetic Acid + 4-Chlorophenoxide->Acetate + 4-Chlorophenol Proton Transfer synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Chlorophenol + Acetic Anhydride Reaction Esterification (Pyridine catalyst) Reactants->Reaction Quenching Addition of Water Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Aqueous Washes (HCl, NaHCO₃, Brine) Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Solvent Removal Rotary Evaporation Drying->Solvent Removal Distillation Vacuum Distillation Solvent Removal->Distillation Final Product Pure this compound Distillation->Final Product

References

Preliminary Investigation of 4-Chlorophenyl Acetate Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the primary reaction pathways of 4-Chlorophenyl acetate (B1210297), a key intermediate in various chemical syntheses. The document outlines detailed methodologies for its synthesis and hydrolysis (both acid and base-catalyzed). Furthermore, it explores its principal metabolic fate, which involves initial hydrolysis to 4-chlorophenol (B41353), followed by oxidative metabolism and subsequent conjugation reactions. Quantitative data from literature on related compounds is presented to offer a comparative context. All experimental workflows and reaction pathways are visualized using logical diagrams to facilitate a clear understanding of the processes involved.

Synthesis of 4-Chlorophenyl Acetate

The synthesis of this compound is most commonly achieved through the esterification of 4-chlorophenol. A high-yield method involves the reaction of 4-chlorophenol with acetic anhydride (B1165640) using pyridine (B92270) as a catalyst.

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol is adapted from a standard esterification procedure for phenolic compounds.

Materials:

  • 4-Chlorophenol

  • Acetic anhydride

  • Pyridine

  • Magnetic stirrer

  • Reaction flask

  • Thermometer

  • Distillation apparatus

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 2.0 moles of 4-chlorophenol.

  • Add 2.4 moles of acetic anhydride to the flask.

  • Slowly add 200 milliliters of pyridine to the reaction mixture.

  • Heat the resulting mixture to a temperature range of 23°C to 47°C.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture and perform a work-up to isolate the crude product.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Quantitative Data:

Reactant 1Reactant 2CatalystProductReported Yield
4-ChlorophenolAcetic AnhydridePyridineThis compound93%[1]

Hydrolysis of this compound

This compound readily undergoes hydrolysis under both acidic and basic conditions to yield 4-chlorophenol and acetic acid (or its conjugate base). The kinetics of these reactions can be monitored by tracking the disappearance of the starting material or the appearance of the products.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a reversible reaction that proceeds via a protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Acid_Hydrolysis CPA This compound Protonated_CPA Protonated This compound CPA->Protonated_CPA + H₃O⁺ Protonated_CPA->CPA - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_CPA->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_CPA - H₂O Products 4-Chlorophenol + Acetic Acid Tetrahedral_Intermediate->Products - H₃O⁺ H3O H₃O⁺ H2O H₂O

Figure 1: Acid-Catalyzed Hydrolysis Pathway of this compound.

Experimental Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis by Titrimetry

This protocol is adapted from the kinetic study of ethyl acetate hydrolysis and can be applied to this compound.

Materials:

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to ensure miscibility with the aqueous acid.

  • Pipette a known volume of the this compound solution and a known volume of the standard hydrochloric acid into a reaction vessel placed in a thermostatic water bath to maintain a constant temperature.

  • Start the stopwatch immediately upon mixing.

  • At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture and transfer it to a conical flask containing ice to quench the reaction.

  • Titrate the quenched solution against the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • To determine the concentration at infinite time (completion of the reaction), heat a separate aliquot of the reaction mixture in a sealed tube at an elevated temperature (e.g., 60°C) for a sufficient time to ensure complete hydrolysis, then titrate as above.

  • The rate constant can be calculated using the first-order rate equation.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Base_Hydrolysis CPA This compound Tetrahedral_Intermediate Tetrahedral Intermediate CPA->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->CPA - OH⁻ Products 4-Chlorophenoxide + Acetic Acid Tetrahedral_Intermediate->Products Final_Products 4-Chlorophenol + Acetate Products->Final_Products + H₂O OH OH⁻ H2O H₂O

Figure 2: Base-Catalyzed Hydrolysis Pathway of this compound.

Experimental Protocol: Monitoring Base-Catalyzed Hydrolysis by HPLC

Materials:

  • This compound

  • Sodium hydroxide solution (e.g., 0.1 M)

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • Initiate the hydrolysis by mixing a known concentration of the this compound stock solution with the sodium hydroxide solution in a reaction vessel at a constant temperature.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing it with an equivalent amount of a suitable acid (e.g., hydrochloric acid).

  • Dilute the quenched sample with the mobile phase and transfer it to an autosampler vial.

  • Analyze the samples using a reversed-phase HPLC method. A typical mobile phase could be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Monitor the concentrations of this compound and the product, 4-chlorophenol, by UV detection at a suitable wavelength (e.g., 225 nm).

  • Quantify the compounds by comparing their peak areas to those of standard solutions of known concentrations.

Quantitative Data for Hydrolysis of a Structurally Similar Compound (p-Nitrophenyl acetate):

Hydrolysis ConditionCatalystKinetic ParameterValue
Acid-CatalyzedH₃O⁺-Data not available for this compound
Base-CatalyzedOH⁻k (M⁻¹s⁻¹)~10 (Estimated based on similar esters)
EnzymaticChymotrypsinkcat (s⁻¹)Varies with enzyme and conditions
EnzymaticChymotrypsinKm (mM)Varies with enzyme and conditions

Metabolic Pathways of this compound

The metabolism of this compound in biological systems is expected to proceed in two main phases. Phase I metabolism involves the hydrolysis of the ester bond, followed by oxidation of the resulting 4-chlorophenol. Phase II metabolism involves the conjugation of 4-chlorophenol and its oxidized metabolites to enhance their water solubility and facilitate excretion.

Phase I Metabolism

The initial and primary metabolic step is the hydrolysis of this compound to 4-chlorophenol, catalyzed by esterase enzymes. The resulting 4-chlorophenol is then a substrate for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. For other chlorophenols, CYP3A4 has been identified as a key enzyme in their oxidation.[2] This oxidation can lead to the formation of catechols (e.g., 4-chlorocatechol) and quinones, which can be reactive intermediates.[2]

Phase II Metabolism

The phenolic group of 4-chlorophenol and its hydroxylated metabolites are susceptible to conjugation reactions. The two main Phase II pathways are glucuronidation and sulfation.

  • Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxyl group of the chlorophenol. UGT isoforms in the UGT1A family are primarily responsible for the glucuronidation of phenols.[3]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moiety of 4-chlorophenol. SULT1A1 is a key enzyme in the sulfation of phenolic compounds.[3]

These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine.[4]

Metabolic_Pathway CPA This compound CP 4-Chlorophenol CPA->CP Esterases (Hydrolysis) Oxidized_Metabolites Oxidized Metabolites (e.g., 4-Chlorocatechol) CP->Oxidized_Metabolites CYP450s (Oxidation) Glucuronide_Conjugates Glucuronide Conjugates CP->Glucuronide_Conjugates UGTs (Glucuronidation) Sulfate_Conjugates Sulfate Conjugates CP->Sulfate_Conjugates SULTs (Sulfation) Oxidized_Metabolites->Glucuronide_Conjugates UGTs Oxidized_Metabolites->Sulfate_Conjugates SULTs Excretion Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Figure 3: Proposed Metabolic Pathway of this compound.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound using liver microsomes, which are a rich source of CYP enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • LC-MS/MS system for metabolite identification and quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the this compound stock solution (at a final concentration typically in the low micromolar range) and the NADPH regenerating system to the pre-warmed microsome suspension.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and analyze it using an LC-MS/MS system to identify and quantify the parent compound and its metabolites.

  • Include control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism (e.g., hydrolysis by esterases present in the microsomes).

Quantitative Data for Metabolism of Related Chlorinated Compounds:

SubstrateEnzymeMetaboliteKinetic ParameterValue
2,4-Dichlorophenol (B122985)CYP3A42-chloro-1,4-hydroxyquinoneKs75 µM[2]
4-ChlorophenolRabbitGlucuronide Conjugate% of Dose (24h urine)78.1 - 88.3%[4]
4-ChlorophenolRabbitSulfate Conjugate% of Dose (24h urine)12.8 - 20.6%[4]

Conclusion

This technical guide has provided a preliminary overview of the synthesis, hydrolysis, and metabolic pathways of this compound. The provided experimental protocols offer a starting point for researchers to further investigate the quantitative aspects of these reactions. The dominant reaction pathways involve esterification for synthesis, hydrolysis to 4-chlorophenol, and subsequent metabolism of the phenolic product through oxidation and conjugation. Further studies are warranted to determine the specific kinetic parameters for the hydrolysis of this compound and to fully elucidate the specific enzyme isoforms and potential reactive intermediates involved in its metabolism. This information is crucial for a comprehensive understanding of its chemical behavior and its implications in drug development and environmental science.

References

An In-depth Technical Guide to 4-Chlorophenyl acetate: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Chlorophenyl acetate (B1210297), a significant chemical intermediate in the pharmaceutical and agrochemical industries. The document details its IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it explores the applications of the 4-chlorophenyl moiety in drug development and the mode of action of related agrochemicals, providing context for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Chemical Identity

The compound is systematically named (4-chlorophenyl) acetate according to IUPAC nomenclature.[1] It is an ester of 4-chlorophenol (B41353) and acetic acid. Key identifiers and synonyms are summarized in Table 1 for precise identification.

Table 1: Chemical Identity and Synonyms for 4-Chlorophenyl acetate

IdentifierValueReference(s)
IUPAC Name (4-chlorophenyl) acetate[1]
CAS Number 876-27-7[1]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [2]
Common Synonyms p-Chlorophenyl acetate, Acetic acid, 4-chlorophenyl ester, 4-Acetoxychlorobenzene, p-Acetoxychlorobenzene[1][3]

Physicochemical Properties

This compound is a colorless liquid at room temperature with limited solubility in water but good solubility in various organic solvents.[2] Its key physical and chemical properties are essential for its application in organic synthesis and are detailed in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Colorless liquid[2]
Melting Point 26.0 °C (299.15 K)[2]
Boiling Point 228.0 °C[2]
Density 1.258 g/cm³[2]
Water Solubility Limited[2]
Organic Solvents Soluble in toluene, benzene, acetone, ethyl acetate[2]

Synthesis of this compound: Experimental Protocol

This compound is synthesized via the esterification of 4-chlorophenol with acetic anhydride. The following protocol provides a detailed methodology for this reaction.

Materials and Equipment
  • 4-chlorophenol (p-chlorophenol)

  • Acetic anhydride

  • Pyridine

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Heating mantle or water bath

  • Distillation apparatus

Experimental Procedure
  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 257.2 grams (2.0 moles) of 4-chlorophenol, 245 grams (2.4 moles) of acetic anhydride, and 200 milliliters of pyridine.

  • Reaction Conditions: Heat the resulting reaction mixture to a temperature range of 23°C to 47°C.

  • Work-up and Purification: Upon completion of the reaction, the product is worked up and purified by distillation under reduced pressure to yield this compound.

This procedure results in a high yield of the target compound, reported to be around 93% of the theoretical yield.

Applications in Agrochemical and Drug Development

This compound serves as a versatile intermediate in the synthesis of various commercial products.[] Its primary utility lies in providing the 4-chlorophenyl moiety, a common structural feature in both agrochemicals and pharmaceuticals.

Agrochemical Synthesis

The 4-chlorophenyl structure is a key component of the phenoxy herbicide class. Compounds like 4-chlorophenoxyacetic acid (4-CPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used as selective herbicides for controlling broadleaf weeds.[5][6] this compound can serve as a precursor or a protected form of 4-chlorophenol, a starting material in the synthesis of these herbicides.[7]

Pharmaceutical Synthesis

The 4-chlorophenyl group is a significant pharmacophore found in numerous active pharmaceutical ingredients (APIs). A notable example is Baclofen , a muscle relaxant and antispasmodic agent.[8] Baclofen's chemical structure is β-(4-chlorophenyl)-gamma-aminobutyric acid, where the 4-chlorophenyl ring is crucial for its therapeutic activity. While not a direct precursor, the use of 4-chlorophenyl derivatives in the synthesis of such drugs highlights the importance of intermediates like this compound in medicinal chemistry.

Relevant Signaling Pathways

Given its role as an intermediate, this compound itself is not typically studied for direct biological activity. However, the biological mechanisms of the final products derived from its core structure are well-characterized and highly relevant for drug development professionals.

Synthetic Auxin Pathway (Herbicides)

Phenoxy herbicides like 2,4-D function as synthetic auxins.[6] In susceptible plants, these compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell growth, division, and elongation. This ultimately disrupts the plant's vascular tissues and leads to death. The signaling cascade involves perception by auxin receptors (like TIR1/AFB), which triggers the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes that drive the lethal phenotype.

GABAergic Signaling (Pharmaceuticals)

In the context of pharmaceuticals like Baclofen, the 4-chlorophenyl group interacts with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor.[8] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels. This results in hyperpolarization of neurons, reducing neuronal excitability and leading to its therapeutic effects as a muscle relaxant.

Visualizations: Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams illustrate the synthesis of this compound and the relevant biological signaling pathways.

Synthesis_Workflow Synthesis of this compound Reactant1 4-Chlorophenol Reaction Esterification Reaction (23-47°C) Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Catalyst Pyridine Catalyst->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Auxin_Signaling Synthetic Auxin Herbicide Signaling Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., 2,4-D) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Repressor Aux/IAA Repressor Receptor->Repressor promotes degradation ARF Auxin Response Factor (ARF) Repressor->ARF inhibits Gene Auxin-Responsive Genes ARF->Gene activates transcription Response Uncontrolled Growth & Plant Death Gene->Response GABA_Signaling GABA-B Receptor Signaling Pathway cluster_neuron Neuron Membrane Baclofen Baclofen (4-Chlorophenyl moiety) GABAB GABA-B Receptor (GPCR) Baclofen->GABAB binds & activates G_Protein G-Protein GABAB->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Channels K+ and Ca2+ Channels G_Protein->Channels modulates cAMP cAMP AC->cAMP produces Response Neuronal Hyperpolarization (Inhibitory Effect) cAMP->Response decreased levels contribute to Channels->Response

References

Spectroscopic Profile of 4-Chlorophenyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chlorophenyl acetate (B1210297), a significant compound in chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chlorophenyl acetate exhibits distinct signals corresponding to the aromatic and acetyl protons. The aromatic protons, due to their chemical environment, appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the acetate group appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40Doublet2HAr-H (ortho to Cl)
~7.10Doublet2HAr-H (ortho to O)
~2.29Singlet3H-COCH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~169.0C=O (ester)
~149.0C-O (aromatic)
~132.0C-Cl (aromatic)
~129.5Ar-CH (ortho to Cl)
~122.5Ar-CH (ortho to O)
~21.0-CH₃ (acetyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1765StrongC=O stretch (ester)
~1590, ~1490Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)
~830StrongC-H out-of-plane bend (para-disubstituted aromatic)
~1100MediumC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.[1]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
170/172~11.5[M]⁺ (Molecular Ion)
128/130~99.9[M - C₂H₂O]⁺
99-[C₆H₄Cl]⁺
63~11.5[C₅H₃]⁺
43~37.6[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC) for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Unveiling 4-Chlorophenyl Acetate: A Journey Through its History and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297), a significant organochlorine compound, has carved a niche for itself in the landscape of chemical synthesis. Primarily utilized as a crucial intermediate in the production of pharmaceuticals and agrochemicals, its versatile chemical structure allows for a broad range of applications. This technical guide delves into the historical evolution of 4-Chlorophenyl acetate and provides a comprehensive overview of its synthesis methodologies, complete with detailed experimental protocols and comparative data to aid researchers and professionals in the field.

A Glimpse into the Past: The History of this compound

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of esterification techniques and the exploration of halogenated aromatic compounds in the late 19th and early 20th centuries. The foundational work on the acylation of phenols, a key reaction for the synthesis of aryl acetates, laid the groundwork for the eventual preparation of this compound.

One of the significant historical reactions associated with aryl acetates is the Fries rearrangement , discovered by German chemist Karl Theophil Fries in 1908.[1][2] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. While the primary focus of the Fries rearrangement is the production of ketones, the synthesis of the starting material, the phenolic ester (in this case, this compound), is a prerequisite. Early investigations into this reaction would have invariably involved the preparation of various substituted phenyl acetates, including the 4-chloro derivative.

The impetus for the synthesis and study of compounds like this compound grew with the burgeoning fields of medicinal chemistry and pesticide development, where halogenated organic molecules often exhibit potent biological activities.

Key Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: the esterification of 4-chlorophenol (B41353) and the esterification of 4-chlorophenylacetic acid.

Esterification of 4-Chlorophenol

This is the most direct and widely employed method for the synthesis of this compound. It involves the reaction of 4-chlorophenol with an acetylating agent.

This method is a common and efficient route for the preparation of this compound. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct.

Experimental Protocol: Synthesis of p-Chlorophenyl Acetate from p-Chlorophenol and Acetic Anhydride (B1165640) [3]

  • Materials:

    • p-Chlorophenol (257.2 g, 2.0 moles)

    • Acetic anhydride (245 g, 2.4 moles)

    • Pyridine (200 ml)

  • Procedure:

    • In a reaction flask equipped with a magnetic stirrer and a thermometer, charge the p-chlorophenol, acetic anhydride, and pyridine.

    • Heat the resulting reaction mixture to a temperature of 23°C - 47°C.

    • After the reaction is complete, perform a standard work-up procedure.

    • Purify the product by distillation under reduced pressure.

  • Yield: 93% of theoretical yield.

Acetyl chloride is a more reactive acetylating agent than acetic anhydride and reacts readily with 4-chlorophenol to form this compound. The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride gas that is evolved.

Generalized Experimental Protocol: Synthesis of this compound from 4-Chlorophenol and Acetyl Chloride

  • Materials:

    • 4-Chlorophenol

    • Acetyl chloride

    • A suitable base (e.g., pyridine, triethylamine)

    • An inert solvent (e.g., diethyl ether, dichloromethane)

  • Procedure:

    • Dissolve 4-chlorophenol in the inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Add the base to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride dropwise from the dropping funnel with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

    • Perform an aqueous work-up to remove the salt byproduct and excess reagents.

    • Dry the organic layer and remove the solvent to obtain the crude product.

    • Purify the this compound by distillation or recrystallization.

Esterification of 4-Chlorophenylacetic Acid

An alternative route to a related ester, methyl (4-chlorophenyl)acetate, involves the esterification of 4-chlorophenylacetic acid. This method is particularly useful when 4-chlorophenylacetic acid is a more readily available starting material.

Experimental Protocol: Synthesis of Methyl (4-chlorophenyl)acetate

  • Materials:

    • 4-Chlorophenylacetic acid

    • Methanol

    • A strong acid catalyst (e.g., concentrated sulfuric acid)

    • An organic solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve 4-chlorophenylacetic acid in the organic solvent and methanol.

    • Add a catalytic amount of the strong acid.

    • Reflux the reaction mixture for several hours.

    • After cooling, wash the reaction mixture with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

    • Separate the organic layer, dry it, and remove the solvent to obtain the product.

  • Yield: High yields are typically achieved with this method.

Quantitative Data on Synthesis Methods

Starting MaterialReagentCatalyst/BaseSolventReaction ConditionsYield (%)Reference
p-ChlorophenolAcetic AnhydridePyridine-23-47°C93%[3]
4-Chlorophenylacetic AcidThionyl Chloride-BenzeneReflux, 6 hoursNot specified for ester, but for the acid chloride intermediate[4]

Reaction Pathways and Workflows

To visually represent the synthesis processes, the following diagrams have been generated using the DOT language.

G Synthesis of this compound via Esterification of 4-Chlorophenol cluster_reactants Reactants cluster_process Process cluster_products Products 4-Chlorophenol 4-Chlorophenol Reaction Reaction 4-Chlorophenol->Reaction Acetylating Agent Acetylating Agent Acetylating Agent->Reaction This compound This compound Reaction->this compound Byproduct Byproduct Reaction->Byproduct

Caption: Esterification of 4-Chlorophenol to this compound.

G Fries Rearrangement of this compound This compound This compound Rearrangement Rearrangement This compound->Rearrangement Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Rearrangement catalysis o-Hydroxyacetophenone derivative o-Hydroxyacetophenone derivative Rearrangement->o-Hydroxyacetophenone derivative p-Hydroxyacetophenone derivative p-Hydroxyacetophenone derivative Rearrangement->p-Hydroxyacetophenone derivative

Caption: Fries Rearrangement of this compound.

G Experimental Workflow for Synthesis and Purification Reactant Mixing Reactant Mixing Reaction Reaction Reactant Mixing->Reaction Heating/Stirring Work-up Work-up Reaction->Work-up Quenching/Extraction Purification Purification Work-up->Purification Distillation/Recrystallization Characterization Characterization Purification->Characterization Spectroscopy/Chromatography

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-hydroxyacetophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxyacetophenone is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. One of the primary methods for its synthesis is the Fries rearrangement, a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst. While the direct synthesis from 4-chlorophenyl acetate (B1210297) is not the most commonly cited pathway, the principles of the Fries rearrangement of phenyl acetate are directly applicable and provide a well-established route to obtaining the desired para-isomer.

This document provides detailed protocols and data for the synthesis of 4-hydroxyacetophenone, focusing on the Fries rearrangement of phenyl acetate as a representative and thoroughly documented example. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. Reaction conditions can be optimized to favor the formation of the desired 4-hydroxyacetophenone (para-isomer).

Reaction Mechanism and Selectivity

The Fries rearrangement is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄).[1][2] The reaction mechanism is believed to proceed through the formation of an acylium ion intermediate, which then acylates the aromatic ring via an electrophilic aromatic substitution.[1][3]

The regioselectivity of the reaction, yielding either the ortho (2-hydroxyacetophenone) or para (4-hydroxyacetophenone) isomer, is influenced by several factors:

  • Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para-product, which is often the thermodynamically more stable isomer.[3][4] Higher temperatures (above 160°C) tend to favor the ortho-product.[3][4]

  • Solvent: The choice of solvent can also impact the isomer ratio. Non-polar solvents may favor the ortho-isomer, while more polar solvents can increase the proportion of the para-isomer.[2]

  • Catalyst: While various Lewis acids can be used, their concentration and nature can affect both the reaction rate and the resulting isomer distribution.[1][5] Environmentally friendlier catalysts like p-toluenesulfonic acid (PTSA) and zeolites have also been investigated.[5][6]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of hydroxyacetophenones via the Fries rearrangement, highlighting the influence of different catalysts and reaction conditions.

Table 1: Influence of Catalyst on the Fries Rearrangement of Phenyl Acetate

CatalystSolventTemperature (°C)Yield of 4-hydroxyacetophenone (%)Citation
Aluminum chloride (AlCl₃)Nitrobenzene20-25Not specified, but para is favored[7]
Aluminum chloride (AlCl₃)Chlorobenzene50-6045-65[7][8]
Boron trifluoride (BF₃)-9056[7]
Titanium tetrachloride (TiCl₄)-90-10034[7]
Hydrofluoric acid (HF)-20-10094[7]
p-Toluenesulfonic acid (PTSA)Solvent-freeNot specified~10 (at 100% conversion)[5][9]
Zeolite H-ZSM-5Sulfolane18028[7]

Table 2: Effect of Temperature on Isomer Distribution

CatalystTemperature (°C)Predominant IsomerCitation
AlCl₃< 60Para[3]
AlCl₃> 160Ortho[3]

Experimental Protocols

The following is a detailed protocol for the synthesis of 4-hydroxyacetophenone via the Fries rearrangement of phenyl acetate using aluminum chloride as the catalyst.

Materials and Equipment:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or other suitable solvent)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenyl acetate and the chosen solvent (e.g., nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic and should be controlled to maintain the desired low temperature to favor the para-isomer.

  • Reaction: After the addition of the catalyst is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, but generally below 60°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Quenching: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.[10] Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[7][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7][10]

  • Purification: The crude product will be a mixture of ortho and para isomers. These can be separated by techniques such as steam distillation (the ortho-isomer is more volatile) or column chromatography on silica (B1680970) gel. The solid 4-hydroxyacetophenone can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether).[9]

Note on 4-Chlorophenyl Acetate: While the above protocol uses phenyl acetate, a similar procedure could be adapted for this compound. The electron-withdrawing nature of the chlorine atom would likely deactivate the aromatic ring towards electrophilic substitution, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) and may influence the ortho/para selectivity.

Visualizations

Experimental Workflow for the Synthesis of 4-hydroxyacetophenone

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Phenyl Acetate & Solvent in Flask add_catalyst Add AlCl3 (Ice Bath) start->add_catalyst reaction Stir at Controlled Temperature add_catalyst->reaction quench Quench with Ice/HCl reaction->quench extraction Extract with CH2Cl2 quench->extraction wash Wash with H2O, NaHCO3, Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate separation Separate Isomers (e.g., Column Chromatography) concentrate->separation recrystallization Recrystallize separation->recrystallization product Final Product: 4-hydroxyacetophenone recrystallization->product

Caption: Workflow for the synthesis of 4-hydroxyacetophenone.

Signaling Pathway: Fries Rearrangement Mechanism

fries_rearrangement cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_products Product Formation phenyl_acetate Phenyl Acetate complex Complex Formation phenyl_acetate->complex lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->complex acylium Acylium Ion Generation complex->acylium electrophilic_attack Electrophilic Aromatic Substitution acylium->electrophilic_attack ortho_product Ortho-product (2-hydroxyacetophenone) electrophilic_attack->ortho_product High Temp para_product Para-product (4-hydroxyacetophenone) electrophilic_attack->para_product Low Temp

References

Detailed experimental protocol for Fries rearrangement of 4-Chlorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Fries rearrangement of 4-chlorophenyl acetate (B1210297). This reaction is a crucial method for the synthesis of substituted hydroxyacetophenones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The protocol herein outlines the synthesis of the starting material, 4-chlorophenyl acetate, followed by its rearrangement to yield 2-hydroxy-5-chloroacetophenone and 4-hydroxy-3-chloroacetophenone. This document includes reaction conditions, purification procedures, and expected outcomes, supported by a summary of relevant data and a visual representation of the experimental workflow.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1][2] The reaction proceeds via an electrophilic acyl substitution on the aromatic ring and is selective for the ortho and para positions.[1][3] The regioselectivity of the rearrangement can be influenced by various factors, including temperature and the solvent used.[1] Generally, lower temperatures favor the formation of the para isomer, while higher temperatures promote the formation of the ortho isomer.[1][4] This protocol details the application of the Fries rearrangement to this compound, a common starting material for the synthesis of chlorinated hydroxyacetophenones.

Data Presentation

CatalystSolventTemperature (°C)Reaction Time (h)Predominant IsomerExpected Yield (%)
AlCl₃Nitrobenzene (B124822)25-304-6para60-70
AlCl₃1,2-Dichloroethane80-902-4ortho55-65
AlCl₃None (neat)120-1401-2ortho70-80
p-Toluenesulfonic acidNone (neat)120-1600.5-1ortho~70 (conversion)

Note: The data presented is compiled by analogy from the Fries rearrangement of similar substituted phenyl acetates. Actual yields and isomer ratios may vary.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound and its subsequent Fries rearrangement.

Part 1: Synthesis of this compound

Materials:

Procedure:

  • In a 500 mL round-bottom flask, combine 4-chlorophenol (1 mol) and a catalytic amount of dry pyridine (5 mL).

  • Place the flask in an ice bath to cool the mixture.

  • While stirring, slowly add acetic anhydride (1.25 mol) to the flask. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with carbon tetrachloride (3 x 100 mL).

  • Combine the organic extracts and wash successively with deionized water (100 mL), 10% sodium hydroxide solution (100 mL), and again with deionized water (100 mL).

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound. The product can be further purified by distillation if necessary.

Part 2: Fries Rearrangement of this compound

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or other suitable solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle or oil bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for steam distillation or column chromatography

Procedure:

  • In a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.2 mol equivalent).

  • Cool the flask in an ice bath and slowly add nitrobenzene (as a solvent, if not running the reaction neat).

  • With vigorous stirring, add this compound (1 mol equivalent) dropwise to the cooled suspension of aluminum chloride.

  • After the addition is complete, slowly raise the temperature of the reaction mixture. For the preferential formation of the para isomer (4-hydroxy-3-chloroacetophenone), maintain the temperature at 25-30 °C for 4-6 hours. For the ortho isomer (2-hydroxy-5-chloroacetophenone), heat the mixture to 120-140 °C for 1-2 hours.[1][4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain a crude mixture of the ortho and para isomers.

Purification: The separation of the ortho and para isomers can be achieved by steam distillation or column chromatography.[1] The ortho isomer (2-hydroxy-5-chloroacetophenone) is steam volatile due to intramolecular hydrogen bonding, while the para isomer (4-hydroxy-3-chloroacetophenone) is not.[1] Alternatively, the isomers can be separated by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Fries rearrangement of this compound.

experimental_workflow cluster_start Starting Material Synthesis cluster_reaction Fries Rearrangement cluster_workup Work-up & Purification cluster_product Products start_material 4-Chlorophenol + Acetic Anhydride ester This compound start_material->ester Esterification reaction Reaction with AlCl₃ (Temperature Control for Selectivity) ester->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Separation of Isomers (Steam Distillation or Chromatography) extraction->purification ortho_product 2-Hydroxy-5-chloroacetophenone purification->ortho_product ortho para_product 4-Hydroxy-3-chloroacetophenone purification->para_product para

Caption: Experimental workflow for the synthesis of chloro-hydroxyacetophenones.

The reaction mechanism of the Fries rearrangement is depicted below, showcasing the role of the Lewis acid catalyst.

reaction_mechanism ester This compound complex1 Formation of Complex with Carbonyl Oxygen ester->complex1 + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) rearrangement1 Rearrangement to Phenolic Oxygen Complex complex1->rearrangement1 acylium_ion Generation of Acylium Carbocation rearrangement1->acylium_ion electrophilic_attack Electrophilic Aromatic Substitution (ortho/para) acylium_ion->electrophilic_attack on aromatic ring workup Aqueous Work-up electrophilic_attack->workup product Hydroxy Aryl Ketone workup->product

Caption: Mechanism of the Fries rearrangement.

References

Application Notes and Protocols: 4-Chlorophenyl Acetate in the Synthesis of Bioactive Chromone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chlorophenyl acetate (B1210297) is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical building blocks. Its utility is prominently highlighted in the synthesis of substituted hydroxyacetophenones through the Fries rearrangement, which are precursors to a class of pharmacologically active compounds known as chromones. Chromone (B188151) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of a bioactive 6-chloro-2-methylchromone-4-one from 4-chlorophenyl acetate, demonstrating its value in pharmaceutical intermediate synthesis.

Application Highlight: Synthesis of 6-Chloro-2-methylchromone-4-one

The primary application detailed here is the conversion of this compound to 4-chloro-2-hydroxyacetophenone via the Fries rearrangement. This intermediate is then utilized to synthesize 6-chloro-2-methylchromone-4-one, a compound with potential antimicrobial and antifungal activities.[3][4] The chlorine substituent on the chromone ring is often associated with enhanced biological activity.[2]

Data Presentation

Table 1: Fries Rearrangement of this compound

ParameterValueReference
Starting Material This compoundGeneral Procedure
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[5]
Solvent Nitrobenzene (B124822)[5]
Temperature 25-30 °C[5]
Reaction Time 24 hours[5]
Product 4-Chloro-2-hydroxyacetophenone[5]
Yield Approx. 60-70% (ortho-isomer)[5]

Table 2: Synthesis of 6-Chloro-2-methylchromone-4-one

ParameterValueReference
Starting Material 4-Chloro-2-hydroxyacetophenone[6]
Reagents Acetic anhydride (B1165640), Sodium acetate[6]
Temperature 170-180 °C[6]
Reaction Time 6-8 hours[6]
Product 6-Chloro-2-methylchromone-4-one[6]
Yield Approx. 80-90%[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-hydroxyacetophenone via Fries Rearrangement

This protocol describes the synthesis of 4-chloro-2-hydroxyacetophenone from this compound using a Lewis acid-catalyzed Fries rearrangement.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (5% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round bottom flask (500 mL) with a calcium chloride guard tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round bottom flask, dissolve 20 g of this compound in 100 mL of nitrobenzene.

  • Cool the mixture in an ice bath with continuous stirring.

  • Carefully add 30 g of anhydrous aluminum chloride in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (25-30 °C) for 24 hours. The flask should be fitted with a calcium chloride guard tube to protect it from atmospheric moisture.

  • After 24 hours, pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with 3 x 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of 5% hydrochloric acid, followed by 100 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation, and then remove the nitrobenzene by steam distillation to obtain the crude product.

  • Recrystallize the crude product from ethanol (B145695) to yield pure 4-chloro-2-hydroxyacetophenone.

Protocol 2: Synthesis of 6-Chloro-2-methylchromone-4-one

This protocol outlines the synthesis of 6-chloro-2-methylchromone-4-one from 4-chloro-2-hydroxyacetophenone.

Materials:

  • 4-Chloro-2-hydroxyacetophenone

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round bottom flask (250 mL) with a reflux condenser

  • Heating mantle

  • Crushed ice

  • Ethanol

Procedure:

  • Place a mixture of 10 g of 4-chloro-2-hydroxyacetophenone and 10 g of anhydrous sodium acetate in a 250 mL round bottom flask.

  • Add 20 mL of acetic anhydride to the flask.

  • Attach a reflux condenser and heat the mixture in a heating mantle to 170-180 °C for 6-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • A solid precipitate of 6-chloro-2-methylchromone-4-one will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure crystals of 6-chloro-2-methylchromone-4-one.

Visualizations

experimental_workflow cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Chromone Synthesis A This compound B Fries Rearrangement (AlCl3, Nitrobenzene) A->B Reactant C 4-Chloro-2-hydroxyacetophenone B->C Product D 4-Chloro-2-hydroxyacetophenone E Cyclization (Acetic Anhydride, Sodium Acetate) D->E Reactant F 6-Chloro-2-methylchromone-4-one E->F Final Product

Caption: Synthetic pathway from this compound to 6-Chloro-2-methylchromone-4-one.

logical_relationship Start Starting Material: This compound Intermediate Key Intermediate: 4-Chloro-2-hydroxyacetophenone Start->Intermediate Fries Rearrangement FinalProduct Bioactive Product: 6-Chloro-2-methylchromone-4-one Intermediate->FinalProduct Cyclization Application Pharmaceutical Application: Antimicrobial/Antifungal Agent FinalProduct->Application Potential Use

Caption: Logical flow from starting material to pharmaceutical application.

References

Application Notes and Protocols: 4-Chlorophenyl Acetate as a Versatile Building Block in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297), and its hydrolysis product 4-chlorophenol (B41353), are pivotal intermediates in the synthesis of a diverse range of agrochemicals. The presence of the chlorophenyl moiety is a common feature in many commercially successful pesticides, contributing to their biological activity and metabolic stability. This document provides detailed application notes, experimental protocols, and efficacy data for several key agrochemicals derived from this essential building block. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new crop protection agents.

Core Applications and Synthetic Pathways

4-Chlorophenyl acetate primarily serves as a protected form of 4-chlorophenol. The initial step in its utilization for many agrochemical syntheses is the hydrolysis of the acetate group to yield the reactive phenol (B47542). This phenol can then undergo various reactions, most notably Williamson ether synthesis, to produce a range of active ingredients.

Hydrolysis of this compound to 4-Chlorophenol

The conversion of this compound to 4-chlorophenol is a straightforward alkaline hydrolysis. While a specific citable protocol for this exact substrate can be elusive in readily available literature, the general procedure for the hydrolysis of phenyl acetates is well-established.

Experimental Protocol: Alkaline Hydrolysis of a Phenyl Acetate (General Procedure)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol, add an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (1.1 - 2.0 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to expedite the reaction. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid, HCl) to a pH of approximately 2-3.

  • Isolation: The precipitated 4-chlorophenol is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Logical Relationship: From Starting Material to Key Intermediate

G 4-Chlorophenyl_acetate This compound Hydrolysis Alkaline Hydrolysis 4-Chlorophenyl_acetate->Hydrolysis 4-Chlorophenol 4-Chlorophenol (Key Intermediate) Hydrolysis->4-Chlorophenol G start 4-Chlorophenol intermediate Sodium 4-chlorophenoxide start->intermediate Deprotonation reagent1 NaOH (aq) reagent1->intermediate reaction Williamson Ether Synthesis (Heat, 30-60 min) intermediate->reaction reagent2 Chloroacetic Acid reagent2->reaction workup Acidification (HCl) reaction->workup product 4-Chlorophenoxyacetic Acid (4-CPA) workup->product Precipitation G cluster_0 Step 1: Chlorination cluster_1 Step 2: Williamson Ether Synthesis 4-CP 4-Chlorophenol DCP 2,4-Dichlorophenol 4-CP->DCP Chlorination Cl2 Chlorine (Cl2) Cl2->DCP DCP_in 2,4-Dichlorophenol Phenoxide Sodium 2,4-dichlorophenoxide DCP_in->Phenoxide NaOH_DCP NaOH (aq) NaOH_DCP->Phenoxide Condensation Condensation (Heat) Phenoxide->Condensation Na_Chloroacetate Sodium Chloroacetate Na_Chloroacetate->Condensation Acidification Acidification (HCl) Condensation->Acidification 24D 2,4-D Acidification->24D G Auxin_Herbicide Auxin Herbicide (e.g., 2,4-D, 4-CPA) TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Forms Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Aux_IAA Aux/IAA Repressor (Active) Aux_IAA->Ubiquitination Targeted for ARF Auxin Response Factor (ARF) (Active) Aux_IAA->ARF Represses (normally) Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Repressor Proteasome->Degradation Degradation->ARF Relieves Repression Gene_Expression Expression of Auxin-Responsive Genes ARF->Gene_Expression Activates Plant_Death Uncontrolled Growth, Ethylene Production, ROS Generation, Plant Death Gene_Expression->Plant_Death G 2-CP 2-Chlorophenol Bromination Bromination 2-CP->Bromination BCP 4-Bromo-2-chlorophenol Bromination->BCP Thio Thio-phosphorylation BCP->Thio Triester O,O-diethyl-O-(4-bromo- 2-chlorophenyl) phosphorothioate Thio->Triester Amine_Salt Amine Salt Formation Triester->Amine_Salt Intermediate_Salt Amine Salt Intermediate Amine_Salt->Intermediate_Salt Alkylation Alkylation with n-propyl bromide Intermediate_Salt->Alkylation Profenofos Profenofos Alkylation->Profenofos

Application Notes and Protocols: Step-by-Step Procedure for the Hydrolysis of 4-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental chemical transformation with broad applications in organic synthesis and drug development. This document provides detailed protocols for the acid-catalyzed and base-catalyzed (saponification) hydrolysis of 4-Chlorophenyl acetate (B1210297) to yield 4-chlorophenol (B41353) and acetic acid. 4-Chlorophenyl acetate serves as a common substrate in studying reaction kinetics and mechanisms, and its hydrolysis products are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.

These protocols are designed to be adaptable for both small-scale laboratory synthesis and for kinetic analysis. The choice between acid and base catalysis will depend on the specific requirements of the subsequent synthetic steps and the desired purity of the final product. Generally, base-catalyzed hydrolysis is preferred for preparative purposes as the reaction is essentially irreversible.[1]

Data Presentation

Ester SubstrateCatalyst/ConditionsSolventTemperature (°C)Rate Constant (k)Reference
p-Nitrophenyl acetateHydroxide (B78521) ion9.56% (w/w) dioxane–water20Varies with concentration[2]
Phenyl acetateSodium acetate/acetic acidAqueous buffer (pH 5)20-45Varies with catalyst concentration[3]
Substituted Phenyl BenzoatesSodium HydroxideAqueous 0.5 M Bu4NBr25Varies with substituent[4]
Ethyl AcetateHydrochloric AcidAqueous35-45~0.003 s⁻¹[5][6]
Ethyl AcetateSodium HydroxideAqueous250.112 L·mol⁻¹·s⁻¹[7]

Experimental Protocols

Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV-Vis Spectrophotometer (for kinetic studies)

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the procedure for the hydrolysis of this compound using a strong acid as a catalyst. The reaction is reversible, and using an excess of water helps to drive the equilibrium towards the products.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as aqueous dioxane or ethanol.

  • Addition of Acid: Add a dilute solution of a strong acid, such as 1 M hydrochloric acid or 1 M sulfuric acid (5-10 equivalents). The use of a large excess of aqueous acid provides the water necessary for the hydrolysis.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. The reaction temperature will depend on the solvent used (e.g., ~100 °C for aqueous solutions).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) and spot the starting material and the reaction mixture. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL for a 1 g scale reaction).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of effervescence.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification: Remove the solvent using a rotary evaporator to obtain the crude 4-chlorophenol. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol describes the irreversible hydrolysis of this compound using a strong base. This method is often preferred for its higher yield and simpler product isolation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Base: Add an aqueous solution of a strong base, such as 1 M sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC as described in the acid-catalyzed protocol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Most of the ethanol can be removed using a rotary evaporator.

    • Add water to the residue to dissolve the sodium or potassium 4-chlorophenoxide salt.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with a dilute strong acid (e.g., 1 M HCl) to a pH of ~2-3. The 4-chlorophenol will precipitate out of the solution.

    • Extract the 4-chlorophenol with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL for a 1 g scale reaction).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification: Remove the solvent using a rotary evaporator to yield the 4-chlorophenol. Further purification can be achieved by recrystallization.

Protocol 3: Kinetic Analysis of this compound Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of this compound can be conveniently monitored by UV-Vis spectrophotometry by observing the increase in absorbance of the product, 4-chlorophenol, at a specific wavelength where it does not overlap significantly with the starting material.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a water-miscible co-solvent).

    • Prepare buffer solutions of the desired pH for the hydrolysis reaction. For base-catalyzed hydrolysis, dilute solutions of NaOH can be used. For acid-catalyzed hydrolysis, dilute solutions of HCl or H₂SO₄ can be used.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of 4-chlorophenol under the reaction conditions. This should be predetermined by running a UV-Vis spectrum of 4-chlorophenol in the chosen buffer.

    • Blank the spectrophotometer with the reaction buffer.

  • Kinetic Run:

    • Equilibrate the buffer solution in a cuvette to the desired reaction temperature inside the spectrophotometer's temperature-controlled cell holder.

    • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette and mix quickly.

    • Immediately start recording the absorbance at the predetermined wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.

    • By performing the experiment at different concentrations of the catalyst (acid or base), the second-order rate constant can be determined from the slope of a plot of k_obs versus catalyst concentration.

Visualizations

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Combine this compound, Solvent, and Catalyst start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extraction & Washing cool->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purification evaporate->purify end End Product: 4-Chlorophenol purify->end

Caption: Experimental workflow for the hydrolysis of this compound.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) ester_acid This compound protonation Protonation of Carbonyl Oxygen ester_acid->protonation H₃O⁺ nucleophilic_attack_acid Nucleophilic Attack by Water protonation->nucleophilic_attack_acid tetrahedral_intermediate_acid Tetrahedral Intermediate nucleophilic_attack_acid->tetrahedral_intermediate_acid proton_transfer_acid Proton Transfer tetrahedral_intermediate_acid->proton_transfer_acid elimination_acid Elimination of 4-Chlorophenol proton_transfer_acid->elimination_acid deprotonation Deprotonation elimination_acid->deprotonation products_acid 4-Chlorophenol + Acetic Acid deprotonation->products_acid -H₃O⁺ ester_base This compound nucleophilic_attack_base Nucleophilic Attack by OH⁻ ester_base->nucleophilic_attack_base OH⁻ tetrahedral_intermediate_base Tetrahedral Intermediate nucleophilic_attack_base->tetrahedral_intermediate_base elimination_base Elimination of 4-Chlorophenoxide tetrahedral_intermediate_base->elimination_base acid_base_reaction Acid-Base Reaction elimination_base->acid_base_reaction products_base 4-Chlorophenoxide + Acetic Acid acid_base_reaction->products_base final_products 4-Chlorophenol + Acetate (after acidification) products_base->final_products H₃O⁺ workup

Caption: Simplified mechanisms for acid and base-catalyzed hydrolysis.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Chlorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl acetate (B1210297) is an organic compound that finds applications in various chemical syntheses, including the pharmaceutical and agrochemical industries. Accurate and reliable quantitative analysis of this compound is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the quantitative determination of 4-Chlorophenyl acetate using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. UV-Vis Spectrophotometry provides a simpler and more cost-effective method for quantification, especially in pure samples or simple mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and reliable method for the quantitative analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.[2] Isocratic or gradient elution can be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

6. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[3] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quantitative Data Summary
ParameterTypical Performance
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
LOD~0.1 µg/mL
LOQ~0.3 µg/mL

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample/Standard Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Peak Area Data Quantify Quantify Sample Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides detection and structural information.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents and Standards:

  • Volatile solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • This compound reference standard

3. Sample Preparation:

  • Dissolve the sample in a volatile solvent to a concentration of approximately 1 mg/mL.[2]

  • Perform serial dilutions to prepare calibration standards.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.[2]

  • Carrier Gas: Helium at a constant flow rate

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 170, 128, 43).[5]

5. Calibration and Quantification:

  • Similar to the HPLC method, construct a calibration curve by injecting standard solutions and plotting peak area against concentration.

  • Quantify the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary
ParameterTypical Performance
Linearity (R²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
LOD~10 ng/mL
LOQ~30 ng/mL

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Volatile Solvent Dilute Prepare Calibration Standards Dissolve->Dilute Inject Inject into GC Dilute->Inject Prepared Sample/Standard Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Calibrate Construct Calibration Curve Detect->Calibrate Peak Area Data Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound in solutions, provided that there are no interfering substances that absorb at the same wavelength.

Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents and Standards:

  • Solvent transparent in the UV region (e.g., Ethanol or Methanol)

  • This compound reference standard

3. Sample Preparation:

  • Dissolve a known amount of the sample in the chosen solvent to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

4. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths.

  • Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the λmax.

5. Calibration and Quantification:

  • Prepare a series of standard solutions and measure their absorbance at λmax.

  • Create a calibration curve by plotting absorbance versus concentration.

  • Use the absorbance of the sample and the calibration curve to determine the concentration of this compound.

Quantitative Data Summary
ParameterTypical Performance
Linearity (R²)> 0.995
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
LOD~0.5 µg/mL
LOQ~1.5 µg/mL

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow A Prepare Blank, Standards & Sample B Determine λmax A->B C Measure Absorbance at λmax B->C D Create Calibration Curve C->D Standard Absorbances E Calculate Sample Concentration C->E Sample Absorbance D->E F Report Result E->F

Caption: Workflow for the quantitative analysis of this compound by UV-Vis Spectrophotometry.

Conclusion

This document provides a comprehensive overview of validated and reliable analytical methods for the quantitative determination of this compound. The choice of method will depend on the specific analytical requirements, including sensitivity, selectivity, and sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the obtained results. The provided protocols and workflows serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols: 4-Chlorophenyl Acetate as a Precursor in Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4-chlorophenyl acetate (B1210297) as a precursor for the generation of novel heterocyclic compounds. This document outlines a two-step synthetic strategy, beginning with the Fries rearrangement of 4-chlorophenyl acetate to produce a key intermediate, 2-hydroxy-5-chloroacetophenone. Subsequently, this intermediate is utilized in the synthesis of three major classes of bioactive heterocyclic compounds: chalcones, flavones, and benzofurans. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic use of readily available starting materials is crucial for the efficient and cost-effective synthesis of novel molecular entities. This compound, a simple phenolic ester, serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic scaffolds. The presence of the chlorine atom in the phenyl ring can significantly influence the biological activity of the final compounds, often enhancing their antimicrobial, antifungal, or anticancer properties.

This document details a synthetic approach that leverages the Fries rearrangement, a classic organic reaction, to transform this compound into 2-hydroxy-5-chloroacetophenone. This ortho-hydroxyaryl ketone is a pivotal intermediate that can be readily converted into diverse heterocyclic systems. The subsequent sections provide specific protocols for the synthesis of chalcones via Claisen-Schmidt condensation, flavones through oxidative cyclization of chalcones, and benzofurans from the versatile 2-hydroxy-5-chloroacetophenone intermediate.

Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-5-chloroacetophenone

The initial step in utilizing this compound for heterocyclic synthesis is its conversion to 2-hydroxy-5-chloroacetophenone via the Fries rearrangement. This reaction involves the Lewis acid-catalyzed intramolecular acylation of the aromatic ring.

Experimental Protocol: Fries Rearrangement of this compound

Materials:

Procedure:

  • In a 500 mL three-neck flask, place 34.2 g (0.2 mol) of this compound.

  • Slowly add 79.5 g (approximately 0.6 mol) of anhydrous aluminum trichloride to the flask with stirring.

  • Heat the reaction mixture to 130°C and maintain this temperature with continuous stirring for 1 hour.

  • After cooling, slowly add 200 mL of water to the flask to quench the reaction.

  • Stir the mixture for 30 minutes, then filter to collect the solid product.

  • The filter cake is heated with methanol to dissolve the product, followed by decolorization with activated carbon.

  • Recrystallize the product from methanol to obtain pure 2-hydroxy-5-chloroacetophenone.

Quantitative Data:

Product NameYieldPurityReference
2-Hydroxy-5-chloroacetophenone30.8 g (90.3%)99.68%[1]

Synthesis Workflow

G cluster_0 Step 1: Fries Rearrangement 4-Chlorophenyl_acetate This compound AlCl3 Anhydrous AlCl₃ 130°C, 1 hr 4-Chlorophenyl_acetate->AlCl3 1. Intermediate 2-Hydroxy-5-chloroacetophenone AlCl3->Intermediate 2. G cluster_1 Step 2a: Chalcone Synthesis Intermediate 2-Hydroxy-5-chloroacetophenone Condensation Claisen-Schmidt Condensation (KOH, Ethanol) Intermediate->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation Chalcone Substituted (5-chloro-2-hydroxyphenyl) -chalcone Condensation->Chalcone G cluster_2 Step 2b: Flavone Synthesis Chalcone Substituted (5-chloro-2-hydroxyphenyl) -chalcone Cyclization Oxidative Cyclization (I₂, DMSO, Reflux) Chalcone->Cyclization Flavone Substituted 6-Chloro-flavone Cyclization->Flavone G cluster_3 Step 2c: Benzofuran Synthesis Intermediate_related 5-Chlorosalicylaldehyde Cyclization_Benzofuran Cyclization (Cs₂CO₃, MeCN/DMF) Intermediate_related->Cyclization_Benzofuran Reagent Ethyl chloroacetate Reagent->Cyclization_Benzofuran Benzofuran 5-Chloro-benzofuran- 2-carboxylic acid ethyl ester Cyclization_Benzofuran->Benzofuran

References

Application Notes: Laboratory Scale Synthesis of Hydroxyarylketones using 4-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyarylketones are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide array of pharmaceuticals. The Fries rearrangement of phenolic esters offers a direct and efficient pathway to these valuable compounds.[1] This document provides detailed protocols for the laboratory-scale synthesis of hydroxyarylketones from 4-chlorophenyl acetate (B1210297) via the Fries rearrangement, a classic example of an electrophilic aromatic substitution reaction.[2] The protocols cover the use of a traditional Lewis acid catalyst, aluminum chloride (AlCl₃), and an eco-friendly alternative, p-toluenesulfonic acid (PTSA).[3]

The Fries rearrangement of 4-chlorophenyl acetate can theoretically yield two primary isomers: 5-chloro-2-hydroxyacetophenone (the ortho product) and 2-chloro-4-hydroxyacetophenone (the para product). The regioselectivity of this reaction is highly dependent on the reaction conditions, primarily temperature and solvent polarity.[1][4] Generally, lower temperatures favor the formation of the para isomer (kinetic control), while higher temperatures promote the formation of the more thermodynamically stable ortho isomer, which is stabilized by chelation between the Lewis acid and the adjacent hydroxyl and carbonyl groups.[1][4] Non-polar solvents also tend to favor the ortho product.[1]

Reaction Mechanism: The Fries Rearrangement

The widely accepted mechanism for the Fries rearrangement involves the initial coordination of a Lewis acid (like AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating the formation of a resonance-stabilized acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring at either the ortho or para position. A subsequent aqueous workup liberates the final hydroxyarylketone product.[2]

Fries_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_attack Electrophilic Attack cluster_workup Workup cluster_products Products start This compound complex Ester-Lewis Acid Complex start->complex + Catalyst catalyst Lewis Acid (e.g., AlCl₃) catalyst->complex acylium Acylium Ion Intermediate complex->acylium Rearrangement ortho_attack Ortho Attack acylium->ortho_attack para_attack Para Attack acylium->para_attack workup Aqueous Workup ortho_attack->workup para_attack->workup ortho_product 5-Chloro-2-hydroxyacetophenone workup->ortho_product para_product 2-Chloro-4-hydroxyacetophenone workup->para_product

Caption: Fries Rearrangement Mechanism.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent Fries rearrangement under different catalytic conditions.

Table 1: Synthesis of this compound

Reactant 1Reactant 2SolventProductYield (%)Reference
4-Chlorophenol (B41353)Acetic Anhydride (B1165640)Pyridine (B92270) (catalytic)This compound~60%[3]

Table 2: Fries Rearrangement of this compound

CatalystStoichiometry (Substrate:Catalyst)Temperature (°C)Time (h)Predominant ProductPurity (%)Reference
AlCl₃1 : 3120-14015-Chloro-2-hydroxyacetophenone (ortho)>99.5[5]
p-TSASubstrate:Catalyst (mass ratio not specified)100-1100.5ortho-isomer (up to 90% selectivity)Not specified[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material, this compound, from 4-chlorophenol.[3]

Materials:

  • 4-chlorophenol

  • Acetic anhydride

  • Dry Pyridine

  • Ice

  • Concentrated hydrochloric acid

  • Carbon tetrachloride

  • 10% Sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride

Equipment:

  • 500 mL beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 500 mL beaker, place 4-chlorophenol (1 mol) and dry pyridine (5 mL).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.25 mol) with constant stirring.

  • After the addition is complete, pour the reaction mixture onto a mixture of ice (100 g) and concentrated hydrochloric acid (50 mL).

  • Extract the product with carbon tetrachloride (50 mL).

  • Wash the organic extract successively with water, 10% NaOH solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the solvent by distillation. The product, this compound, can be collected by distillation.

Protocol 2: Fries Rearrangement using Aluminum Chloride (Favors Ortho Product)

This protocol is adapted from a patented procedure for the synthesis of 5-chloro-2-hydroxyacetophenone.[5]

Materials:

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter flask

Procedure:

  • To a 500 mL three-neck flask, add this compound (0.2 mol).

  • Slowly add anhydrous aluminum trichloride (0.6 mol) to the flask with stirring.

  • Heat the reaction mixture to 130°C and stir for 1 hour.

  • After cooling, slowly add 200 mL of water to the flask to quench the reaction.

  • Stir the mixture for 30 minutes.

  • Filter the resulting solid precipitate.

  • Heat the filter cake with methanol to dissolve the product.

  • Decolorize the solution with activated carbon.

  • Allow the solution to cool for recrystallization to obtain pure 5-chloro-2-hydroxyacetophenone.

Protocol 3: Fries Rearrangement using p-Toluenesulfonic Acid (Eco-Friendly Alternative)

This protocol provides a greener alternative to the traditional Lewis acid-catalyzed Fries rearrangement.[6]

Materials:

  • This compound

  • p-Toluenesulfonic acid (PTSA)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

Procedure:

  • In a 100 mL round-bottom flask, place this compound and p-toluenesulfonic acid.

  • Heat the reaction mixture in an oil bath at 100-110°C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the hydroxyketone products can be isolated from the aqueous solution by extraction with an organic solvent.

  • Separation of ortho and para isomers can be achieved by column chromatography or steam distillation, as the ortho isomer is typically more volatile.

Experimental Workflow and Logic

The overall process for synthesizing hydroxyarylketones from this compound involves a two-stage experimental workflow: the initial synthesis of the ester followed by its rearrangement. The choice of catalyst and reaction conditions in the second stage dictates the final product distribution.

Experimental_Workflow cluster_synthesis Stage 1: Ester Synthesis cluster_rearrangement Stage 2: Fries Rearrangement start 4-Chlorophenol + Acetic Anhydride react1 Reaction with Pyridine Catalyst start->react1 workup1 Workup & Purification react1->workup1 product1 This compound workup1->product1 catalyst_choice Catalyst Selection product1->catalyst_choice alcl3 AlCl₃ catalyst_choice->alcl3 Traditional ptsa p-TSA catalyst_choice->ptsa Eco-Friendly reaction_alcl3 Reaction at 130°C alcl3->reaction_alcl3 reaction_ptsa Reaction at 100-110°C ptsa->reaction_ptsa workup2 Quenching & Workup reaction_alcl3->workup2 reaction_ptsa->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification final_products Hydroxyarylketone Products (ortho/para isomers) purification->final_products

Caption: Synthesis Workflow.

References

Troubleshooting & Optimization

Optimizing the Fries Rearrangement of 4-Chlorophenyl Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fries rearrangement of 4-chlorophenyl acetate (B1210297). The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the Fries rearrangement of 4-chlorophenyl acetate?

The Fries rearrangement of this compound is an electrophilic aromatic substitution that typically yields a mixture of ortho- and para-hydroxyacetophenones. The primary products are 2-hydroxy-5-chloroacetophenone (ortho-product) and 4-hydroxy-3-chloroacetophenone (para-product). The ratio of these products is highly dependent on the reaction conditions.[1][2]

Q2: What is the general mechanism of the Fries rearrangement?

The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the carbonyl oxygen of the ester, leading to the formation of an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring at the ortho and para positions. The reaction is then worked up with acid to liberate the final hydroxy ketone products.[1]

Q3: How do reaction temperature and solvent polarity affect the ortho/para product ratio?

The regioselectivity of the Fries rearrangement is strongly influenced by temperature and solvent polarity:

  • Temperature: Lower reaction temperatures (e.g., <60°C) generally favor the formation of the para-product (kinetic control).[3] Higher temperatures (e.g., >160°C) tend to yield more of the ortho-product, which is the thermodynamically more stable isomer due to chelation between the hydroxyl group and the acetyl group with the aluminum chloride catalyst.[1][3]

  • Solvent Polarity: The use of non-polar solvents favors the formation of the ortho-isomer.[1] Conversely, increasing the solvent polarity will favor the para-isomer.[1]

Q4: Are there more environmentally friendly catalysts for the Fries rearrangement?

Yes, research is ongoing to replace corrosive and environmentally harmful catalysts like aluminum chloride.[2] Some alternatives that have been explored include:

  • Solid acid catalysts like zeolites.

  • Brønsted acids such as methanesulfonic acid and hydrogen fluoride.[2]

  • Metal triflates, for example, bismuth triflate.[2]

  • Ionic liquids, which can act as both solvent and catalyst.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive or insufficient Lewis acid catalyst (e.g., AlCl₃).Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. An excess of the catalyst is often required as it complexes with both the starting material and the product.[2]
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the progress using TLC or GC. Ensure the reaction is allowed to run for a sufficient duration.
The chloro-substituent on the phenyl ring is deactivating.While the chloro group is deactivating, the Fries rearrangement should still proceed. More forcing conditions (higher temperature, longer reaction time) may be necessary compared to unsubstituted phenyl acetate.[1]
Poor Ortho/Para Selectivity Suboptimal reaction temperature.To favor the para-isomer, conduct the reaction at a lower temperature (<60°C).[3] For the ortho-isomer, a higher temperature (>160°C) is generally required.[3]
Incorrect solvent choice.For higher ortho selectivity, use a non-polar solvent. To favor the para product, a more polar solvent can be employed.[1]
Formation of Multiple Side Products Reaction temperature is too high.Excessively high temperatures can lead to decomposition and the formation of undesired byproducts. Optimize the temperature by starting at a moderate level and gradually increasing it while monitoring the reaction.
Intermolecular acylation.High concentrations of reactants can sometimes lead to intermolecular acylation, resulting in polymeric materials. Ensure the reaction is sufficiently dilute.
Cleavage of the ester.A common side reaction is the cleavage of the ester bond, leading to the formation of 4-chlorophenol. This can be minimized by carefully controlling the reaction temperature and using an appropriate amount of catalyst.

Data on Reaction Condition Optimization

The following tables summarize typical trends observed in the Fries rearrangement of substituted phenyl acetates, providing a general guide for optimizing the reaction of this compound.

Table 1: Effect of Temperature on Product Distribution

TemperaturePredominant IsomerRationale
< 60°CparaKinetic product formation is favored.[3]
> 160°CorthoThermodynamic product formation is favored.[3]

Table 2: Effect of Solvent on Product Distribution

Solvent PolarityPredominant IsomerRationale
Non-polar (e.g., CS₂, C₆H₅Cl)orthoFavors the intramolecular rearrangement pathway.[1]
Polar (e.g., Nitrobenzene)paraStabilizes the separated acylium ion, favoring intermolecular attack at the less hindered para position.[1]

Experimental Protocols

Protocol 1: General Procedure for the Fries Rearrangement of this compound

Materials:

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (a molar excess, typically 1.1 to 2.5 equivalents, is used).

  • Cool the flask in an ice bath and slowly add the anhydrous solvent with stirring.

  • Add this compound (1 equivalent) dropwise to the stirred suspension while maintaining the low temperature.

  • After the addition is complete, adjust the temperature according to the desired outcome (low temperature for para, high temperature for ortho) and allow the reaction to proceed. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography, recrystallization, or distillation.

Visualizations

Fries_Rearrangement_Workflow start Start: this compound + Anhydrous AlCl3 reaction Reaction under controlled temperature and solvent start->reaction workup Quench with ice/HCl reaction->workup extraction Extract with organic solvent workup->extraction purification Purify crude product (chromatography/recrystallization) extraction->purification ortho_product 2-Hydroxy-5-chloroacetophenone purification->ortho_product para_product 4-Hydroxy-3-chloroacetophenone purification->para_product

Caption: General experimental workflow for the Fries rearrangement.

Troubleshooting_Logic issue Low Yield or No Reaction catalyst Check AlCl3 quality and quantity (anhydrous, excess) issue->catalyst conditions Increase temperature and/or reaction time issue->conditions monitoring Monitor reaction by TLC/GC conditions->monitoring

Caption: Troubleshooting logic for low product yield.

Selectivity_Pathway start Acylium Ion Intermediate low_temp Low Temperature (<60°C) Polar Solvent start->low_temp high_temp High Temperature (>160°C) Non-polar Solvent start->high_temp para_product Para-product (Kinetic Control) low_temp->para_product ortho_product Ortho-product (Thermodynamic Control) high_temp->ortho_product

References

Identification of side products in 4-Chlorophenyl acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenyl acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides & FAQs

Q1: I am getting a low yield of my desired product in a reaction involving 4-Chlorophenyl acetate. What are the potential side products I should be looking for?

A1: Low yields in reactions with this compound can often be attributed to the formation of several side products. The most common of these arise from hydrolysis and the Fries rearrangement. You should analyze your crude reaction mixture for the presence of:

  • 4-Chlorophenol (B41353): This is a result of the hydrolysis of the ester bond in this compound. This can occur if there is moisture in your reaction setup or during aqueous workup steps.

  • 2-Hydroxy-5-chloroacetophenone (ortho-Fries product): This isomer is formed through the Fries rearrangement of this compound, where the acetyl group migrates to the ortho position relative to the hydroxyl group.

  • 4-Hydroxy-3-chloroacetophenone (meta-Fries product): While less common, some meta-rearranged product might also be formed.

  • Unreacted this compound and other starting materials: Incomplete conversion is a common reason for low yields.

Q2: My main side product is 4-Chlorophenol. How can I prevent the hydrolysis of this compound?

A2: The hydrolysis of this compound to 4-Chlorophenol is catalyzed by both acid and base and is dependent on the pH of the reaction and workup conditions. To minimize hydrolysis:

  • Ensure anhydrous reaction conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH during workup: If an aqueous workup is necessary, use buffered solutions to maintain a neutral pH. Avoid strongly acidic or basic conditions for extended periods. The rate of hydrolysis generally increases with both increasing and decreasing pH from a minimum near neutral pH.[1]

  • Minimize reaction time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of hydrolysis.

Q3: I am observing significant amounts of both ortho- and para-Fries rearrangement products. How can I control the selectivity of the Fries rearrangement?

A3: The ratio of ortho- to para-hydroxyacetophenone isomers in the Fries rearrangement is highly dependent on the reaction conditions.[2][3][4] You can influence the selectivity as follows:

  • Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer, which is the kinetic product.[4] Higher temperatures (often above 160°C) favor the formation of the more thermodynamically stable ortho-isomer.[4]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho-product.[2] As the polarity of the solvent increases, the proportion of the para-product also tends to increase.[2]

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) can also influence the product distribution.[2][5] The catalyst is typically used in stoichiometric amounts as it complexes with both the starting material and the product.[5]

Q4: What analytical techniques are best for identifying and quantifying the side products in my this compound reaction?

A4: A combination of chromatographic and spectroscopic techniques is ideal for analyzing your reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components like this compound, 4-Chlorophenol, and the resulting hydroxyacetophenone isomers. The mass spectra can be used to confirm the identity of each compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for quantifying the components of the reaction mixture. Using a suitable column (e.g., C18) and a UV detector, you can separate and measure the concentration of the starting material, product, and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the isolated products and determine the isomeric ratio of the Fries rearrangement products.

Quantitative Data on Side Product Formation

CatalystSolventTemperature (°C)Conversion (%)4-Hydroxyacetophenone (para) Selectivity (%)2-Hydroxyacetophenone (ortho) Selectivity (%)Phenyl Acetate Selectivity (%)Reference
Hydrogen Fluoride-7599.792.35.50.1[6]
Hydrogen Fluoride-7597.679.66.20.6[6]
Hydrogen Fluoride-12083.255.812.810.9[6]
Aluminium ChlorideNitrobenzene20-25-High (para favored)Low-[3]
Aluminium Chloride-160-170-LowHigh (ortho favored)-
Boron Trifluoride-90-56--[3]
Titanium Tetrachloride-90-100-34--[3]

Note: This data is for the acylation of phenol (B47542), not 4-chlorophenol, but demonstrates the principles of temperature and catalyst effects on ortho/para selectivity in Fries-type reactions.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-chlorophenol and acetic anhydride (B1165640).

Materials:

  • 4-Chlorophenol

  • Acetic anhydride

  • Pyridine (B92270)

  • Magnetic stirrer

  • Reaction flask

  • Thermometer

Procedure:

  • To a reaction flask equipped with a magnetic stirrer and a thermometer, add 2.0 moles of 4-chlorophenol.

  • Add 2.4 moles of acetic anhydride to the flask.

  • Add 200 milliliters of pyridine to the reaction mixture.

  • Heat the resulting mixture to a temperature between 23°C and 47°C.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Upon completion of the reaction, perform a standard work-up procedure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound. A typical yield is around 93% of the theoretical value.[7]

Visualizations

Reaction_Pathways This compound This compound 2-Hydroxy-5-chloroacetophenone 2-Hydroxy-5-chloroacetophenone This compound->2-Hydroxy-5-chloroacetophenone Fries Rearrangement (Lewis Acid, high temp) 4-Hydroxyacetophenone 4-Hydroxyacetophenone This compound->4-Hydroxyacetophenone Fries Rearrangement (Lewis Acid, low temp) 4-Chlorophenol 4-Chlorophenol

Caption: Potential side reaction pathways of this compound.

Troubleshooting_Workflow start Low Product Yield check_side_products Analyze crude mixture for side products (GC-MS, HPLC) start->check_side_products hydrolysis_found Is 4-Chlorophenol a major byproduct? check_side_products->hydrolysis_found fries_found Are Fries products observed? hydrolysis_found->fries_found No dry_conditions Ensure anhydrous conditions. Control pH during workup. hydrolysis_found->dry_conditions Yes incomplete_reaction Is unreacted starting material present? fries_found->incomplete_reaction No optimize_fries Adjust temperature and solvent to control ortho/para selectivity. fries_found->optimize_fries Yes increase_time_temp Increase reaction time or temperature. Check catalyst activity. incomplete_reaction->increase_time_temp Yes end Improved Yield incomplete_reaction->end No dry_conditions->end optimize_fries->end increase_time_temp->end

Caption: Troubleshooting workflow for low yield in this compound reactions.

Experimental_Workflow start Start: Synthesis of this compound reactants Combine 4-Chlorophenol, Acetic Anhydride, and Pyridine start->reactants reaction Heat reaction mixture (23-47°C) reactants->reaction monitoring Monitor reaction progress (TLC, GC) reaction->monitoring workup Aqueous Workup monitoring->workup purification Distillation under reduced pressure workup->purification analysis Analyze for side products (GC-MS, HPLC, NMR) workup->analysis product Pure this compound purification->product purification->analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

How to improve the yield of 4-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hydroxyacetophenone (4-HAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing 4-hydroxyacetophenone?

A1: The two most common and industrially significant methods for synthesizing 4-hydroxyacetophenone are the Fries rearrangement of phenyl acetate (B1210297) and the Friedel-Crafts acylation of phenol (B47542).[1][2] Both pathways are used to produce 4-HAP, which is a key intermediate in the manufacturing of pharmaceuticals like Paracetamol and Atenolol.[3][4]

Q2: What is the Fries rearrangement and how does it work for 4-HAP synthesis?

A2: The Fries rearrangement is a reaction that converts a phenolic ester (in this case, phenyl acetate) into a hydroxy aryl ketone.[5] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like hydrofluoric acid (HF).[5][6] The acyl group from the ester migrates to the aromatic ring, primarily to the para and ortho positions. The standard synthesis route often involves a two-step process: first, the esterification of phenol to create phenyl acetate, and second, the rearrangement of phenyl acetate to form 4-hydroxyacetophenone.[3][7]

Q3: How does the Friedel-Crafts acylation route produce 4-hydroxyacetophenone?

A3: The Friedel-Crafts acylation of phenol involves the direct reaction of phenol with an acylating agent, such as acetic acid or acetic anhydride (B1165640), in the presence of a catalyst.[8][9] Strong acids like hydrogen fluoride (B91410) (HF) are often used as both the catalyst and the solvent.[1] This method aims to directly add an acetyl group to the phenol ring. High yields of the desired para-isomer can be achieved under specific, optimized reaction conditions.[8][9]

Q4: What are the most common byproducts, and how do they affect the yield?

A4: The most common byproduct is the ortho-isomer, 2-hydroxyacetophenone.[8][10] Its formation reduces the selectivity and overall yield of the desired 4-hydroxyacetophenone. Another potential side reaction, particularly in Friedel-Crafts acylation, is O-acylation, which produces the phenyl acetate intermediate.[11] If the conditions are not optimized for rearrangement, phenyl acetate may remain as a significant impurity. In some cases, 4-acetoxyacetophenone can also be formed as a byproduct.[8]

Troubleshooting Guide

Low Yield & Reaction Failure

Q: My Friedel-Crafts acylation of phenol is giving a very low yield. What are the common causes?

A: Low yields in the Friedel-Crafts acylation of phenols are typically due to two main issues:

  • Catalyst Deactivation : The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. This complexation also deactivates the aromatic ring towards the desired electrophilic substitution.[11] Using a large excess of the catalyst is often necessary to overcome this.

  • Competitive O-Acylation : Phenols are bidentate nucleophiles and can be acylated on either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). O-acylation to form a phenyl ester is often kinetically favored and can be the dominant pathway, consuming the starting material without producing the desired ketone.[11]

Q: I am attempting a Fries rearrangement, but my yield is poor. What should I check?

A: Poor yields in a Fries rearrangement can stem from several factors:

  • Insufficient Catalyst : A sufficient amount of Lewis acid (often more than one equivalent) is required to drive the reaction.

  • Temperature : The reaction temperature is critical for isomer selectivity. Lower temperatures (e.g., <25°C) generally favor the formation of the para-product (4-HAP), while higher temperatures (e.g., >60°C) tend to yield more of the ortho-isomer.[11]

  • Reaction Time : The reaction may require sufficient time to proceed to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Moisture : Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

Process Optimization & Data

Optimizing reaction conditions is critical for maximizing the yield of 4-hydroxyacetophenone while minimizing byproduct formation. The choice of catalyst, solvent, temperature, and molar ratios of reactants all play a significant role.

Data Presentation

The tables below summarize quantitative data from various experimental conditions to guide optimization.

Table 1: Effect of Reaction Conditions on Friedel-Crafts Acylation of Phenol with Acetic Acid/Anhydride using HF Catalyst [8][9]

Acylating AgentMolar Ratio (HF:Phenol)Molar Ratio (Acyl Agent:Phenol)Temp (°C)Time (min)Phenol Conversion (%)Selectivity to 4-HAP (%)Selectivity to 2-HAP (%)
Acetic Acid401.1506099.792.35.5
Acetic Acid201.1756099.690.57.8
Acetic Acid301.1506097.564.74.6
Acetic Anhydride401.0506099.984.28.3
Acetic Anhydride401.5506099.984.87.2
Acetic Anhydride401.5756099.479.38.8

Table 2: Influence of Catalyst on Fries Rearrangement of Phenyl Acetate [6]

CatalystTemperature (°C)Yield of 4-HAP (%)Yield of 2-HAP (%)
Hydrofluoric Acid (HF)20 - 10094-
Polyphosphoric Acid20 - 10069-
Boron Trifluoride (BF₃)9056-
Scandium Tris(trifluoromethanesulfonate)5039-
Titanium Tetrachloride (TiCl₄)90 - 10034-
Aluminum Chloride (AlCl₃)130 - 17540 - 60-

Diagrams and Workflows

Visualizing the synthesis pathways and troubleshooting logic can help in planning and executing experiments effectively.

Synthesis_Pathways cluster_start Starting Materials cluster_fries Fries Rearrangement Pathway cluster_friedel Friedel-Crafts Pathway cluster_products Products & Byproducts Phenol Phenol Phenyl_Acetate Phenyl Acetate (O-Acylation Product) Phenol->Phenyl_Acetate Esterification FC_Reaction Friedel-Crafts Acylation (e.g., HF, AlCl₃) Phenol->FC_Reaction Acyl_Agent Acetic Anhydride or Acetic Acid Acyl_Agent->Phenyl_Acetate Acyl_Agent->FC_Reaction Fries_Reaction Fries Rearrangement (e.g., AlCl₃, HF) Phenyl_Acetate->Fries_Reaction Fries_Products Product Mixture Fries_Reaction->Fries_Products HAP4 4-Hydroxyacetophenone (Desired Product) Fries_Products->HAP4 HAP2 2-Hydroxyacetophenone (Ortho Byproduct) Fries_Products->HAP2 FC_Reaction->Phenyl_Acetate Competing O-Acylation FC_Products Product Mixture FC_Reaction->FC_Products FC_Products->HAP4 FC_Products->HAP2

Caption: Synthesis routes to 4-hydroxyacetophenone.

Troubleshooting_Workflow cluster_fc Friedel-Crafts Issues cluster_fries_path Fries Rearrangement Issues Start Low Yield of 4-HAP Check_Reaction Which reaction? Start->Check_Reaction FC_Cause Potential Causes Check_Reaction->FC_Cause Friedel-Crafts Fries_Cause Potential Causes Check_Reaction->Fries_Cause Fries Rearrangement FC_Sol_Cat Increase catalyst ratio (>2-3 eq.) FC_Cause->FC_Sol_Cat Catalyst Deactivation? FC_Sol_Temp Optimize temperature (see Table 1) FC_Cause->FC_Sol_Temp Poor Selectivity? FC_Sol_Fries Isolate O-acylated product and perform Fries Rearrangement FC_Cause->FC_Sol_Fries O-Acylation Dominant? Fries_Sol_Moisture Ensure anhydrous conditions (flame-dry glassware) Fries_Cause->Fries_Sol_Moisture No Reaction? Fries_Sol_Temp Adjust temperature for para-selectivity (<25°C) Fries_Cause->Fries_Sol_Temp High Ortho- Isomer? Fries_Sol_Cat Check catalyst activity and amount Fries_Cause->Fries_Sol_Cat Incomplete Conversion?

Caption: Troubleshooting logic for low yield of 4-HAP.

Experimental Protocols

Protocol 1: High-Selectivity Friedel-Crafts Acylation of Phenol [8]

This protocol is based on high-yield examples using hydrogen fluoride as a catalyst. Warning: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

  • Apparatus Setup : A 300 mL Hastelloy C autoclave is cooled to -30°C using a carbon dioxide/isopropanol bath and then evacuated.

  • Reagents : To the cooled autoclave, add phenol (e.g., 0.2 mol). Then, add anhydrous hydrogen fluoride (e.g., 8.0 mol, 40 molar equivalents).

  • Reactant Addition : Cool the mixture again before adding acetic acid (e.g., 0.22 mol, 1.1 molar equivalents).

  • Reaction : Seal the autoclave and warm the mixture to the desired reaction temperature (e.g., 50°C). Maintain this temperature with stirring for the specified duration (e.g., 60 minutes).

  • Workup : After the reaction, carefully vent the excess hydrogen fluoride. The crude product is then recovered.

  • Purification : Dissolve the crystalline product in an organic solvent like ethyl acetate. The organic phase is washed, dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator to yield the product. Further purification can be achieved by recrystallization.

Protocol 2: Fries Rearrangement of Phenyl Acetate [7]

This protocol uses trifluoromethanesulfonic acid, a "superacid," which can produce high yields of the para-substituted isomer.

  • Esterification (Step 1) : Dissolve phenol (1.0 eq) in 4 M aqueous NaOH. Add ice-chilled water and stir. Add acetic anhydride (1.2 eq) dropwise. Stir for 5 minutes. Extract the resulting phenyl acetate with dichloromethane (B109758), dry the organic layer, and concentrate to obtain the ester.

  • Apparatus Setup (Step 2) : In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (e.g., 0.5 mL for ~0.4 mmol of ester) and cool to 0°C in an ice bath.

  • Reaction : To the cooled acid, add phenyl acetate from Step 1 (1.0 eq). Stir the mixture at 0°C for 30 minutes.

  • Quenching : Carefully add the contents of the flask to a beaker containing an ice-water mixture (approx. 20 mL).

  • Extraction : Extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify further by recrystallization.

Protocol 3: Purification of Crude 4-Hydroxyacetophenone by Recrystallization [3][4][12]

This procedure is effective for removing color, odor, and common impurities like residual phenol.

  • Dissolution : Dissolve the crude 4-hydroxyacetophenone (e.g., 100 kg) in a suitable solvent system, such as a 28 wt. % ethanol (B145695) in water solution (e.g., 300 kg). Heat the mixture to reflux (approx. 78°C) for 30 minutes to ensure complete dissolution.

  • Decolorization : Lower the temperature to approximately 65°C and add activated carbon (e.g., 2 kg). Stir the mixture for 30 minutes.

  • Filtration : Remove the activated carbon by hot filtration to yield a clear filtrate.

  • Crystallization : Slowly cool the filtrate to a low temperature (e.g., 5°C) to induce the crystallization of pure 4-hydroxyacetophenone.

  • Isolation : Collect the crystallized product by centrifugation or vacuum filtration.

  • Washing & Drying : Wash the collected crystals with a small amount of the cold recrystallization solvent. Dry the product under vacuum at an elevated temperature (e.g., 75°C) to obtain the final, highly pure crystalline solid.[3] The purity can reach >99.9%.[3]

References

Technical Support Center: Controlling Ortho vs. Para Selectivity in the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the Fries rearrangement. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize for the desired ortho or para isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling ortho vs. para selectivity in the Fries rearrangement?

The regioselectivity of the Fries rearrangement is principally governed by a delicate balance of reaction conditions, with temperature and solvent polarity being the most critical factors.[1][2][3] Generally, lower reaction temperatures favor the formation of the para product (kinetic control), while higher temperatures promote the formation of the more thermodynamically stable ortho product.[4][5] Non-polar solvents tend to favor ortho substitution, whereas polar solvents facilitate the formation of the para isomer.[2][3]

Q2: How does temperature influence the ortho/para product ratio?

Temperature plays a pivotal role in determining the kinetic versus thermodynamic pathways of the reaction.

  • Low Temperatures (<60°C): At lower temperatures, the reaction is under kinetic control, favoring the faster-forming para product.[1][6]

  • High Temperatures (>160°C): At higher temperatures, the reaction equilibrium favors the more stable ortho isomer. The stability of the ortho product is attributed to the formation of a bidentate chelate complex between the Lewis acid catalyst and the proximate hydroxyl and carbonyl groups.[4][5]

Q3: What is the role of the solvent in directing selectivity?

Solvent polarity significantly impacts the nature of the acylium ion intermediate.

  • Non-polar Solvents: In non-polar media (e.g., carbon disulfide, monochlorobenzene), the acylium ion is believed to exist as a "tight" ion pair with the Lewis acid-phenoxide complex. This proximity promotes an intramolecular acyl transfer to the nearby ortho position.[2][7]

  • Polar Solvents: In polar solvents (e.g., nitrobenzene, nitromethane), the acylium ion is better solvated and exists as a "freer" species, allowing for intermolecular acylation to occur, preferentially at the less sterically hindered and thermodynamically favored para position.[2][7]

Q4: Which Lewis acid should I choose?

While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[8][9] The choice of Lewis acid can influence both the reaction rate and the selectivity. For instance, milder catalysts may be preferable for sensitive substrates to minimize side reactions.

Q5: What are the common limitations of the Fries rearrangement?

The reaction is most successful with esters that have stable acyl and aryl components capable of withstanding the often harsh reaction conditions.[2][10] Heavily substituted substrates may result in low yields due to steric hindrance.[2][10] Furthermore, the presence of deactivating or meta-directing groups on the aromatic ring can adversely affect the reaction outcome.[2][10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of ortho and para isomers)
Potential Cause Troubleshooting Steps
Suboptimal Temperature To favor the para isomer : Decrease the reaction temperature, typically to below 60°C.[1][6] To favor the ortho isomer : Increase the reaction temperature, often to above 160°C.[1][6]
Incorrect Solvent Polarity For ortho selectivity : Use a non-polar solvent like carbon disulfide or run the reaction neat.[2] For para selectivity : Employ a more polar solvent such as nitrobenzene.[2]
Inappropriate Lewis Acid Experiment with different Lewis acids. Some may offer better selectivity for your specific substrate.
Issue 2: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Lewis acids like AlCl₃ are moisture-sensitive. Ensure the catalyst is fresh and handled under anhydrous conditions.[4] An excess of the catalyst is often necessary as it complexes with both the starting material and the product.[4]
Inappropriate Reaction Temperature A temperature that is too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition and the formation of side products.[4] Monitor the reaction progress using TLC to determine the optimal temperature.
Insufficient Reaction Time Monitor the reaction progress by TLC or GC to ensure it has gone to completion.[4]
Unsuitable Substrate Consider if your substrate is sterically hindered or contains strongly deactivating groups.[2]
Improper Workup The reaction mixture should be carefully quenched with ice and hydrochloric acid to decompose the aluminum chloride complexes and avoid product degradation.[4]
Issue 3: Excessive Side Product Formation
Potential Cause Troubleshooting Steps
Formation of Phenol The acylium ion may be lost before it can rearrange. This can be more prevalent in highly polar solvents or at very high temperatures. Consider using a less polar solvent or optimizing the reaction temperature.
Tar Formation This often indicates that the reaction conditions are too harsh, leading to polymerization or decomposition of the starting material or product.[11] Reduce the reaction temperature, use a milder Lewis acid, or decrease the reaction time. A time-course study using TLC can help identify when tar formation begins.[11]
Formation of Diacylated Products This can occur if the product is more reactive than the starting material. Use a stoichiometric amount of the acylating agent or consider a milder catalyst.

Data Presentation

Table 1: Effect of Temperature on the ortho:para Ratio for the Fries Rearrangement of 2-Fluorophenyl Acetate (B1210297) in Monochlorobenzene with 1.5 equivalents of AlCl₃

Temperature (°C)ortho:para Ratio
401:1.2
601:1.1
801.2:1
1002.84:1
1202.5:1
1501.9:1
1701.72:1

Data adapted from a study on the optimization of the Fries rearrangement.[12]

Table 2: Influence of Lewis Acid and Solvent on Fries Rearrangement Selectivity

SubstrateLewis AcidSolventTemperature (°C)Major Product
Phenyl AcetateAlCl₃Nitrobenzene25para
Phenyl AcetateAlCl₃None165ortho
1-Naphthyl AcetateAlCl₃Nitrobenzene100ortho (1-acetyl-2-naphthol)
m-Cresyl AcetateAlCl₃None160-180ortho (2-hydroxy-4-methylacetophenone)

Data compiled from various sources.[1]

Experimental Protocols

Protocol for ortho-Selective Fries Rearrangement of 1-Naphthyl Acetate

This protocol is designed to favor the formation of the ortho isomer (2'-hydroxy-1'-acetonaphthone) by utilizing a high reaction temperature and a non-polar solvent.

Materials:

  • 1-Naphthyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous monochlorobenzene

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Ensure all glassware is thoroughly oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen). To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthyl acetate (1.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous monochlorobenzene. Cool the mixture in an ice bath and carefully add anhydrous aluminum chloride (1.5 - 3.0 eq) portion-wise to manage the initial exotherm.

  • Reaction: Heat the reaction mixture to 100-140°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and slowly pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane.

  • Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired ortho-hydroxyaryl ketone.

Protocol for para-Selective Fries Rearrangement of Phenyl Benzoate (B1203000)

This protocol is designed to favor the formation of the para isomer (4-hydroxybenzophenone) by utilizing a low reaction temperature and a polar solvent.

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitromethane

  • Crushed ice

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve phenyl benzoate (1.0 eq) in anhydrous nitromethane.

  • Cooling and Catalyst Addition: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve anhydrous AlCl₃ (5 equivalents) in anhydrous nitromethane. Slowly add the AlCl₃/nitromethane solution to the stirred solution of the phenolic ester at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction time will vary depending on the substrate.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Extract the product with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to isolate the desired para-hydroxyaryl ketone.

Mandatory Visualizations

Fries_Rearrangement_Pathway Start Aryl Ester Complex Aryl Ester-Lewis Acid Complex Start->Complex + Lewis Acid Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement Ortho_Product ortho-Hydroxy Aryl Ketone Acylium->Ortho_Product Para_Product para-Hydroxy Aryl Ketone Acylium->Para_Product High_Temp High Temperature (> 160°C) Non-polar Solvent Low_Temp Low Temperature (< 60°C) Polar Solvent High_Temp->Ortho_Product Thermodynamic Control Low_Temp->Para_Product Kinetic Control

Caption: Signaling pathway for ortho vs. para selectivity in the Fries rearrangement.

Troubleshooting_Workflow Start Fries Rearrangement Experiment Problem Identify Issue Start->Problem Low_Yield Low/No Yield Problem->Low_Yield e.g., Low Yield Poor_Selectivity Poor o/p Selectivity Problem->Poor_Selectivity e.g., Poor Selectivity Side_Products Excessive Side Products Problem->Side_Products e.g., Side Products Check_Catalyst Check Catalyst Activity & Stoichiometry Low_Yield->Check_Catalyst Adjust_Temp Adjust Temperature Poor_Selectivity->Adjust_Temp Modify_Conditions Modify Reaction Conditions (Temp, Time, Catalyst) Side_Products->Modify_Conditions Optimize_Temp_Time Optimize Temperature & Reaction Time Check_Catalyst->Optimize_Temp_Time Check_Substrate Evaluate Substrate Suitability Optimize_Temp_Time->Check_Substrate Success Successful Reaction Check_Substrate->Success Resolved Change_Solvent Change Solvent Adjust_Temp->Change_Solvent Change_Solvent->Success Resolved Purification Optimize Purification Modify_Conditions->Purification Purification->Success Resolved

Caption: Troubleshooting workflow for the Fries rearrangement.

References

Technical Support Center: Purification of Crude 4-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude 4-Chlorophenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Chlorophenyl acetate?

A1: Impurities in crude this compound typically originate from the synthesis process. Common impurities include:

  • Unreacted Starting Materials: Such as 4-chlorophenol (B41353) and acetyl chloride or acetic anhydride.

  • Hydrolysis Product: 4-Chlorophenylacetic acid can form if water is present during the reaction or work-up.[1]

  • Process-Related Byproducts: Other chlorinated species or polymers formed under specific reaction conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired scale. The most common and effective techniques are:

  • Fractional Distillation (under reduced pressure): Ideal for separating the liquid product from impurities with different boiling points.

  • Column Chromatography: Highly effective for removing polar and non-polar impurities that are difficult to separate by distillation.[2][3]

  • Recrystallization: While this compound is often a liquid at room temperature, this technique can be applied if it is a low-melting solid or to purify solid starting materials or derivatives.[3][4]

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable techniques for determining the purity of this compound.[5][6][7][8] These methods can quantify the main product and detect trace impurities.[6] Purity is typically calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5][6]

Q4: My purified product has a yellowish tint. What is the likely cause and how can I remove it?

A4: A yellowish tint often indicates the presence of colored impurities, which may be byproducts from the synthesis. Running the material through a short plug of silica (B1680970) gel or treating it with activated charcoal during the final purification step (like recrystallization of a related solid) can often remove these colored impurities.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield After Distillation - Product co-distilled with a lower-boiling impurity.- Inefficient fractionating column.- Product decomposition at high temperatures.- Ensure the use of a fractionating column with sufficient theoretical plates.- Perform distillation under reduced pressure to lower the boiling point.- Check the stability of the compound at the distillation temperature.
Incomplete Separation via Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Cracks or channels in the silica gel bed.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate.[2][3]- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed carefully and uniformly.
Product "Oiling Out" During Recrystallization Attempt - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the mixture to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and allow it to cool more slowly.[9]- Use a lower-boiling point solvent system.[9]- Consider a preliminary purification step like distillation before attempting recrystallization.
Presence of 4-Chlorophenylacetic Acid in Final Product - Hydrolysis of the ester during work-up or purification.- Ensure all solvents and equipment are anhydrous.- Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to extract the acidic impurity into the aqueous layer.[10][11]

Experimental Protocols

Protocol for Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Apply vacuum and slowly reduce the pressure to the desired level.

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Analysis: Analyze the collected fraction for purity using GC or HPLC.

Protocol for Purification by Column Chromatography

This protocol is effective for removing impurities with different polarities.[2][3]

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).[2][3]

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).[3]

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica to the top of the column bed.[3]

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane).[3]

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate.[3]

    • Collect the eluent in fractions.

  • Analysis and Collection:

    • Monitor the fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Parameter Fractional Distillation Column Chromatography
Principle of Separation Difference in boiling pointsDifferential adsorption based on polarity
Best Suited For Large scale; impurities with different boiling pointsSmall to medium scale; complex mixtures; polar/non-polar impurities
Typical Purity Achieved >98%>99%
Typical Yield 70-90%60-85%
Key Equipment Distillation glassware, vacuum pump, heating mantleChromatography column, silica gel, fraction collector
Solvent Consumption LowHigh

Table 2: Analytical Methods for Purity Assessment

Technique Typical Conditions Information Obtained
Reverse-Phase HPLC Column: C18[6]Mobile Phase: Acetonitrile/Water gradient[6][12]Detector: UV (e.g., 230 nm)[6]Quantitative purity, detection of polar and non-polar impurities
Gas Chromatography (GC) Column: Capillary (e.g., SE-30)[13]Detector: FID or MSQuantitative purity, detection of volatile impurities

Visualizations

TroubleshootingWorkflow start Crude this compound purity_check Assess Purity (TLC/GC/HPLC) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end_product Pure Product is_pure->end_product Yes main_issue Identify Main Impurity Type is_pure->main_issue No volatile_imp Volatile/Boiling Point Difference main_issue->volatile_imp polar_imp Polarity Difference main_issue->polar_imp acidic_imp Acidic Impurity (e.g., 4-Chlorophenylacetic acid) main_issue->acidic_imp distillation Fractional Distillation volatile_imp->distillation chromatography Column Chromatography polar_imp->chromatography wash Aqueous Bicarbonate Wash acidic_imp->wash distillation->purity_check chromatography->purity_check wash->purity_check

Caption: Troubleshooting workflow for purifying this compound.

RecrystallizationWorkflow cluster_recrystallization Recrystallization Process start Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (optional, to remove insoluble impurities) start->hot_filter cool Cool Solution Slowly to Induce Crystallization hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath isolate Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals (Vacuum Oven) wash->dry

Caption: Experimental workflow for purification by recrystallization.

ColumnChromatographyWorkflow cluster_column Column Chromatography Process pack Pack Column with Silica Gel Slurry load Load Crude Sample onto Column pack->load elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate

Caption: Experimental workflow for column chromatography purification.

DistillationWorkflow cluster_distill Fractional Distillation Process setup Assemble Distillation Apparatus charge Charge Flask with Crude Product setup->charge vacuum Apply Vacuum and Heat Gently charge->vacuum fore_run Collect and Discard Initial Low-Boiling Fraction vacuum->fore_run collect_product Collect Main Fraction at Constant Temperature fore_run->collect_product stop Stop Distillation Before Flask is Dry collect_product->stop

Caption: Experimental workflow for fractional distillation.

References

Overcoming low conversion rates in 4-Chlorophenyl acetate acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 4-Chlorophenyl acetate (B1210297). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly low conversion rates, encountered during the Fries rearrangement of 4-Chlorophenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is it used for the acylation of this compound?

The Fries rearrangement is an organic reaction that converts a phenolic ester, such as this compound, into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] This reaction is crucial for synthesizing hydroxyarylketones, which are important intermediates in the manufacturing of various pharmaceuticals.[3] The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers (2-hydroxy-5-chloroacetophenone and 4-hydroxy-3-chloroacetophenone).[3][4][5]

Q2: What are the most common catalysts used for the Fries rearrangement of this compound?

Traditional and widely used catalysts for the Fries rearrangement are Lewis acids.[6] These include:

  • Aluminum chloride (AlCl₃)[4]

  • Boron trifluoride (BF₃)

  • Titanium tetrachloride (TiCl₄)

  • Tin tetrachloride (SnCl₄)

Strong Brønsted acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid have also been employed.[3][6] To mitigate the corrosive and environmentally challenging nature of these catalysts, research into solid acid catalysts like zeolites is ongoing, although they can sometimes be deactivated.[1][6]

Q3: How does reaction temperature influence the outcome of the acylation?

Temperature is a critical parameter that significantly affects the regioselectivity of the Fries rearrangement.[3][4][7]

  • Low temperatures (e.g., below 60°C) favor the formation of the para-substituted product, which is the kinetically controlled product.[7][8]

  • High temperatures (e.g., above 160°C) favor the formation of the ortho-substituted product, the thermodynamically controlled product.[7][8] This is because the ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst.[3][9]

Q4: Can the choice of solvent affect the conversion rate and product distribution?

Yes, the solvent polarity plays a crucial role in the Fries rearrangement.[3][4]

  • Non-polar solvents tend to favor the formation of the ortho product.[3]

  • Polar solvents increase the proportion of the para product.[3][4]

Therefore, when optimizing for a specific isomer, the solvent system should be considered in conjunction with the reaction temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of this compound, focusing on overcoming low conversion rates.

Issue 1: Low or No Conversion of this compound

Possible Cause Troubleshooting Step
Deactivated Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[10] Ensure the catalyst is anhydrous and from a freshly opened or properly stored container. The catalyst should be a fine, free-flowing powder; clumping may indicate deactivation by moisture.[10]
Insufficient Catalyst Lewis acids form complexes with both the starting material and the product, so an excess of the catalyst is often required.[1] Ensure you are using a stoichiometric amount or a slight excess.
Low Reaction Temperature If the reaction temperature is too low, the rate of rearrangement may be too slow, leading to incomplete conversion.[7] Gradually increase the reaction temperature in increments while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Presence of Deactivating Groups While this compound is generally a suitable substrate, other substituents on the aromatic ring can affect the reaction. Strongly deactivating groups (meta-directing) can hinder the electrophilic aromatic substitution and lead to low yields.[2]

Issue 2: Poor Regioselectivity (Undesired Mixture of Ortho and Para Isomers)

Possible Cause Troubleshooting Step
Suboptimal Temperature As mentioned in the FAQs, temperature is the primary factor controlling ortho vs. para selectivity.[9] For the para isomer, maintain a low reaction temperature (<60°C).[8] For the ortho isomer, a higher temperature (>160°C) is necessary.[8]
Inappropriate Solvent The polarity of the solvent influences the ortho/para ratio.[3] To favor the ortho product, consider using a non-polar solvent or running the reaction neat (without solvent).[3] For the para product, a more polar solvent can be beneficial.[4]

Issue 3: Formation of Byproducts and Decomposition

Possible Cause Troubleshooting Step
Excessively High Temperature Very high temperatures can lead to charring and decomposition of the starting material or product, resulting in a lower yield of the desired ketone.[7] If decomposition is observed, try reducing the reaction temperature or employing a more gradual heating process.[7]
Side Reactions The harsh conditions of the Fries rearrangement can sometimes lead to side reactions, especially with complex substrates.[2] Ensure the purity of your this compound.

Data Presentation

The following table summarizes the general effect of temperature and solvent polarity on the regioselectivity of the Fries rearrangement.

Parameter Condition Favored Product Control Type
Temperature Low (< 60°C)para-hydroxy aryl ketoneKinetic[3][9]
High (> 160°C)ortho-hydroxy aryl ketoneThermodynamic[3][9]
Solvent Non-polarortho-hydroxy aryl ketone-
Polarpara-hydroxy aryl ketone-

Experimental Protocols

General Protocol for the Fries Rearrangement of this compound

This is a general procedure and may require optimization based on your specific experimental goals (i.e., targeting the ortho or para isomer).

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) for para-selectivity, or no solvent for ortho-selectivity)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and stirring apparatus

Procedure:

  • Reaction Setup: Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

  • Catalyst Suspension: To the flask, add the anhydrous solvent (if any). Carefully and portion-wise, add anhydrous aluminum chloride (typically 1.1 to 2.5 equivalents) to the stirred solvent and cool the mixture in an ice bath.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled and stirred AlCl₃ suspension.

  • Reaction:

    • For the para isomer: Stir the reaction mixture at a low temperature (e.g., room temperature to <60°C).

    • For the ortho isomer: Heat the reaction mixture to a high temperature (e.g., >160°C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated HCl.[6][10] This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether) multiple times.

  • Washing: Combine the organic extracts and wash them with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired hydroxy acetophenone (B1666503) isomer.

Visualizations

Fries_Rearrangement_Mechanism cluster_start Step 1: Complex Formation cluster_rearrange Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Aromatization & Hydrolysis 4-CPA This compound Complex1 Initial Complex (Carbonyl Oxygen) 4-CPA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Complex2 Rearranged Complex (Phenolic Oxygen) Complex1->Complex2 Rearrangement Acylium Acylium Ion [CH₃CO]⁺ Complex2->Acylium Phenoxide Aluminum Phenoxide Complex2->Phenoxide Intermediate Sigma Complex Acylium->Intermediate Attacks Ring Ring Chlorophenyl Ring Product_Complex Product-AlCl₃ Complex Intermediate->Product_Complex - H⁺ Final_Product Hydroxy Aryl Ketone (ortho or para) Product_Complex->Final_Product Hydrolysis

Caption: Mechanism of the Fries Rearrangement.

Troubleshooting_Workflow start Low Conversion Rate Observed check_catalyst Is the Lewis Acid Catalyst Anhydrous and Active? start->check_catalyst check_temp Is the Reaction Temperature Optimal? check_catalyst->check_temp Yes replace_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->replace_catalyst No check_time Is the Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust Temperature: Low for para, High for ortho check_temp->adjust_temp No check_solvent Is the Solvent Choice Appropriate? check_time->check_solvent Yes increase_time Increase Reaction Time, Monitor by TLC check_time->increase_time No change_solvent Change Solvent: Non-polar for ortho, Polar for para check_solvent->change_solvent No success Improved Conversion check_solvent->success Yes replace_catalyst->check_temp adjust_temp->check_time increase_time->check_solvent change_solvent->success

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Efficient Fries Rearrangement through Optimal Lewis Acid Catalyst Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fries rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of hydroxyaryl ketones.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is the choice of Lewis acid important?

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2][3] The acyl group from the phenolic oxygen migrates to the ortho and/or para positions of the aromatic ring.[4][5] This reaction is crucial for synthesizing hydroxyaryl ketones, which are important intermediates in the pharmaceutical industry.[1][5][6]

The selection of a Lewis acid catalyst is critical as it directly influences the reaction's efficiency, regioselectivity (the ratio of ortho to para products), and overall yield.[1] Different Lewis acids exhibit varying levels of catalytic activity, cost-effectiveness, and impact on the product distribution.[1]

Q2: Which Lewis acids are commonly used for the Fries rearrangement?

Several Lewis acids can be used to catalyze the Fries rearrangement. The most common include Aluminum chloride (AlCl₃), Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄), and Tin tetrachloride (SnCl₄).[7] Other alternatives include Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid (MSA), as well as solid acid catalysts like zeolites.[5][7][8] In some cases, a photo-Fries rearrangement can be performed using UV light without a catalyst.[2][9]

Q3: How do reaction conditions affect the ortho/para selectivity?

The ratio of ortho to para substituted products is highly dependent on the reaction conditions:

  • Temperature: Lower reaction temperatures generally favor the formation of the para product (kinetic control), while higher temperatures favor the ortho product (thermodynamic control).[4][5] The ortho isomer can form a more stable bidentate complex with the Lewis acid.[5]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho-substituted product.[4] As the polarity of the solvent increases, the proportion of the para product also increases.[5]

Q4: What are the main limitations of the Fries rearrangement?

The Fries rearrangement has some limitations:

  • Harsh Reaction Conditions: The reaction often requires stoichiometric amounts of strong, corrosive Lewis acids and can involve high temperatures, which may not be suitable for sensitive substrates.[3][7]

  • Substrate Scope: Only esters with relatively stable acyl groups can be used.[4] Substrates with heavily substituted acyl or aromatic groups may result in low yields due to steric hindrance.[3][4] The presence of deactivating or meta-directing groups on the aryl ring also leads to poor yields.[3][4]

  • Catalyst Deactivation: Lewis acids are sensitive to moisture and can be deactivated. The catalyst also forms complexes with the starting material and the product, necessitating the use of more than stoichiometric amounts.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, anhydrous Lewis acid. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[10]
Incorrect Reaction Temperature Optimize the reaction temperature. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and side product formation.[10] Perform small-scale experiments at different temperatures to find the optimal condition.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[11]
Substrate Issues Verify the purity of the starting aryl ester. The presence of deactivating groups on the aromatic ring or significant steric hindrance can inhibit the reaction.[3][4]
Improper Work-up Ensure proper quenching of the reaction, typically with ice and acid (e.g., HCl), to decompose the Lewis acid-product complexes.[10]

Problem 2: Poor ortho/para Selectivity

Possible Cause Troubleshooting Steps
Suboptimal Temperature To favor the para product, conduct the reaction at a lower temperature. For the ortho product, a higher temperature is generally required.[5]
Inappropriate Solvent To increase the yield of the ortho isomer, use a non-polar solvent. For a higher yield of the para isomer, a more polar solvent is recommended.[4][5]
Choice of Lewis Acid The nature of the Lewis acid can influence selectivity. Consider screening different Lewis acids to find the one that provides the best selectivity for your specific substrate.

Problem 3: Excessive Side Product Formation

Possible Cause Troubleshooting Steps
High Reaction Temperature Excessively high temperatures can lead to decomposition of the starting material and product, as well as other side reactions.[10] Lowering the temperature may reduce the formation of byproducts.
Excess Catalyst While an excess of the Lewis acid is often needed, a large excess can promote side reactions. Optimize the catalyst loading through small-scale experiments.[10]
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. Some solvents may react with the Lewis acid or the acylium ion intermediate.

Data Presentation: Comparison of Lewis Acid Catalysts

The following table summarizes the performance of different Lewis acids in the Fries rearrangement under various conditions. Note that direct comparison can be challenging due to the use of different substrates and reaction conditions in the literature.

Lewis AcidSubstrateSolventTemperature (°C)Time (h)Total Yield (%)ortho:para Ratio
AlCl₃2-Fluorophenyl acetateMonochlorobenzene40-451.0 : 2.13
AlCl₃2-Fluorophenyl acetateMonochlorobenzene60-651.0 : 1.85
AlCl₃2-Fluorophenyl acetateMonochlorobenzene80-801.0 : 1.54
AlCl₃2-Fluorophenyl acetateMonochlorobenzene100-882.84 : 1.0
AlCl₃2-Fluorophenyl acetateMonochlorobenzene120-923.03 : 1.0
AlCl₃2-Fluorophenyl acetateMonochlorobenzene150-751.95 : 1.0
AlCl₃2-Fluorophenyl acetateMonochlorobenzene170-621.72 : 1.0
Zn PowderAcetylated PhenolsN,N-Dimethylformamide (DMF)Microwave/Oil Bath---
Methanesulfonic Acid (MSA)Phenyl acetate---High ConversionExcellent para selectivity

Data sourced from BenchChem.[1]

Experimental Protocols

General Protocol for Fries Rearrangement using AlCl₃

This protocol is a general guideline and may require optimization for specific substrates.[11]

Materials:

  • Aryl ester (1 equivalent)

  • Anhydrous Aluminum chloride (AlCl₃) (1.1 - 2.5 equivalents)

  • Anhydrous solvent (e.g., nitrobenzene, chlorobenzene, or carbon disulfide)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and cool the flask in an ice-water bath.

  • Addition of Lewis Acid: Slowly and carefully add anhydrous AlCl₃ to the cooled solvent with stirring.

  • Addition of Substrate: Add the aryl ester dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to stir at the desired temperature (e.g., room temperature or heated) for the required time. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the reaction mixture in an ice-water bath and slowly quench by adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Fries_Rearrangement_Mechanism ArylEster Aryl Ester Complex1 Lewis Acid-Carbonyl Complex ArylEster->Complex1 + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Complex1 AcyliumIon Acylium Carbocation Complex1->AcyliumIon Rearrangement Intermediate Sigma Complex AcyliumIon->Intermediate Electrophilic Attack AromaticRing Aromatic Ring AromaticRing->Intermediate ProductComplex Product-Lewis Acid Complex Intermediate->ProductComplex Deprotonation HydroxyArylKetone Hydroxy Aryl Ketone ProductComplex->HydroxyArylKetone Acid Work-up Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, cool solvent) start->setup add_la Slowly Add Lewis Acid setup->add_la add_sub Add Aryl Ester add_la->add_sub react Stir at Controlled Temperature add_sub->react monitor Monitor Reaction Progress (TLC) react->monitor quench Quench with Acid/Ice monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify end End purify->end Troubleshooting_Workflow rect rect start Low Yield? check_catalyst Catalyst Fresh & Anhydrous? start->check_catalyst Yes poor_selectivity Poor Selectivity? start->poor_selectivity No check_temp Temperature Optimized? check_catalyst->check_temp Yes rect1 rect1 check_catalyst->rect1 Use fresh, anhydrous catalyst check_time Sufficient Reaction Time? check_temp->check_time Yes rect2 rect2 check_temp->rect2 Optimize temperature check_substrate Substrate Purity/Suitability? check_time->check_substrate Yes rect3 rect3 check_time->rect3 Increase reaction time check_substrate->poor_selectivity Yes rect4 rect4 check_substrate->rect4 Verify substrate purity adjust_temp Adjust Temperature (Low for para, High for ortho) poor_selectivity->adjust_temp Yes side_products Excessive Side Products? poor_selectivity->side_products No change_solvent Change Solvent (Polar for para, Non-polar for ortho) adjust_temp->change_solvent lower_temp Lower Reaction Temperature side_products->lower_temp Yes optimize_catalyst Optimize Catalyst Loading lower_temp->optimize_catalyst

References

Influence of temperature on product distribution in 4-Chlorophenyl acetate rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the influence of temperature on the product distribution in the Fries rearrangement of 4-chlorophenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement and why is it important for 4-chlorophenyl acetate?

The Fries rearrangement is a reaction that converts a phenolic ester, such as this compound, into a hydroxy aryl ketone using a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[1][2][3] This reaction is crucial for synthesizing substituted hydroxyaryl ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[1][4] For this compound, the rearrangement yields a mixture of 2-hydroxy-5-chloroacetophenone (ortho product) and 4-hydroxy-3-chloroacetophenone (para product, relative to the hydroxyl group).

Q2: How does temperature affect the ratio of ortho and para products in the rearrangement of this compound?

Temperature is a critical parameter for controlling the regioselectivity of the Fries rearrangement.[1][2][5]

  • Low temperatures (typically below 60°C) favor the formation of the para isomer. This is known as the kinetically controlled product, meaning it is the product that forms fastest.[3][6][7]

  • High temperatures (often above 160°C) favor the formation of the ortho isomer.[3][6][7] This is the thermodynamically more stable product, likely due to the formation of a stable bidentate complex between the ortho product and the aluminum chloride catalyst.[1][6][8]

Q3: Why is the ortho product favored at high temperatures and the para product at low temperatures?

This selectivity is a classic example of kinetic versus thermodynamic reaction control.[1][9][10]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The acylium ion intermediate will preferentially attack the less sterically hindered para position, which has a lower activation energy barrier, leading to the faster-forming para product.[9][11]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible.[12] There is enough energy to overcome the activation barriers for both ortho and para attack, as well as the reverse reactions. The system will eventually settle in the lowest energy state, which corresponds to the most stable product. The ortho isomer can form a stable chelate with the Lewis acid catalyst, making it the more thermodynamically stable product.[1][6]

Troubleshooting Guide

Problem: My reaction is yielding almost exclusively the para product, but I need the ortho isomer.

  • Cause: The reaction temperature is too low, favoring the kinetically controlled para product.[3][6]

  • Solution: Increase the reaction temperature significantly, often to 160°C or higher.[3][7] Be aware that higher temperatures can sometimes lead to lower overall yields due to side product formation.[13] It is recommended to perform small-scale trials at various elevated temperatures (e.g., 120°C, 140°C, 160°C) to find the optimal balance between ortho-selectivity and yield.

Problem: The overall yield of my reaction is very low, regardless of the product ratio.

  • Cause 1: Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst.

  • Solution 1: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-purity grade of anhydrous aluminum chloride.

  • Cause 2: Unsuitable Solvent: The polarity of the solvent can influence the reaction. Non-polar solvents tend to favor the ortho product, while more polar solvents can favor the para product.[1][6]

  • Solution 2: If feasible for your desired temperature, consider using a non-polar solvent to potentially improve the yield of the ortho isomer. For high-temperature reactions, sometimes no solvent is used.[1]

  • Cause 3: Side Reactions: At very high temperatures (>170°C), decomposition or other side reactions can occur, leading to a decrease in the isolated yield of the desired products.[13]

  • Solution 3: Carefully optimize the reaction temperature. Find a temperature that maximizes the formation of the desired isomer without causing significant degradation.

Problem: I am getting a mixture of products that is difficult to separate.

  • Cause: The chosen reaction temperature results in a mixture of both ortho and para isomers.

  • Solution: The ortho and para isomers often have different physical properties. The ortho isomer (2-hydroxy-5-chloroacetophenone) can form an intramolecular hydrogen bond, making it more volatile than the para isomer, which engages in intermolecular hydrogen bonding.[3] This property can be exploited for separation by steam distillation, where the more volatile ortho isomer will distill over with the steam.[3][7] Column chromatography is another common method for separation.

Data Presentation

The following table summarizes the expected trend in product distribution based on temperature for a typical Fries rearrangement.

TemperatureExpected Major ProductControl TypeRationale
< 60°Cpara-isomer (4-hydroxy-3-chloroacetophenone)KineticLower activation energy due to less steric hindrance.[9][11]
> 160°Cortho-isomer (2-hydroxy-5-chloroacetophenone)ThermodynamicFormation of a stable bidentate chelate with the catalyst.[1][6]

Experimental Protocols

General Procedure for the Fries Rearrangement of this compound

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or no solvent for high temp)

  • Hydrochloric acid (aq)

  • Ice

  • Dichloromethane or other suitable extraction solvent

Protocol for para-Product (Kinetic Control):

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Charge the flask with this compound and a suitable anhydrous solvent (if used).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add anhydrous AlCl₃ portion-wise, ensuring the temperature does not exceed 25-30°C.

  • After the addition is complete, allow the reaction to stir at a controlled low temperature (e.g., 25°C) for several hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify via recrystallization or column chromatography.

Protocol for ortho-Product (Thermodynamic Control):

  • Set up the apparatus as described above, but with a heating mantle and reflux condenser.

  • Charge the flask with this compound. For high-temperature reactions, a solvent may not be necessary.

  • Slowly and carefully add anhydrous AlCl₃. An exothermic reaction will occur.

  • Once the initial reaction subsides, heat the mixture to the desired high temperature (e.g., 165°C).[6]

  • Maintain this temperature for the prescribed reaction time.

  • Cool the reaction mixture to room temperature before quenching and working up the product as described in the low-temperature protocol.

Visualizations

experimental_workflow start Start: this compound & Anhydrous AlCl₃ setup Reaction Setup (Inert Atmosphere) start->setup temp_control Temperature Control setup->temp_control low_temp Low Temp (<60°C) Kinetic Control temp_control->low_temp  Low T high_temp High Temp (>160°C) Thermodynamic Control temp_control->high_temp  High T quench Reaction Quench (Acidified Ice Water) low_temp->quench para_product Major Product: para-isomer low_temp->para_product high_temp->quench ortho_product Major Product: ortho-isomer high_temp->ortho_product extraction Workup & Extraction quench->extraction extraction->para_product Isolation extraction->ortho_product Isolation

Caption: Experimental workflow for the Fries rearrangement.

reaction_pathway cluster_legend Temperature Influence start This compound + AlCl₃ intermediate Acylium Ion Intermediate [Cl-Ph-O-AlCl₃]⁻ [CH₃CO]⁺ start->intermediate Lewis Acid Complexation ts_para TS (para) intermediate->ts_para Lower Ea ts_ortho TS (ortho) intermediate->ts_ortho Higher Ea para_complex para-Product Complex (Kinetic Product) ts_para->para_complex Forms Faster low_t Low Temp favors this path ortho_complex ortho-Product Complex (Thermodynamic Product) ts_ortho->ortho_complex More Stable high_t High Temp allows equilibrium to favor this path para_complex->ts_para Reversible at High T ortho_complex->ts_ortho Reversible at High T

Caption: Temperature influence on reaction pathways.

References

Outpacing Fries Rearrangement Side Reactions: A Microfluidic Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the advantages of microfluidic synthesis for the Fries rearrangement, this technical support center provides essential guidance. The superior mixing efficiency and precise control of reaction parameters offered by microfluidic reactors can significantly minimize side reactions, leading to higher yields and purities.[1] This resource addresses common challenges, offers detailed experimental protocols, and presents comparative data to facilitate the successful implementation of this powerful technique.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a microfluidic system for the Fries rearrangement compared to traditional batch methods?

A1: Microfluidic systems offer several key advantages:

  • Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microchannels allows for rapid heat exchange, enabling precise temperature control and minimizing thermal decomposition and side reactions.[2]

  • Rapid Mixing: Microreactors facilitate extremely fast mixing of reagents, often on the sub-millisecond timescale.[3][4] This is crucial for outpacing rapid intramolecular rearrangements like the anionic Fries rearrangement, allowing for chemoselective functionalization.[3][4]

  • Suppression of Side Reactions: The combination of rapid mixing and precise temperature control allows for the generation and immediate use of highly reactive intermediates, minimizing the formation of undesired byproducts.[1][4]

  • Improved Safety: The small reaction volumes inherent to microfluidic systems reduce the risks associated with highly exothermic reactions or the handling of hazardous reagents.[5][6]

  • Precise Control over Reaction Time: The residence time of reagents in the microreactor can be accurately controlled by adjusting flow rates, allowing for fine-tuning of the reaction to maximize product yield and minimize side product formation.[7]

Q2: What are the common side reactions in a Fries rearrangement, and how does microfluidic synthesis help to minimize them?

A2: Common side reactions include the formation of both ortho and para isomers, as well as potential decomposition of starting materials and products at high temperatures.[8] In the case of the anionic Fries rearrangement, the intramolecular rearrangement can compete with the desired intermolecular reaction.[3][4] Microfluidic synthesis minimizes these side reactions through:

  • Kinetic vs. Thermodynamic Control: The precise temperature control in microreactors allows for favoring the kinetically favored product by maintaining low temperatures, or the thermodynamically favored product at higher temperatures, thus improving regioselectivity.[8]

  • Outpacing Intramolecular Rearrangements: The extremely rapid mixing in microreactors can ensure that a desired intermolecular reaction occurs before an undesired intramolecular rearrangement has a chance to take place, a significant advantage in the anionic Fries rearrangement.[3][4]

Q3: Can microfluidic synthesis be scaled up for production purposes?

A3: Yes, scaling up microfluidic synthesis can be achieved through two main strategies:

  • Numbering-up: Running multiple microreactors in parallel.

  • Sizing-up: Increasing the dimensions of the microreactor channels.

Both approaches allow for increased production capacity while maintaining the benefits of microfluidic processing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the microfluidic synthesis of Fries rearrangement products.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete Reaction: Insufficient residence time or reaction temperature. - Catalyst Inactivity: Deactivated Lewis acid (e.g., AlCl₃) due to moisture. - Reagent Degradation: Unstable reagents, particularly organolithium compounds in anionic Fries rearrangement.- Increase residence time by decreasing the flow rate. - Gradually increase the reaction temperature. - Ensure all reagents and solvents are anhydrous. - Prepare organolithium reagents fresh or titrate before use.
Poor Regioselectivity (ortho vs. para) - Incorrect Temperature: Temperature is a key factor in controlling ortho/para selectivity.[8] - Solvent Effects: The polarity of the solvent can influence the product ratio.- For the para product, maintain a lower reaction temperature. - For the ortho product, a higher temperature is generally favored.[8] - Experiment with solvents of different polarities. Non-polar solvents tend to favor the ortho product.[8]
Channel Clogging - Precipitation of Starting Materials, Products, or Catalyst Complexes: Low solubility of reaction components in the chosen solvent. - Particle Aggregation: Formation of solid aggregates that block the microchannels.[9]- Ensure all components are fully dissolved before pumping into the microreactor. - Use a solvent in which all components have good solubility. - Apply gentle pulsatile flow to dislodge early-stage blockages.[10][11] - In case of a persistent clog, flush the system with a suitable solvent or a cleaning solution. A simple method involves flushing with water or an appropriate organic solvent and then using a microwave oven to help dislodge the clog (ensure no metallic parts are attached).[12]
Pressure Fluctuations - Inconsistent Pump Performance: Issues with the syringe pumps or other fluid delivery system. - Gas Bubble Formation: Degassing of solvents or formation of gaseous byproducts. - Partial Channel Clogging: A developing blockage can cause pressure instability.- Ensure syringe pumps are properly maintained and calibrated. - Use degassed solvents. - Check for and address any potential channel clogging. - Implement a pressure regulation system.[13]
Inconsistent Flow Rate - Leaks in the System: Poorly connected tubing or fittings. - Pump Malfunction: Similar to causes of pressure fluctuations. - Changes in Fluid Viscosity: Temperature fluctuations can alter the viscosity of the fluids.- Carefully check all connections for leaks. - Ensure the pumps are functioning correctly. - Maintain a stable operating temperature for the entire system.

Data Presentation

The following tables summarize quantitative data comparing the Fries rearrangement in microfluidic and batch reactors.

Table 1: Anionic Fries Rearrangement of an Iodophenyl Carbamate

ParameterMicrofluidic ReactorBatch ReactorReference
Reaction Time 0.33 ms> 1 s[4]
Yield of Unrearranged Product 91%Not detected[4]
Yield of Rearranged Product Not detected91%[4]
Selectivity >99% for unrearranged product>99% for rearranged product[4]

Table 2: General Comparison of Microfluidic vs. Batch Synthesis

FeatureMicrofluidic SynthesisBatch Synthesis
Heat Transfer ExcellentLimited by vessel size
Mass Transfer Excellent (Rapid Mixing)Dependent on stirring efficiency
Reaction Time Milliseconds to minutesMinutes to hours
Control over Reaction Parameters HighModerate
Safety High (small volumes)Lower (large volumes)
Scalability Numbering-up or Sizing-upLarger reaction vessels

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Fries Rearrangement in a Microfluidic System

This protocol is a general guideline and should be optimized for the specific substrate and desired product.

Materials:

  • Phenolic ester (e.g., phenyl acetate)

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous non-polar solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

  • Syringe pumps

  • Microreactor chip (e.g., glass or silicon with appropriate channel design)

  • Temperature controller

  • Back pressure regulator

  • Collection vial

Procedure:

  • System Setup: Assemble the microfluidic system, ensuring all connections are secure. The setup typically includes two syringe pumps, a micromixer (or a T-junction), the microreactor, a temperature controller, and a back pressure regulator.

  • Reagent Preparation:

    • Solution A: Dissolve the phenolic ester in the anhydrous solvent.

    • Solution B: Dissolve the anhydrous Lewis acid in the same anhydrous solvent. Ensure this is done under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the catalyst.

  • Reaction Initiation:

    • Set the desired temperature for the microreactor.

    • Pump Solution A and Solution B at the desired flow rates into the micromixer and then into the microreactor. The flow rates will determine the residence time in the reactor.

  • Reaction and Collection:

    • The reaction mixture flows through the heated microreactor.

    • The product stream exits the reactor and is collected in a vial containing a quenching solution (e.g., ice-cold dilute HCl) to deactivate the catalyst.

  • Work-up and Analysis:

    • Extract the product from the collected solution using an appropriate organic solvent.

    • Dry the organic layer, remove the solvent, and purify the product (e.g., by column chromatography).

    • Analyze the product yield and purity using standard analytical techniques (e.g., GC-MS, HPLC, NMR).

Protocol 2: Microfluidic Anionic Fries Rearrangement for Chemoselective Functionalization

This protocol is adapted from the work of Kim et al. (2016) and demonstrates how to outpace the anionic Fries rearrangement.[3][4]

Materials:

  • Substrate (e.g., o-iodophenyl carbamate)

  • Organolithium reagent (e.g., phenyllithium)

  • Electrophile (e.g., methyl chloroformate)

  • Anhydrous THF

  • Cryogenic microfluidic system with a chip microreactor capable of sub-millisecond residence times

  • Syringe pumps capable of operating at low temperatures

Procedure:

  • System Setup: Assemble the cryogenic microfluidic system. The chip microreactor should have at least three inlets.

  • Reagent Preparation (under inert atmosphere):

    • Solution A: Dissolve the substrate in anhydrous THF.

    • Solution B: A solution of the organolithium reagent in an appropriate solvent.

    • Solution C: The electrophile in anhydrous THF.

    • Cool all reagent solutions to the desired reaction temperature (e.g., -78 °C).

  • Reaction Initiation:

    • Set the microreactor to the desired low temperature (e.g., -70 °C).

    • Pump Solution A and Solution B into the first mixing zone of the microreactor to generate the aryllithium intermediate.

    • Immediately after, introduce Solution C into the second mixing zone to trap the unrearranged aryllithium intermediate. The extremely short time between the two mixing zones is critical.

  • Collection and Analysis:

    • Collect the product stream in a vial containing a quenching solution.

    • Perform work-up and analysis as described in Protocol 1 to determine the yield and selectivity of the unrearranged product.

Mandatory Visualizations

experimental_workflow reagent_prep Reagent Preparation reaction Reaction in Microreactor reagent_prep->reaction system_setup Microfluidic System Setup system_setup->reaction collection Product Collection reaction->collection analysis Work-up & Analysis collection->analysis troubleshooting_workflow start Problem Encountered low_yield Low/No Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity clogging Channel Clogging start->clogging pressure_instability Pressure Instability start->pressure_instability check_residence_time Adjust Residence Time/Temperature low_yield->check_residence_time check_catalyst Check Catalyst Activity low_yield->check_catalyst check_reagents Verify Reagent Integrity low_yield->check_reagents adjust_temp Optimize Temperature poor_selectivity->adjust_temp change_solvent Change Solvent poor_selectivity->change_solvent check_solubility Verify Component Solubility clogging->check_solubility apply_pulsatile_flow Apply Pulsatile Flow clogging->apply_pulsatile_flow pressure_instability->clogging check_pumps Inspect Pumps pressure_instability->check_pumps degas_solvents Degas Solvents pressure_instability->degas_solvents

References

Validation & Comparative

4-Chlorophenyl Acetate vs. Acetic Anhydride: A Comparative Guide for Acetylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate acetylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two such agents: 4-Chlorophenyl acetate (B1210297) and the widely used acetic anhydride (B1165640). By presenting their performance characteristics, supported by general reactivity principles and experimental protocols, this document aims to assist researchers in making informed decisions for their synthetic needs.

At a Glance: Key Chemical Properties

A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective application and safe handling.

Property4-Chlorophenyl AcetateAcetic Anhydride
Chemical Formula C₈H₇ClO₂(CH₃CO)₂O
Molecular Weight 170.59 g/mol 102.09 g/mol
Appearance -Colorless liquid
Boiling Point -139.8 °C
Reactivity ModerateHigh
Byproducts 4-Chlorophenol (B41353)Acetic acid

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can infer performance based on general principles of chemical reactivity. Acetic anhydride is a highly reactive and widely used acetylating agent.[1][2] Aryl acetates, such as phenyl acetate, have also been demonstrated to be effective acylating agents, proceeding through a transesterification mechanism.[3][4] The electron-withdrawing nature of the chloro group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity compared to unsubstituted phenyl acetate.

The following tables provide illustrative comparative data for the acetylation of a model primary alcohol (benzyl alcohol) and a primary amine (aniline). These values are based on typical yields and reaction times reported in the literature for similar reactions and should be considered as a general guide.

Table 1: Illustrative Comparison of Acetylation of Benzyl (B1604629) Alcohol

Acetylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic Anhydride NoneNeat607>99[1]
This compound Acid/Base (e.g., TsOH)Toluene (B28343)Reflux12-2480-90 (Estimated)

Table 2: Illustrative Comparison of Acetylation of Aniline (B41778)

Acetylating AgentConditionsTemperatureTimeYield (%)
Acetic Anhydride AqueousRoom Temp< 1>90[5]
This compound Acid/Base CatalystElevated2-485-95 (Estimated)

Advantages and Disadvantages at a Glance

The choice between this compound and acetic anhydride involves a trade-off between reactivity, handling, and byproduct considerations.

FeatureThis compoundAcetic Anhydride
Advantages - Milder reaction conditions may be possible compared to acyl chlorides.- Potentially higher selectivity in the presence of multiple nucleophilic groups.- Byproduct (4-chlorophenol) is less corrosive than HCl generated from acetyl chloride.- High reactivity leading to shorter reaction times and high yields.[1][5]- Readily available and relatively inexpensive.- Well-established protocols for a wide range of substrates.
Disadvantages - Generally lower reactivity than acetic anhydride, requiring a catalyst and/or higher temperatures.- The byproduct, 4-chlorophenol, may require specific purification steps for removal.- Less documented in the literature as a common acetylating agent.- Highly corrosive and moisture-sensitive.- Can lead to over-acetylation or side reactions with sensitive substrates.- The byproduct, acetic acid, can be corrosive and may need to be neutralized and removed.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthetic outcomes.

Acetylation using Acetic Anhydride

Protocol 1: Acetylation of Benzyl Alcohol [1]

  • Reaction Setup: In a round-bottom flask, place benzyl alcohol (1 mmol).

  • Reagent Addition: Add acetic anhydride (1.5 mmol).

  • Reaction Conditions: Heat the mixture at 60°C for 7 hours.

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl acetate. Purify further by distillation or column chromatography if necessary.

Protocol 2: Acetylation of Aniline [5]

  • Reaction Setup: Dissolve aniline (1 equivalent) in water.

  • Reagent Addition: Add acetic anhydride (1.1 equivalents).

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The product, acetanilide (B955), will precipitate out of the solution.

  • Work-up: Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water. The crude acetanilide can be further purified by recrystallization.

Acetylation using this compound (Proposed)

This protocol is based on the principles of acid-catalyzed transesterification.

Protocol 3: Acetylation of Benzyl Alcohol (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzyl alcohol (1 equivalent) and this compound (1.2 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equivalents).

  • Reaction Conditions: Heat the mixture to reflux. The 4-chlorophenol byproduct can be removed from the reaction mixture azeotropically with toluene using the Dean-Stark trap to drive the equilibrium towards the product.

  • Work-up: After completion (monitored by TLC or GC), cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the desired benzyl acetate from any remaining starting materials and the 4-chlorophenol byproduct.

Visualizing the Acetylation Process

Understanding the underlying mechanisms and decision-making workflows is facilitated by visual representations.

Acetylation_Mechanism General Mechanism of Acetylation Substrate Nucleophile (R-OH or R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetylating Agent (e.g., Acetic Anhydride) Reagent->Intermediate Product Acetylated Product (R-OAc or R-NHAc) Intermediate->Product Leaving Group Departure Byproduct Byproduct (e.g., Acetic Acid) Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution in acetylation.

Acetylating_Agent_Selection Workflow for Selecting an Acetylating Agent Start Define Substrate and Desired Product Reactivity High Reactivity Needed? Start->Reactivity Selectivity High Selectivity Needed? Reactivity->Selectivity No AceticAnhydride Consider Acetic Anhydride Reactivity->AceticAnhydride Yes Selectivity->AceticAnhydride No ArylAcetate Consider This compound Selectivity->ArylAcetate Yes Optimize Optimize Reaction Conditions (Catalyst, Temp, Time) AceticAnhydride->Optimize ArylAcetate->Optimize End Successful Acetylation Optimize->End

Caption: A logical workflow for the selection of an appropriate acetylating agent.

Conclusion

Both this compound and acetic anhydride are viable reagents for acetylation, each with a distinct profile of reactivity and handling requirements. Acetic anhydride remains the workhorse for many applications due to its high reactivity and the wealth of established procedures. However, for substrates requiring milder conditions or enhanced selectivity, this compound presents a potentially valuable alternative, warranting consideration and further experimental investigation. The choice of acetylating agent will ultimately depend on the specific requirements of the synthetic transformation, including the nature of the substrate, desired yield, and practical considerations of reaction work-up and purification.

References

A Comparative Analysis of Lewis Acids for the Fries Rearrangement of 4-Chlorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a fundamental organic reaction that transforms phenolic esters into hydroxyaryl ketones, which are crucial intermediates in the synthesis of numerous pharmaceuticals and other high-value chemical entities. The choice of Lewis acid catalyst is paramount in directing the efficiency, selectivity, and overall success of this rearrangement. This guide provides a comparative analysis of various Lewis acids for the Fries rearrangement of 4-chlorophenyl acetate (B1210297), offering a side-by-side look at their performance based on available experimental data.

Performance Comparison of Lewis Acids

The selection of a Lewis acid catalyst significantly impacts the outcome of the Fries rearrangement of 4-chlorophenyl acetate. Factors such as catalytic activity, regioselectivity (ortho- vs. para-acylation), and reaction conditions vary among different Lewis acids. Below is a summary of the performance of several common Lewis acids based on reported experimental data.

Lewis AcidSubstrate Conversion (%)[1]Predominant IsomerReaction Conditions
Titanium(IV) Chloride (TiCl₄)98Ortho120°C, in [C₇Py][Br] ionic liquid
Aluminum Chloride (AlCl₃)85Ortho/Para mixtureTemperature-dependent
Tin(IV) Chloride (SnCl₄)45Ortho/Para mixture120°C, in [C₇Py][Br] ionic liquid
Boron Trifluoride (BF₃)30ParaLower temperatures
Zinc Chloride (ZnCl₂) on Al₂O₃85 (Yield)Not SpecifiedMicrowave irradiation, solvent-free

Key Observations:

  • Titanium(IV) chloride (TiCl₄) has demonstrated the highest substrate conversion for the rearrangement of this compound in an ionic liquid medium, suggesting strong catalytic activity.[1]

  • Aluminum chloride (AlCl₃) is a traditionally potent catalyst for the Fries rearrangement. Its regioselectivity is highly dependent on the reaction temperature, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-isomer.

  • Tin(IV) chloride (SnCl₄) and Boron trifluoride (BF₃) show moderate to lower catalytic activity for this specific substrate under the tested conditions.[1] BF₃ is often associated with a preference for the formation of the para-isomer at lower temperatures.

  • A mixture of Zinc chloride (ZnCl₂) and acidic alumina (B75360) (Al₂O₃) under microwave irradiation offers a promising alternative, providing good yields in a solvent-free system, which aligns with the principles of green chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for the Fries rearrangement of this compound using different Lewis acids.

General Protocol for Lewis Acid-Catalyzed Fries Rearrangement of this compound

Materials:

  • This compound

  • Anhydrous Lewis Acid (e.g., AlCl₃, TiCl₄, SnCl₄, BF₃ etherate)

  • Anhydrous Solvent (e.g., nitrobenzene, chlorobenzene, or solvent-free)

  • Hydrochloric acid (concentrated and dilute)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The flask is charged with the anhydrous Lewis acid (typically 1.1 to 2.5 equivalents).

  • Addition of Reactants: The anhydrous solvent (if used) is added to the flask, and the mixture is cooled in an ice bath. This compound is then added dropwise to the stirred suspension of the Lewis acid.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to the desired temperature (this will vary depending on the Lewis acid and desired product, see table for guidance) and stirred for the specified reaction time. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the Lewis acid complex.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with dilute hydrochloric acid, water, and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. The ortho and para isomers can be separated by techniques such as column chromatography or fractional distillation.

Protocol for Microwave-Assisted Fries Rearrangement using Acidic Al₂O₃-ZnCl₂

Materials:

  • This compound

  • Acidic Alumina (Al₂O₃)

  • Zinc Chloride (ZnCl₂)

  • Silica (B1680970) gel

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Catalyst Preparation: A mixture of acidic alumina and zinc chloride supported on silica gel is prepared.

  • Reaction Mixture: this compound is mixed with the prepared acidic Al₂O₃-ZnCl₂ catalyst in a microwave-safe vessel.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power and for a short duration (typically a few minutes).

  • Work-up and Purification: After cooling, the product is extracted from the solid support using an organic solvent. The solvent is then evaporated to yield the crude product, which can be further purified by column chromatography.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for a comparative analysis of Lewis acids in the Fries rearrangement of this compound.

FriesRearrangementWorkflow Workflow for Comparative Analysis of Lewis Acids cluster_prep Preparation cluster_reaction Reaction Stage cluster_analysis Analysis and Comparison cluster_output Output start Start: this compound lewis_acids Select Lewis Acids (AlCl3, TiCl4, SnCl4, BF3, ZnCl2) start->lewis_acids reaction_setup Reaction Setup (Solvent, Temperature) lewis_acids->reaction_setup run_reactions Parallel Fries Rearrangement Reactions reaction_setup->run_reactions workup Reaction Work-up & Product Isolation run_reactions->workup analysis Product Analysis (Yield, ortho/para ratio via GC/NMR) workup->analysis comparison Comparative Data Analysis analysis->comparison conclusion Conclusion on Optimal Lewis Acid comparison->conclusion FriesMechanism Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement cluster_activation Activation cluster_rearrangement Rearrangement cluster_product Product Formation ester This compound complex Ester-Lewis Acid Complex ester->complex + LA lewis_acid Lewis Acid (LA) lewis_acid->complex acylium Acylium Ion Intermediate complex->acylium Migration sigma_ortho Ortho Sigma Complex acylium->sigma_ortho Electrophilic Attack (ortho) sigma_para Para Sigma Complex acylium->sigma_para Electrophilic Attack (para) ortho_product Ortho-Hydroxyacetophenone Derivative sigma_ortho->ortho_product Deprotonation para_product Para-Hydroxyacetophenone Derivative sigma_para->para_product Deprotonation

References

Navigating Beyond 4-Chlorophenyl Acetate: A Comparative Guide to Viable Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success. 4-Chlorophenyl acetate (B1210297), a common building block, often presents challenges due to the relatively low reactivity of the C-Cl bond in many cross-coupling reactions. This guide provides a comprehensive comparison of viable alternatives, offering experimental data, detailed protocols, and strategic guidance for navigating the landscape of modern catalytic cross-coupling reactions.

The Reactivity Landscape: Moving Beyond Aryl Chlorides

The cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions lies in palladium-catalyzed cross-coupling. The reactivity of the aryl halide or pseudohalide in these transformations is paramount and generally follows the trend: Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl Chloride. This hierarchy is primarily dictated by the bond dissociation energy of the carbon-halogen or carbon-oxygen bond, which influences the ease of the initial oxidative addition step to the palladium catalyst.

Consequently, aryl bromides, iodides, and triflates serve as more reactive and often more efficient alternatives to 4-chlorophenyl acetate. The choice among these alternatives involves a trade-off between reactivity, cost, and availability.

Quantitative Comparison of Alternatives in Key Cross-Coupling Reactions

To provide a clear and objective comparison, the following tables summarize representative yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. It is important to note that a direct head-to-head comparison of this compound and its analogues under identical conditions is not always available in the literature. The data presented is a compilation from various sources, chosen to reflect typical outcomes under optimized conditions for each substrate class.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the electrophilic partner significantly impacts reaction conditions and yields.

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10012-2460-80
4-Bromophenyl acetatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802-6>90
4-Iodophenyl acetatePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O901-4>95
4-Acetoxyphenyl triflatePhenylboronic acidPdCl₂(dppf)Et₃NDMF/H₂O801-3>95
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes. The efficiency of this reaction is also highly dependent on the nature of the halide.

ElectrophileAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane12024~70
4-Bromophenyl acetateMethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF1004-8>90
4-Iodophenyl acetateStyrenePd(OAc)₂Et₃NDMF802-6>95
Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines. The choice of ligand is often critical, especially for less reactive aryl chlorides.

ElectrophileAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene11012-24~85
4-Bromophenyl acetateAnilinePd(OAc)₂ / BINAPNaOtBuToluene1004-12>90
4-Iodophenyl acetateAnilinePd(OAc)₂ / P(o-tol)₃Cs₂CO₃Dioxane1002-8>95

Greener and More Sustainable Alternatives

Beyond simply enhancing reactivity, the field of organic synthesis is increasingly focused on developing more sustainable methodologies. These approaches often involve the use of more abundant and less toxic metals, or circumvent the need for pre-functionalized starting materials altogether.

Nickel and Iron Catalysis

Nickel and iron catalysts have emerged as cost-effective and more sustainable alternatives to palladium for cross-coupling reactions.[1][2] While often requiring specific ligand systems and reaction conditions, they can provide excellent yields, even with challenging substrates like aryl chlorides.

Direct C-H Arylation

Direct C-H arylation is an atom-economical approach that avoids the need for pre-halogenated or organometallic coupling partners.[3][4] In this strategy, a C-H bond on an aromatic ring is directly coupled with an aryl halide. This approach simplifies synthetic routes and reduces waste.

Decarboxylative Cross-Coupling

Decarboxylative coupling utilizes carboxylic acids as readily available and stable starting materials, which lose carbon dioxide during the reaction to form the desired product.[5][6] This method offers an alternative to the use of aryl halides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative procedures for the key cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Reagents:

  • Aryl bromide (e.g., 4-Bromophenyl acetate) (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Heck Reaction of an Aryl Bromide

Reagents:

  • Aryl bromide (e.g., 4-Bromophenyl acetate) (1.0 mmol)

  • Alkene (e.g., Methyl acrylate) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium(II) acetate and tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed DMF, followed by the aryl bromide, alkene, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

Reagents:

  • Aryl chloride (e.g., this compound) (1.0 mmol)

  • Amine (e.g., Aniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add the aryl chloride and the amine.

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature, and then carefully quench with water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.[7]

Visualizing Workflows and Decision Making

To aid in the practical application of this guide, the following diagrams illustrate a typical experimental workflow and a logical approach to selecting an appropriate alternative to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification reagents Weigh Reagents & Catalyst assemble Assemble Apparatus under Inert Gas reagents->assemble glassware Flame-dry Glassware glassware->assemble add_solids Add Solid Reagents assemble->add_solids add_liquids Add Degassed Solvents & Liquid Reagents add_solids->add_liquids heat Heat to Reaction Temperature add_liquids->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolate Pure Product purify->product

A typical experimental workflow for a cross-coupling reaction.

Logic_Diagram cluster_alternatives Consider Alternatives cluster_greener Consider Greener Options start Starting with this compound q1 Is the reaction sluggish or low-yielding? start->q1 q1->start No (Optimize Conditions) q2 Are cost and availability a major concern? q1->q2 Yes bromide 4-Bromophenyl acetate (Higher Reactivity) iodide 4-Iodophenyl acetate (Highest Reactivity) triflate 4-Acetoxyphenyl triflate (High Reactivity, different leaving group) ni_fe Nickel or Iron Catalysis (More Sustainable Metals) ch_act Direct C-H Arylation (Atom Economical) decarbox Decarboxylative Coupling (Alternative Starting Material) q2->bromide No (Higher cost is acceptable) q2->iodide No (Highest cost is acceptable) q2->triflate No (Different synthetic route) q3 Is sustainability a primary driver? q2->q3 Yes (Explore other options) q3->bromide No (Focus on reactivity) q3->ni_fe Yes q3->ch_act Yes q3->decarbox Yes

Decision tree for selecting an alternative to this compound.

References

Validating the Purity of 4-Chlorophenyl Acetate: A Comparative Guide to GC-MS, HPLC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of 4-Chlorophenyl acetate (B1210297). We present detailed experimental protocols, comparative data, and an objective analysis to assist in selecting the most suitable method for your specific needs.

Introduction to Purity Analysis of 4-Chlorophenyl Acetate

This compound is an important intermediate in the synthesis of various organic compounds. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. The presence of impurities, even in trace amounts, can lead to side reactions, lower yields, and potentially introduce contaminants into the final product. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential impurities.

This guide explores the application of GC-MS as the primary analytical technique and compares its performance with HPLC and qNMR.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Maintain at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

  • Peak identification is confirmed by comparing the obtained mass spectrum with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The addition of 0.1% formic acid to both phases can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR data processing software.

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • The purity of this compound is calculated using the following formula:

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity validation of this compound.

FeatureGC-MSHPLCqNMR
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Quantification based on the direct proportionality between signal intensity and the number of atomic nuclei.
Selectivity Very High (mass spectral data provides structural information).High (retention time).High (chemical shift).
Sensitivity High (typically ng to pg level).Moderate (typically µg to ng level).Moderate (typically mg to µg level).
Typical LOD 0.1 - 10 ng/mL10 - 100 ng/mL0.01 - 0.1% (w/w)
Typical LOQ 0.5 - 50 ng/mL50 - 500 ng/mL0.05 - 0.5% (w/w)
Precision (RSD) < 5%< 2%< 1%
Throughput ModerateHighLow
Sample Requirement Small (µL injections)Small (µL injections)Larger (mg quantities)
Impurity Identification Excellent (mass spectral libraries).Limited (requires reference standards or hyphenation with MS).Good (structural information from chemical shifts and coupling constants).
Primary Method NoNoYes

Mandatory Visualization

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship for purity determination.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Peak Identification (MS Library) detect->identify calculate Purity Calculation (% Area) integrate->calculate identify->calculate

GC-MS Experimental Workflow

Purity_Logic Total_Peak_Area Total Peak Area (Analyte + Impurities) Purity Purity (%) Total_Peak_Area->Purity Analyte_Peak_Area This compound Peak Area Analyte_Peak_Area->Purity (Area_Analyte / Total_Area) * 100

Logical relationship for purity calculation.

Comparison and Discussion

GC-MS: The Gold Standard for Volatile Impurities

GC-MS is an exceptionally powerful technique for the purity analysis of this compound due to its high sensitivity and unparalleled selectivity. The mass spectrometer provides definitive identification of the main component and any volatile or semi-volatile impurities by comparing their mass spectra to extensive libraries. This is a significant advantage over other methods when unexpected impurities may be present. Potential impurities in this compound could include residual starting materials such as 4-chlorophenol (B41353) and acetic anhydride, or byproducts from side reactions. GC-MS can effectively separate and identify these compounds.

HPLC: A Robust and Versatile Alternative

HPLC is a widely used and robust technique for purity determination in the pharmaceutical and chemical industries. For this compound, a reversed-phase HPLC method offers excellent precision and high throughput. While it may not provide the same level of definitive identification as MS detection, it is an excellent tool for routine quality control and for quantifying known impurities when reference standards are available. Its applicability to a broader range of compounds, including non-volatile impurities, makes it a valuable complementary technique.

qNMR: A Primary Method for Absolute Quantification

qNMR stands out as a primary analytical method, meaning it does not require a reference standard of the analyte for quantification. This is a major advantage for novel compounds or when a certified reference standard is unavailable. The technique offers high precision and can provide structural information about impurities. However, it generally has lower sensitivity compared to chromatographic methods and requires a larger sample size. For this compound, qNMR can provide a highly accurate purity value that is independent of the response factors associated with other detectors.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis.

  • GC-MS is the recommended technique for a comprehensive purity profile, offering high sensitivity and definitive identification of volatile and semi-volatile impurities.

  • HPLC is a robust and high-throughput method ideal for routine quality control and the quantification of known impurities.

  • qNMR provides a highly accurate and precise purity determination without the need for an analyte-specific reference standard, making it an excellent primary method for characterization.

For a complete and rigorous validation of this compound purity, a combination of these techniques is often employed. For instance, GC-MS or HPLC can be used for routine screening and impurity profiling, while qNMR can be utilized to establish the absolute purity of a reference batch. This multi-faceted approach ensures the highest level of confidence in the quality of the compound for research, development, and manufacturing purposes.

A Comparative Guide to Acylating Agents for Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of substituted phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an acyl group can serve as a key step in a synthetic route or as a means of protecting the phenolic hydroxyl group. The choice of acylating agent is paramount, directly influencing reaction efficiency, selectivity (O-acylation vs. C-acylation), and overall yield. This guide provides an objective comparison of common acylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.

O-Acylation vs. C-Acylation: A Matter of Control

Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the hydroxyl group (O-acylation) to form a phenyl ester, or the aromatic ring (C-acylation) to yield a hydroxyaryl ketone. The desired outcome is dictated by the reaction conditions.

  • O-Acylation (Esterification): This is typically the kinetically favored process and is promoted by base catalysis. The base deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, which then readily attacks the acylating agent.

  • C-Acylation (Friedel-Crafts type): This is the thermodynamically more stable product and is favored under conditions that allow for equilibrium, primarily through the use of a Lewis acid catalyst (e.g., AlCl₃). Aryl esters can also rearrange to the corresponding hydroxyaryl ketones in the presence of a Lewis acid, a reaction known as the Fries rearrangement.

Performance Comparison of Common Acylating Agents

The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids. This hierarchy influences the required reaction conditions and achievable yields.

Acyl Chlorides

Acyl chlorides, such as acetyl chloride and benzoyl chloride, are highly reactive acylating agents. They readily react with phenols, often exothermically. The Schotten-Baumann reaction, which utilizes an aqueous base to neutralize the HCl byproduct and drive the reaction forward, is a classic and effective method for the O-acylation of phenols using acyl chlorides.[1][2]

Phase-transfer catalysis (PTC) has emerged as a highly efficient method for the O-acylation of substituted phenols with alkanoyl chlorides, often providing quantitative yields in very short reaction times.[3]

Acid Anhydrides

Acid anhydrides, like acetic anhydride (B1165640), are less reactive than their corresponding acyl chlorides, making them safer and easier to handle.[4] They are commonly used for the acetylation of phenols. The reaction of an acid anhydride with a phenol produces the corresponding ester and a carboxylic acid as a byproduct.

Carboxylic Acids

Carboxylic acids are the least reactive of the common acylating agents for phenols. Esterification with carboxylic acids typically requires strong acid catalysis and often harsh conditions, which can be incompatible with sensitive substrates.

Quantitative Data Summary

The following tables summarize the performance of various acylating agents in the O-acylation of substituted phenols under different reaction conditions.

Table 1: O-Acylation of Phenol with Various Acyl Chlorides under Phase-Transfer Catalysis [5]

EntryAcyl ChlorideProductYield (%)
1Acetyl chloridePhenyl acetate (B1210297)92
2Propionyl chloridePhenyl propionate88
3Butyryl chloridePhenyl butyrate89
4Valeroyl chloridePhenyl valerate84
5Isobutyryl chloridePhenyl isobutyrate96
6Isovaleroyl chloridePhenyl isovalerate100
7Pivaloyl chloridePhenyl pivalate75
8Cyclohexanecarbonyl chloridePhenyl cyclohexanecarboxylate89
9Benzoyl chloridePhenyl benzoate100
Reaction Conditions: Phenol (1 eq.), Acyl chloride (1 eq.), Tetrabutylammonium chloride (10 mol%), 10% aq. NaOH, CH₂Cl₂, 0 °C, 5 min.

Table 2: O-Acetylation of Substituted Phenols with Acetyl Chloride under Phase-Transfer Catalysis [6]

EntrySubstituted PhenolProductYield (%)
1p-Cresolp-Tolyl acetate95
2p-Ethylphenolp-Ethylphenyl acetate90
3p-tert-Butylphenolp-tert-Butylphenyl acetate85
4p-Methoxyphenolp-Methoxyphenyl acetate98
5p-Chlorophenolp-Chlorophenyl acetate94
6p-Nitrophenolp-Nitrophenyl acetate96
Reaction Conditions: Substituted Phenol (1 eq.), Acetyl chloride (1 eq.), Tetrabutylammonium chloride (10 mol%), 10% aq. NaOH, CH₂Cl₂, 0 °C, 5 min.

Table 3: Comparison of Acetylating Agents for Phenol under ZnCl₂ Catalysis [4]

EntryAcetylating AgentCatalystConditionsTimeYield (%)
1Acetic AnhydrideZnCl₂Solvent-free, RT30 min92
2Acetyl ChlorideZnCl₂Solvent-free, RT15 min98
RT = Room Temperature

Experimental Protocols

Protocol 1: O-Acylation of Phenol with Benzoyl Chloride (Schotten-Baumann Reaction)[2][8]

Materials:

  • Phenol (1.0 g)

  • 10% Sodium hydroxide (B78521) solution (15 mL)

  • Benzoyl chloride (1.5 mL)

  • Cold water

  • Ethanol (B145695) (for recrystallization)

  • Erlenmeyer flask with a rubber cork

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve 1.0 g of phenol in 15 mL of 10% sodium hydroxide solution.

  • Add 1.5 mL of benzoyl chloride to the flask.

  • Stopper the flask and shake vigorously for 15-20 minutes. The smell of benzoyl chloride should disappear.

  • After the reaction is complete, a white solid (phenyl benzoate) will precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure phenyl benzoate.

Protocol 2: C-Acylation via Fries Rearrangement of Phenyl Acetate[9]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (solvent)

  • Ice bath

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl acetate in nitromethane.

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride in portions with stirring. An excess of AlCl₃ is typically required.

  • After the addition is complete, the reaction mixture is heated to the desired temperature to control the ortho/para selectivity. Lower temperatures favor the para-product, while higher temperatures favor the ortho-product.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice and dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude hydroxyacetophenone product.

  • The ortho and para isomers can be separated by column chromatography or crystallization.

Mandatory Visualizations

Acylation_Pathway Phenol Substituted Phenol O_Acylation O-Acylation (Esterification) Phenol->O_Acylation Kinetic Control C_Acylation C-Acylation (Friedel-Crafts/Fries) Phenol->C_Acylation Thermodynamic Control Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->O_Acylation Acylating_Agent->C_Acylation Base Base (e.g., NaOH, Pyridine) Base->O_Acylation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->C_Acylation Fries_Rearrangement Fries Rearrangement Lewis_Acid->Fries_Rearrangement Phenyl_Ester Phenyl_Ester O_Acylation->Phenyl_Ester Product Hydroxyaryl_Ketone Hydroxyaryl_Ketone C_Acylation->Hydroxyaryl_Ketone Product Phenyl_Ester->Fries_Rearrangement Fries_Rearrangement->Hydroxyaryl_Ketone

Caption: General pathways for the acylation of substituted phenols.

Experimental_Workflow cluster_Start Starting Materials cluster_Decision Reaction Choice cluster_O_Acylation O-Acylation Protocol cluster_C_Acylation C-Acylation Protocol cluster_Process Reaction & Workup cluster_Analysis Analysis Start Select Substituted Phenol and Acylating Agent Decision Choose Acylation Type: O-Acylation or C-Acylation? Start->Decision Schotten_Baumann Schotten-Baumann (Base-catalyzed) Decision->Schotten_Baumann O-Acylation PTC Phase-Transfer Catalysis (High Efficiency) Decision->PTC O-Acylation Fries_Rearrangement Fries Rearrangement (Lewis Acid-catalyzed) Decision->Fries_Rearrangement C-Acylation Reaction Perform Reaction (Monitor by TLC) Schotten_Baumann->Reaction PTC->Reaction Fries_Rearrangement->Reaction Workup Quench, Extract, and Purify Reaction->Workup Analysis Characterize Product (NMR, IR, MS, etc.) Workup->Analysis Yield Calculate Yield Analysis->Yield

References

Unraveling the Fries Rearrangement of 4-Chlorophenyl Acetate: A Guide to Structural Confirmation by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the structural elucidation of reaction products is a critical step. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Chlorophenyl acetate (B1210297) and its primary reaction products from the Fries rearrangement, offering a clear methodology for their structural confirmation.

The Fries rearrangement of 4-Chlorophenyl acetate, a reaction of significant interest in the synthesis of pharmaceutical intermediates, typically yields a mixture of ortho and para substituted products. The major products are 4-hydroxyacetophenone and 2-hydroxy-5-chloroacetophenone. The unambiguous identification of these isomers, along with any unreacted starting material or potential byproducts, is paramount for reaction optimization and quality control. Here, we present a detailed comparison of their ¹H and ¹³C NMR spectral data.

Comparative NMR Data Analysis

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its principal Fries rearrangement products. These values are essential for distinguishing between the starting material and the resulting isomers.

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) ppm / Multiplicity / J (Hz)
This compound Aromatic Protons: 7.39 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H)Acetyl Protons: 2.29 (s, 3H)
4-Hydroxyacetophenone Aromatic Protons: 7.91 (d, J=8.5 Hz, 2H), 6.92 (d, J=8.5 Hz, 2H)Acetyl Protons: 2.56 (s, 3H)Hydroxyl Proton: ~6.5 (br s, 1H)
2-Hydroxy-5-chloroacetophenone Aromatic Protons: 7.68 (d, J=2.6 Hz, 1H), 7.37 (dd, J=8.9, 2.7 Hz, 1H), 6.96 (d, J=8.9 Hz, 1H)Acetyl Protons: 2.61 (s, 3H)Hydroxyl Proton: 12.11 (s, 1H)

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) ppm
This compound Carbonyl Carbon: 169.2Aromatic Carbons: 149.1, 131.2, 129.5, 123.2Methyl Carbon: 21.1
4-Hydroxyacetophenone Carbonyl Carbon: 198.2Aromatic Carbons: 161.7, 131.2, 130.4, 115.6Methyl Carbon: 26.4
2-Hydroxy-5-chloroacetophenone Carbonyl Carbon: 203.9Aromatic Carbons: 161.3, 135.8, 129.9, 123.1, 120.3, 119.9Methyl Carbon: 26.7

Visualizing the Reaction and Analysis Workflow

To further clarify the process, the following diagrams illustrate the Fries rearrangement of this compound and the logical workflow for structural confirmation using NMR spectroscopy.

G This compound This compound Acylium Ion Intermediate Acylium Ion Intermediate This compound->Acylium Ion Intermediate Lewis Acid (e.g., AlCl3) 4-Hydroxyacetophenone 4-Hydroxyacetophenone Acylium Ion Intermediate->4-Hydroxyacetophenone Para-attack 2-Hydroxy-5-chloroacetophenone 2-Hydroxy-5-chloroacetophenone Acylium Ion Intermediate->2-Hydroxy-5-chloroacetophenone Ortho-attack

Caption: Fries Rearrangement of this compound.

G cluster_workflow NMR Structural Confirmation Workflow Reaction Mixture Reaction Mixture NMR Sample Preparation NMR Sample Preparation Reaction Mixture->NMR Sample Preparation Acquire 1H & 13C NMR Spectra Acquire 1H & 13C NMR Spectra NMR Sample Preparation->Acquire 1H & 13C NMR Spectra Data Processing & Analysis Data Processing & Analysis Acquire 1H & 13C NMR Spectra->Data Processing & Analysis Compare with Reference Spectra Compare with Reference Spectra Data Processing & Analysis->Compare with Reference Spectra Structural Confirmation Structural Confirmation Compare with Reference Spectra->Structural Confirmation

Caption: Logical workflow for NMR-based structural confirmation.

Experimental Protocols

A representative experimental procedure for the Fries rearrangement of this compound is provided below.

Synthesis of 4-Hydroxyacetophenone and 2-Hydroxy-5-chloroacetophenone via Fries Rearrangement

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in nitrobenzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring. The molar ratio of aluminum chloride to this compound is typically between 1.1 and 2.5.

  • After the addition is complete, remove the ice bath and heat the reaction mixture. The reaction temperature can be varied to influence the ratio of ortho and para products. Generally, lower temperatures (e.g., 25-60 °C) favor the formation of the para-isomer (4-hydroxyacetophenone), while higher temperatures (e.g., >160 °C) favor the ortho-isomer (2-hydroxy-5-chloroacetophenone).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product mixture with dichloromethane.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product mixture.

  • The individual products can be separated and purified by column chromatography on silica (B1680970) gel.

NMR Sample Preparation and Analysis:

  • Dissolve a small amount of the purified product (or the crude mixture for initial analysis) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra (Fourier transformation, phasing, and baseline correction).

  • Analyze the chemical shifts, multiplicities, coupling constants, and integration of the signals to identify the compounds present by comparing the data with the reference values provided in Tables 1 and 2.

This guide provides a foundational framework for the structural confirmation of the reaction products of this compound. For more complex reaction mixtures or for the identification of minor byproducts, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) may be employed.

Revolutionizing Quality Control: A Comparative Guide to HPLC Methods for 4-Chlorophenyl Acetate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of 4-Chlorophenyl acetate (B1210297), a key intermediate in the synthesis of various pharmaceuticals. By presenting detailed experimental protocols and comparative data, this document aims to empower scientists to select and implement the most suitable analytical methods for their quality control needs.

The presence of impurities in active pharmaceutical ingredients (APIs) and their intermediates can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are crucial for their detection and quantification. This guide focuses on stability-indicating HPLC methods, which are designed to separate the main compound from its potential degradation products and process-related impurities.

Understanding the Impurity Landscape

Impurities in 4-Chlorophenyl acetate can originate from two primary sources: the manufacturing process and degradation.

Process-Related Impurities: These impurities can be unreacted starting materials, byproducts of the synthesis, or reagents and solvents used in the manufacturing process. A common synthesis route for this compound involves the esterification of 4-chlorophenol (B41353) with acetic anhydride (B1165640) or acetyl chloride. Potential process-related impurities include:

  • 4-Chlorophenol: Unreacted starting material.

  • Acetic Anhydride/Acetyl Chloride: Unreacted reagents.

  • Diacetylated 4-chlorophenol: A potential byproduct.

Degradation Products: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, acid, and base. The ester linkage in this compound is susceptible to hydrolysis. Forced degradation studies are essential to identify these potential degradants and ensure the analytical method can effectively separate them.[1][2][3] Key degradation products include:

  • 4-Chlorophenol: Formed via hydrolysis.

  • Acetic Acid: The other product of hydrolysis.[4]

Comparative Analysis of HPLC Methods

This section details two distinct stability-indicating reverse-phase HPLC (RP-HPLC) methods for the analysis of this compound and its impurities. The performance of each method is summarized for easy comparison.

Method 1: Isocratic Elution with UV Detection

This method offers a simple and rapid approach for routine quality control analysis.

Method 2: Gradient Elution for Enhanced Resolution

This method provides superior separation for complex impurity profiles, which is particularly useful during method development and for analyzing samples from forced degradation studies.

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Elution Mode IsocraticGradient: 0-10 min, 40-80% B; 10-15 min, 80% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 230 nmUV at 230 nm
Column Temp. 25°C30°C
Injection Vol. 10 µL10 µL
Run Time 10 minutes15 minutes
Resolution (Main Peak vs. 4-Chlorophenol) > 2.0> 3.0
Suitability Routine QC, high throughputMethod development, stability studies

Experimental Protocols

Forced Degradation Studies Protocol

To demonstrate the stability-indicating nature of the HPLC methods, forced degradation studies should be performed on this compound.[1][2]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions, and dilute all samples appropriately with the mobile phase before injection into the HPLC system.

HPLC Method Validation Protocol

Both HPLC methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[5][6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of HPLC method development for impurity profiling.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation Define Analytical Target Profile Define Analytical Target Profile Literature Search & Initial Method Scouting Literature Search & Initial Method Scouting Define Analytical Target Profile->Literature Search & Initial Method Scouting Input Select Column & Mobile Phase Select Column & Mobile Phase Literature Search & Initial Method Scouting->Select Column & Mobile Phase Leads to Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select Column & Mobile Phase->Optimize Chromatographic Conditions Iterative Process Initial Method Initial Method Optimize Chromatographic Conditions->Initial Method Results in Perform Forced Degradation Perform Forced Degradation Initial Method->Perform Forced Degradation Apply to Analyze Stressed Samples Analyze Stressed Samples Perform Forced Degradation->Analyze Stressed Samples Generates Identify Degradation Products Identify Degradation Products Analyze Stressed Samples->Identify Degradation Products Data for Assess Peak Purity & Resolution Assess Peak Purity & Resolution Identify Degradation Products->Assess Peak Purity & Resolution Evaluate Refine Method (if necessary) Refine Method (if necessary) Assess Peak Purity & Resolution->Refine Method (if necessary) Feedback Final Method Final Method Refine Method (if necessary)->Final Method Leads to Validate Method (ICH Guidelines) Validate Method (ICH Guidelines) Final Method->Validate Method (ICH Guidelines) Subject to Validated HPLC Method Validated HPLC Method Validate Method (ICH Guidelines)->Validated HPLC Method Results in

Caption: Workflow for HPLC Method Development and Validation.

Impurity_Profiling_Logic cluster_impurities Potential Impurities 4-Chlorophenyl_acetate This compound (API Intermediate) HPLC_Analysis {Stability-Indicating HPLC Method | Separation | Detection | Quantification} 4-Chlorophenyl_acetate->HPLC_Analysis Analyzed by Process_Impurities Process-Related 4-Chlorophenol Acetic Anhydride Diacetylated 4-chlorophenol Process_Impurities->HPLC_Analysis Detected by Degradation_Products Degradation Products 4-Chlorophenol Acetic Acid Degradation_Products->HPLC_Analysis Detected by Quality_Control {Quality Control | Purity Assessment | Impurity Control} HPLC_Analysis->Quality_Control Provides data for

Caption: Logical Relationship in Impurity Profiling.

Conclusion

The selection of an appropriate HPLC method is a critical decision in the quality control of this compound. The isocratic method presented offers a time- and solvent-efficient solution for routine analysis, while the gradient method provides the necessary resolution for in-depth impurity profiling and stability assessments. By understanding the potential impurities and employing a validated, stability-indicating HPLC method, researchers and manufacturers can ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug products.

References

A Comparative Guide to Thermal versus Photo-Fries Rearrangement for Aryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

The Fries rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of aryl esters to valuable hydroxyaryl ketones, which are key intermediates in the pharmaceutical and fine chemical industries.[1] This rearrangement can be initiated through two primary methodologies: a thermal, Lewis acid-catalyzed process and a photochemical process. The choice between these methods is dictated by the desired regioselectivity, substrate compatibility, and reaction conditions. This guide provides a detailed comparison of the thermal and photo-Fries rearrangements, supported by experimental data and protocols.

At a Glance: Thermal vs. Photo-Fries Rearrangement

FeatureThermal Fries RearrangementPhoto-Fries Rearrangement
Energy Source HeatUV Light
Catalyst Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids (e.g., HF)[2]None required[3]
Reaction Mechanism Ionic, involving an acylium carbocation intermediate[4][5]Radical, involving phenoxy and acyl radical intermediates[3][6]
Regioselectivity Temperature and solvent dependent. Low temperatures favor para substitution, while high temperatures favor ortho substitution.[4][5]Generally less selective, often yielding mixtures of ortho and para isomers.[4]
Yields Generally moderate to high, but can be low with sterically hindered or deactivated substrates.[5]Often low, which limits its use in commercial production.[4]
Substrate Scope Limited to esters with stable acyl components that can withstand harsh acidic conditions. Deactivating groups on the aryl ring are detrimental.[4][5]Can be effective with deactivating substituents on the aromatic group.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize experimental data for the thermal and photo-Fries rearrangements of representative aryl esters.

Table 1: Thermal Fries Rearrangement of Phenyl Acetate (B1210297)

Lewis AcidSolventTemperature (°C)Time (h)Total Yield (%)ortho:para RatioReference(s)
AlCl₃Carbon DisulfideReflux2~60Predominantly ortho[1]
AlCl₃Nitrobenzene2524~70Predominantly para[1]

Table 2: Thermal Fries Rearrangement of Phenyl Benzoate (B1203000)

Lewis AcidSolventTemperature (°C)Time (h)Total Yield (%)RegioselectivityReference(s)
AlCl₃Nitromethane-10 to RT392Regioselective for para[1]

Reaction Mechanisms and Logical Relationships

The divergent outcomes of the thermal and photo-Fries rearrangements can be attributed to their distinct reaction mechanisms.

Thermal Fries Rearrangement Pathway

The thermal Fries rearrangement proceeds through an ionic mechanism, initiated by the coordination of a Lewis acid to the carbonyl oxygen of the aryl ester. This coordination polarizes the ester linkage, leading to the formation of an acylium carbocation. This electrophile then attacks the electron-rich aromatic ring via electrophilic aromatic substitution to yield the ortho and para hydroxyaryl ketones.[5][7] The regioselectivity is governed by thermodynamics and kinetics; lower temperatures favor the kinetically controlled para product, while higher temperatures favor the thermodynamically more stable ortho product, which can form a chelate with the Lewis acid.[4][8]

G Thermal Fries Rearrangement Mechanism ArylEster Aryl Ester Complex Ester-Lewis Acid Complex ArylEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Ion + Aryloxide-Lewis Acid Complex Complex->AcyliumIon Rearrangement OrthoProduct ortho-Hydroxyaryl Ketone AcyliumIon->OrthoProduct Electrophilic Aromatic Substitution ParaProduct para-Hydroxyaryl Ketone AcyliumIon->ParaProduct Electrophilic Aromatic Substitution LowTemp Low Temperature LowTemp->ParaProduct HighTemp High Temperature HighTemp->OrthoProduct

Caption: Ionic mechanism of the thermal Fries rearrangement.

Photo-Fries Rearrangement Pathway

In contrast, the photo-Fries rearrangement is a non-catalyzed reaction that proceeds via a radical mechanism.[3][6] Upon absorption of UV light, the aryl ester is excited to a singlet excited state, which then undergoes homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical within a solvent cage.[3] These radicals can then recombine at the ortho or para positions to form the corresponding hydroxyaryl ketones. Alternatively, the radicals can escape the solvent cage and abstract hydrogen atoms from the solvent, leading to the formation of phenols and other byproducts, which often contributes to the lower yields of this method.[3]

G Photo-Fries Rearrangement Mechanism ArylEster Aryl Ester ExcitedState Excited Singlet State ArylEster->ExcitedState UV Light (hν) RadicalPair Phenoxy Radical + Acyl Radical (in solvent cage) ExcitedState->RadicalPair Homolytic Cleavage OrthoProduct ortho-Hydroxyaryl Ketone RadicalPair->OrthoProduct In-cage Recombination ParaProduct para-Hydroxyaryl Ketone RadicalPair->ParaProduct In-cage Recombination Byproducts Phenol + other byproducts RadicalPair->Byproducts Cage Escape + H-abstraction

Caption: Radical mechanism of the photo-Fries rearrangement.

Experimental Workflow Comparison

The following diagram illustrates a generalized experimental workflow for both rearrangement types.

G Generalized Experimental Workflow cluster_thermal Thermal Fries Rearrangement cluster_photo Photo-Fries Rearrangement T1 Dissolve Aryl Ester in appropriate solvent T2 Add Lewis Acid (e.g., AlCl₃) T1->T2 T3 Heat reaction mixture to desired temperature T2->T3 T4 Reaction monitoring (e.g., TLC, GC) T3->T4 T5 Aqueous workup and extraction T4->T5 T6 Purification (e.g., chromatography, crystallization) T5->T6 P1 Dissolve Aryl Ester in appropriate solvent P2 Irradiate with UV light P1->P2 P3 Reaction monitoring (e.g., TLC, GC) P2->P3 P4 Solvent evaporation P3->P4 P5 Purification (e.g., chromatography) P4->P5

Caption: Comparative experimental workflows.

Experimental Protocols

Protocol 1: Thermal Fries Rearrangement of Phenyl Benzoate to Favor the para-Isomer[1]

Materials:

  • Phenyl benzoate (0.5 g, 2.52 mmol)

  • Anhydrous aluminum chloride (1.68 g, 12.6 mmol)

  • Nitromethane (16 mL)

  • Cold distilled water

  • Round-bottom flask, magnetic stirrer, dropping funnel, cooling bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl benzoate in 8 mL of nitromethane.

  • Cool the solution to -10 °C using a suitable cooling bath.

  • In a separate flask, prepare a solution of anhydrous aluminum chloride in 8 mL of nitromethane.

  • Add the aluminum chloride solution dropwise to the stirred phenyl benzoate solution over 15 minutes, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 3 hours. An orange solution is typically observed.

  • The product will precipitate out of the solution. Allow the precipitate to stand for an extended period (e.g., 3 days) to ensure complete precipitation.

  • Collect the solid product by filtration and wash it thoroughly with cold distilled water (3 x 3 mL).

  • Dry the product to obtain 4-hydroxybenzophenone. The reported yield for this regioselective para-rearrangement is in the range of 80-92%.[1]

Protocol 2: Photo-Fries Rearrangement of an Aryl Ester (General)

Materials:

  • Aryl ester

  • Suitable solvent (e.g., methanol, ethanol, or a non-polar solvent)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Nitrogen source for inert atmosphere

  • Chromatography supplies for purification

Procedure:

  • Dissolve the aryl ester in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific substrate and reactor geometry.

  • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Place the reaction vessel in the photoreactor and irradiate with UV light. The wavelength and duration of irradiation will depend on the substrate and desired conversion.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the desired conversion is reached, stop the irradiation and remove the reaction vessel from the reactor.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue, which typically contains a mixture of starting material, ortho and para rearranged products, and byproducts, using column chromatography.

Conclusion

The thermal and photo-Fries rearrangements offer two distinct approaches for the synthesis of hydroxyaryl ketones from aryl esters. The thermal, Lewis acid-catalyzed method is a well-established and often high-yielding reaction, with the significant advantage of tunable regioselectivity through the control of temperature and solvent polarity.[4][8] However, its requirement for stoichiometric amounts of often harsh and moisture-sensitive Lewis acids can be a drawback.[2]

The photo-Fries rearrangement, on the other hand, provides a catalyst-free alternative that can proceed under milder conditions and may be applicable to substrates that are sensitive to strong acids.[4] Its primary limitations are generally lower yields and reduced regioselectivity compared to the thermal counterpart.[4] The choice between these two methods will ultimately depend on the specific synthetic goals, the nature of the starting material, and the desired product isomer. For high-yielding, regioselective syntheses, the thermal Fries rearrangement is often the preferred method, while the photo-Fries rearrangement can be a useful alternative in specific cases, particularly when avoiding harsh acidic conditions is a priority.

References

Benchmarking the reactivity of 4-Chlorophenyl acetate against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of key chemical intermediates is paramount. This guide provides a detailed comparison of the reactivity of 4-Chlorophenyl acetate (B1210297) with analogous substituted phenyl acetates. The inclusion of experimental data, detailed protocols, and visual diagrams aims to offer a comprehensive resource for predicting and manipulating the chemical behavior of these compounds.

Introduction to Phenyl Acetate Reactivity

The reactivity of phenyl acetates is largely governed by the nature of the substituent on the phenyl ring. These substituents can exert electronic effects, either donating or withdrawing electron density from the aromatic ring, which in turn influences the susceptibility of the ester's carbonyl group to nucleophilic attack. The Hammett equation is a valuable tool for quantifying these effects, relating the reaction rate constants to the substituent's electronic properties. Generally, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates in processes like hydrolysis.

Comparative Reactivity: A Quantitative Overview

The reactivity of 4-Chlorophenyl acetate is benchmarked against other para-substituted phenyl acetates. The chloro group at the para position is moderately electron-withdrawing, which is reflected in its hydrolysis rate compared to phenyl acetate and acetates with other substituents.

CompoundSubstituent (at para position)Hammett Constant (σp)Relative Hydrolysis Rate (approx.)
4-Nitrophenyl acetate-NO₂0.78~100
This compound -Cl 0.23 ~4
Phenyl acetate-H0.001
4-Methylphenyl acetate-CH₃-0.17~0.5
4-Methoxyphenyl acetate-OCH₃-0.27~0.3

Note: The relative hydrolysis rates are approximate and can vary with specific reaction conditions. The trend, however, remains consistent.

Understanding the Reaction Mechanism

The hydrolysis of phenyl acetates proceeds via a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is often the rate-determining step. The subsequent collapse of the tetrahedral intermediate and departure of the phenoxide leaving group are typically fast. Electron-withdrawing substituents, like the chloro group in this compound, stabilize the developing negative charge in the transition state, thereby increasing the reaction rate.

Nucleophilic_Acyl_Substitution Reactants This compound + Nucleophile (e.g., OH⁻) Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack (Rate-determining) Products Products (4-Chlorophenol + Acetate) Tetrahedral_Intermediate->Products Leaving Group Departure

Figure 1: Generalized pathway for nucleophilic acyl substitution on this compound.

Experimental Protocols

Synthesis of Substituted Phenyl Acetates

A general and straightforward method for the synthesis of substituted phenyl acetates involves the acylation of the corresponding phenol (B47542).

Materials:

  • Substituted phenol (e.g., 4-chlorophenol)

  • Acetic anhydride (B1165640)

  • Pyridine (as catalyst and solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol in pyridine.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution to neutralize excess acetic anhydride and pyridine.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl acetate.

  • Purify the product by distillation or recrystallization.

Kinetic Analysis of Phenyl Acetate Hydrolysis

The rate of hydrolysis can be monitored by observing the formation of the corresponding phenol using UV-Vis spectrophotometry.

Materials:

  • Substituted phenyl acetate (e.g., this compound)

  • Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer of desired pH)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare a stock solution of the phenyl acetate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of buffer solutions at the desired pH.

  • Equilibrate the buffer solution in a quartz cuvette to the desired temperature in the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the phenyl acetate stock solution into the cuvette and mix quickly.

  • Monitor the increase in absorbance at the λmax of the resulting phenoxide ion over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

Kinetic_Experiment_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Stock Prepare Phenyl Acetate Stock Solution Inject Inject Stock Solution & Mix Prep_Stock->Inject Prep_Buffer Prepare Buffer Solution Equilibrate Equilibrate Buffer in Cuvette Prep_Buffer->Equilibrate Equilibrate->Inject Monitor Monitor Absorbance vs. Time Inject->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Fit Fit Data to First-Order Exponential Plot->Fit Calculate Determine k_obs Fit->Calculate

Figure 2: Workflow for the kinetic analysis of phenyl acetate hydrolysis.

Conclusion

The reactivity of this compound is intermediate among the compared substituted phenyl acetates, a direct consequence of the electronic properties of the para-chloro substituent. Its enhanced reactivity over phenyl acetate makes it a useful substrate in reactions where a more activated ester is required, without the extreme reactivity and potential side reactions associated with more strongly activated esters like 4-nitrophenyl acetate. The provided data and protocols offer a solid foundation for researchers to utilize this compound and its analogs effectively in their synthetic and developmental endeavors.

Safety Operating Guide

Proper Disposal of 4-Chlorophenyl Acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chlorophenyl acetate (B1210297), a halogenated organic compound. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling of 4-Chlorophenyl acetate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2]

Quantitative Data Summary

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[4][5]
Molecular Weight 170.59 g/mol [4][5]
Appearance Colorless liquid[4]
Melting Point 26.00 °C (299.15 K)[4]
Boiling Point 228.00 °C (501.15 K)[4]
Density 1.2580 g/cm³[4]
Solubility in Water Limited[4]
Solubility in Organic Solvents Good solubility in aromatic hydrocarbons (toluene, benzene), polar aprotic solvents (acetone, ethyl acetate), and aliphatic alcohols.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the protocols for halogenated organic waste.[6][7] Do not dispose of this chemical down the drain or by evaporation.[7]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and compatible waste container for halogenated organic compounds.[6][7] Polyethylene containers are often suitable.[7]

  • Collect waste this compound in this designated container. Avoid mixing it with non-halogenated organic waste, inorganic waste, or other incompatible materials such as strong oxidizing agents or bases.[3][7][8]

2. Container Management:

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.[1][2][7]

  • Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][7]

  • Ensure the container is properly labeled with "Hazardous Waste" and the specific contents, including the name "this compound."[8]

3. Arrange for Professional Disposal:

  • Chemical waste must be disposed of through a licensed and approved hazardous waste disposal facility.[1][9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to arrange for pickup and disposal.

  • Follow all local, regional, and national regulations for the transportation and disposal of hazardous waste.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Identify Waste (this compound) B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Collect in a Designated, Labeled Container B->C D Step 4: Store Securely in a Ventilated Area C->D E Step 5: Contact EHS or Licensed Disposal Vendor D->E F Step 6: Arrange for Professional Disposal E->F G Proper Disposal Complete F->G

Disposal workflow for this compound.

Experimental Protocols

While direct chemical neutralization of this compound in a laboratory setting is not recommended due to the potential for hazardous reactions and the production of other harmful byproducts, the primary "protocol" for its disposal is incineration by a licensed facility. Halogenated organic wastes are typically destroyed via high-temperature incineration to ensure complete breakdown into less harmful components.[6] Any pre-treatment or neutralization should only be performed by trained professionals at a permitted treatment, storage, and disposal facility (TSDF).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.